molecular formula C9H9ClO5S B066887 Methyl 3-(chlorosulfonyl)-4-methoxybenzoate CAS No. 192323-12-9

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Cat. No.: B066887
CAS No.: 192323-12-9
M. Wt: 264.68 g/mol
InChI Key: FKAIQWMEWVOGDP-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9ClO5S and its molecular weight is 264.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAIQWMEWVOGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383259
Record name methyl 3-(chlorosulfonyl)-4-methoxybenzoate
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Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192323-12-9
Record name methyl 3-(chlorosulfonyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-4-methoxybenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data and established scientific principles.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 192323-12-9) is a bifunctional organic compound that has garnered significant interest as a versatile building block, particularly in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, both attached to a methoxy-substituted benzene ring. This unique arrangement allows for sequential and site-selective reactions, making it a valuable scaffold in medicinal chemistry for the construction of novel molecular entities.[2] The presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride and ester groups creates a distinct electronic profile on the aromatic ring, influencing its reactivity in further synthetic transformations.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical reactions and its handling requirements. The key identifiers and physical characteristics of this compound are summarized below.

Key Identifiers
IdentifierValueSource
CAS Number 192323-12-9[3][4][5]
Molecular Formula C₉H₉ClO₅S[3][4][5]
Molecular Weight 264.68 g/mol [3][4][5]
MDL Number MFCD03407355[3]
Physical Properties
PropertyValueSource
Appearance Solid[3]
Melting Point 126 °C[6]
Boiling Point 394.0 ± 32.0 °C (Predicted)[6]
InChI Key FKAIQWMEWVOGDP-UHFFFAOYSA-N[3][7]
SMILES String COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl[3][7]
Chemical Structure

The structure of this compound is foundational to its reactivity.

Caption: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the chlorosulfonation of a substituted benzoic acid precursor. A common and logical pathway proceeds from 3-hydroxy-4-methoxybenzoic acid methyl ester, which is readily available.

Synthetic Workflow

The process involves two primary transformations: the esterification of the carboxylic acid and the subsequent chlorosulfonation of the aromatic ring. The methoxy group at position 4 directs the incoming chlorosulfonyl group primarily to the ortho position (position 3), driven by its electron-donating nature.

SynthesisWorkflow Start 3-Hydroxy-4-methoxybenzoic Acid Step1 Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate Methyl 3-Hydroxy-4- methoxybenzoate Step1->Intermediate Step2 Chlorosulfonation (Chlorosulfonic Acid) Intermediate->Step2 Product Methyl 3-(chlorosulfonyl)-4- methoxybenzoate Step2->Product ReactionMechanism Reactant1 R-SO₂Cl Product R-SO₂-NH-R' Reactant1->Product Nucleophilic Attack Reactant2 R'-NH₂ Reactant2->Product Base (Base) Byproduct HCl Base->Byproduct Neutralization

Sources

"Methyl 3-(chlorosulfonyl)-4-methoxybenzoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional reagent in synthetic organic chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and its implications for experimental design. We will explore its structural characteristics, plausible synthetic pathways with mechanistic insights, and its utility as a versatile building block in research and drug development. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory applications.

Core Molecular Characteristics and Physicochemical Properties

This compound is a substituted aromatic compound possessing two highly reactive functional groups: a sulfonyl chloride and a methyl ester. This dual functionality makes it a valuable intermediate for introducing a sulfonamide and an ester/acid moiety onto a core scaffold, a common strategy in medicinal chemistry.

Molecular Weight and Formula

The precise molecular weight of a compound is a cornerstone of chemical synthesis and analysis. It governs the stoichiometric calculations required for reactions and is a primary parameter for verification via mass spectrometry.

The molecular formula for this compound is C₉H₉ClO₅S.[1][2][3][4] Based on this formula, the calculated molecular weight is 264.68 g/mol .[1][2][3][4] This value is critical for accurately measuring molar quantities for reaction protocols, ensuring optimal yield and purity of subsequent products.

Structural and Physical Data Summary

The key identifying information and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 192323-12-9[1][2][3]
Molecular Formula C₉H₉ClO₅S[1][2][3][4]
Molecular Weight 264.68 g/mol [1][2][3][4]
Appearance Off-white powder/solid[1][5]
Melting Point 126 °C[1][4]
InChI Key FKAIQWMEWVOGDP-UHFFFAOYSA-N[5]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the reagent's reactivity. The sulfonyl chloride group is positioned meta to the methyl ester and ortho to the methoxy group, influencing the electronic and steric environment for chemical transformations.

G start Start: Methyl 4-methoxybenzoate reaction Chlorosulfonation (0°C to RT) start->reaction reagents Reagents: 1. Chlorosulfonic Acid (ClSO₃H) 2. Inert Solvent (e.g., DCM) reagents->reaction quench Quench with Ice Water reaction->quench extraction Solvent Extraction & Drying quench->extraction purification Purification (Recrystallization) extraction->purification product Final Product: Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate purification->product analysis QC Analysis: (NMR, MS) product->analysis

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its two distinct reactive sites.

  • The Sulfonyl Chloride Group: This is a potent electrophile that reacts readily with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents (e.g., antibiotics, diuretics, and anticonvulsants).

  • The Methyl Ester Group: This group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. Carboxylic acids are versatile handles for forming amides (via coupling reactions), esters, or other functional groups.

This bifunctional nature allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building combinatorial libraries of small molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

  • Hazard Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. [5]The primary hazard code is H302: Harmful if swallowed. [5]* Reactivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All handling should be performed under anhydrous conditions.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

This compound, with a precise molecular weight of 264.68 g/mol , is a highly valuable and versatile building block for chemical synthesis. [1][2][3][4]Its dual functionality enables the facile introduction of sulfonamide and carboxylate moieties, making it a powerful tool for academic research and the development of novel pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and handling requirements is paramount for its effective and safe utilization in the laboratory.

References

Sources

Introduction: A Bifunctional Linchpin in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This compound, identified by its CAS Number 192323-12-9, is a highly versatile bifunctional organic compound.[1][2][3] It serves as a critical building block for researchers in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a methyl ester and, more significantly, an aromatic sulfonyl chloride. This arrangement allows for sequential and directed chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. The sulfonyl chloride moiety is a precursor to the sulfonamide functional group, a ubiquitous pharmacophore found in a wide array of therapeutic agents, including antibacterials, diuretics, and antitumor agents.[4] This guide provides a senior scientist's perspective on the synthesis, reactivity, and application of this important reagent, emphasizing the rationale behind the procedural steps and handling requirements.

Physicochemical & Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective use in the laboratory. This compound is typically an off-white solid powder.[1][5] Its key identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 192323-12-9[1][2][5][6]
Molecular Formula C₉H₉ClO₅S[1][2][5]
Molecular Weight 264.68 g/mol [1][2][5]
Melting Point ~126 °C[1][5]
Boiling Point 394.0 ± 32.0 °C (Predicted)[1][5]
Density 1.407 ± 0.06 g/cm³ (Predicted)[1][5]
InChI Key FKAIQWMEWVOGDP-UHFFFAOYSA-N[2]
SMILES String COC(=O)C1=CC=C(OC)C(S(=O)(Cl)=O)=C1[2]

Synthesis: Electrophilic Aromatic Chlorosulfonation

The most direct and common laboratory synthesis of this compound involves the electrophilic aromatic substitution of its precursor, Methyl 4-methoxybenzoate.[7][8] This reaction, known as chlorosulfonation, utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to resonance electron donation. Conversely, the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The potent activating effect of the methoxy group dominates, directing the incoming chlorosulfonyl group primarily to the ortho position (C-3), which is sterically more accessible than the alternative ortho position (C-5).

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Quench cluster_end Isolation & Purification start_reagent Methyl 4-methoxybenzoate reaction 1. Combine reagents at 0 °C 2. Stir until completion (TLC) (Exothermic Control) start_reagent->reaction chloro_acid Chlorosulfonic Acid (Excess) chloro_acid->reaction quench Careful quenching on ice-water (Precipitation) reaction->quench Slow addition filtration Vacuum Filtration quench->filtration wash Wash with cold water filtration->wash drying Dry under vacuum wash->drying product Final Product: Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate drying->product

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Causality: This protocol is designed to control the highly exothermic reaction between the aromatic precursor and chlorosulfonic acid while ensuring complete conversion and safe handling.

  • Preparation : In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice/salt bath to maintain a temperature of 0-5 °C.

  • Reagent Addition : Charge the flask with Methyl 4-methoxybenzoate. Add an excess (typically 3-5 equivalents) of chlorosulfonic acid dropwise via the dropping funnel to the stirred starting material. Expertise & Experience: Using chlorosulfonic acid as both the reagent and the solvent is a standard technique that drives the reaction to completion. The slow, cold addition is critical to dissipate heat and prevent uncontrolled side reactions or degradation.

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2-4 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation : Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reactive chlorosulfonic acid and precipitates the solid product, which is insoluble in water. Trustworthiness: This is the most hazardous step. The addition must be slow to manage the violent exothermic reaction between chlorosulfonic acid and water.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the filter cake thoroughly with cold deionized water to remove residual acid, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

  • Drying : Dry the resulting white to off-white solid under vacuum to yield the final product, this compound. Purity can be assessed by melting point and NMR spectroscopy.

Core Reactivity: The Gateway to Sulfonamides

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[9][10] This reaction is the cornerstone of its application in drug discovery.

Reaction Mechanism & Diagram

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and a final deprotonation step by a base yields the neutral sulfonamide.

Reactivity_Diagram reagent Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate product Target Sulfonamide reagent->product Reacts with amine Primary or Secondary Amine (R¹R²NH) amine->product Nucleophile base Base (e.g., Pyridine, TEA) hcl_salt Base•HCl Salt base->hcl_salt Scavenges HCl

Caption: Core reaction of this compound to form sulfonamides.

General Protocol for Sulfonamide Synthesis

Self-Validating System: This protocol includes a basic workup to isolate the product and validate reaction success through purification.

  • Dissolution : Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents), to the solution. Expertise & Experience: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Nucleophile Addition : Cool the solution in an ice bath and add the desired primary or secondary amine (1.0 equivalent) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Workup :

    • Dilute the reaction mixture with the organic solvent.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by recrystallization or flash column chromatography to yield the pure sulfonamide derivative.

Safety and Handling

As a reactive sulfonyl chloride, this compound requires careful handling to avoid exposure.

  • Hazard Classification : It is classified as an irritant that causes severe skin burns and eye damage.[2][5][11] It is harmful if swallowed.[2]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

  • Handling : Avoid generating dust.[12] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Keep containers tightly closed and store in a cool, dry place.

  • Spill & Exposure : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12] For spills, collect the material carefully (avoiding dust) and dispose of it as hazardous chemical waste.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • 192323-12-9 this compound. Autech Industry Co., Limited. [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429. PubChem. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. A&J Pharmtech. [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). PubChemLite. [Link]

  • Synthesis of methyl 3-methoxy-4-methylbenzoate. PrepChem.com. [Link]

  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in the development of advanced pharmaceutical and specialty chemical products. We will explore the strategic selection of precursors, the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Synthesis Design: Rationale and Mechanistic Insights

The preparation of this compound is most efficiently achieved via an electrophilic aromatic substitution reaction. The core of this strategy involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto a suitably substituted benzene ring.

Precursor Selection: Methyl 4-methoxybenzoate

The logical starting material for this synthesis is Methyl 4-methoxybenzoate . This choice is dictated by the following chemical principles:

  • Existing Functionality: The precursor already contains the required methyl ester (-COOCH₃) and methoxy (-OCH₃) groups.

  • Directing Effects: The methoxy group is a powerful activating group for electrophilic aromatic substitution. It is an ortho, para-director. Since the para position is already occupied by the methyl ester group, the incoming electrophile is directed to the positions ortho to the methoxy group. This regioselectivity is crucial for synthesizing the desired 3-substituted isomer.

The synthesis of the starting material itself, Methyl 4-methoxybenzoate, typically involves the Fischer esterification of 4-methoxybenzoic acid with methanol, using an acid catalyst like sulfuric acid.[1][2]

Reagent of Choice: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It serves as a potent sulfonating and chlorinating agent, readily introducing the sulfonyl chloride functional group onto activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks the electrophilic sulfur atom of the chlorosulfonic acid.

Reaction Pathway and Mechanism

The core transformation is the chlorosulfonation of Methyl 4-methoxybenzoate.

Caption: Overall reaction for the synthesis of this compound.

The methoxy group activates the aromatic ring, making the carbon atoms at positions 3 and 5 electron-rich and susceptible to electrophilic attack. The steric hindrance from the adjacent methoxy group and the ester group favors substitution at the 3-position.

Detailed Experimental Protocol

This section provides a practical, step-by-step methodology for the synthesis.

Critical Safety Precautions

Chlorosulfonic acid is an extremely hazardous and corrosive chemical. It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[3] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A full acid-resistant suit, including chemical splash goggles, a face shield, gauntlet-style rubber gloves, and appropriate respiratory protection (e.g., self-contained breathing apparatus for emergencies) is mandatory.[3][4][5]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[5] Spills should be neutralized cautiously with an alkaline material like sodium bicarbonate, not water.[4][5]

  • Handling: Always add reagents slowly and in a controlled manner. All glassware must be scrupulously dried to prevent violent reactions. Work should be performed in a well-ventilated area.[6][7]

Materials and Equipment
Reagents Equipment
Methyl 4-methoxybenzoateRound-bottom flask (three-neck)
Chlorosulfonic Acid (ClSO₃H)Magnetic stirrer and stir bar
Crushed Ice / Deionized WaterAddition funnel
Dichloromethane (DCM) (optional)Thermometer
Ice-water bath
Büchner funnel and vacuum flask
Standard laboratory glassware
Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Ensure all joints are properly sealed.

  • Reagent Charging: Place the flask in an ice-water bath to cool it to 0-5 °C. Carefully and slowly, charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents).

  • Substrate Addition: Dissolve Methyl 4-methoxybenzoate (1 molar equivalent) in a minimal amount of a dry, inert solvent like dichloromethane if necessary, or use it neat if it is a liquid. Slowly add the substrate to the stirred chlorosulfonic acid via the addition funnel over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.

  • Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate significant amounts of HCl gas.

  • Product Isolation: The product will precipitate as a solid in the ice-water mixture. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. Further purification, if required, can be achieved by recrystallization from a suitable solvent system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Setup Dry Glassware (Flask, Funnel) B Cool Flask to 0-5 °C (Ice Bath) A->B C Charge Chlorosulfonic Acid B->C D Slowly Add Methyl 4-methoxybenzoate C->D E Stir at 0-5 °C for 2-3h D->E F CAUTIOUSLY Quench on Crushed Ice E->F G Isolate Solid via Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Product Under Vacuum H->I

Caption: A simplified workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Property Value Reference
Chemical Name This compound[8][9]
CAS Number 192323-12-9[8][9][10]
Molecular Formula C₉H₉ClO₅S[8][9][11]
Molecular Weight 264.68 g/mol [8][9]
Appearance Off-white powder or solid[8]
Melting Point 126 °C[8]

Analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized compound.

Conclusion

The synthesis of this compound via electrophilic chlorosulfonation of Methyl 4-methoxybenzoate is a reliable and efficient method. The success of this procedure hinges on the careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols due to the hazardous nature of chlorosulfonic acid. This guide provides the foundational knowledge for researchers to safely and effectively produce this valuable chemical intermediate.

References

  • DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
  • ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Chlorosulfonic acid.
  • ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.
  • Autech Industry Co.,Ltd. (n.d.). This compound CAS#: 192323-12-9.
  • PubChemLite. (n.d.). This compound (C9H9ClO5S).
  • Fisher Scientific. (n.d.). Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate.
  • ChemicalBook. (n.d.). This compound | 192323-12-9.
  • Sigma-Aldrich. (n.d.). Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9.
  • LookChem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

Sources

An In-Depth Technical Guide to the Starting Materials for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This compound is a key chemical intermediate, valued in medicinal chemistry and drug development for its versatile reactivity. Its structure, featuring a reactive chlorosulfonyl group and a methoxy-substituted benzene ring, makes it a crucial building block for the synthesis of a variety of pharmacologically active compounds, particularly sulfonamide-based drugs. This guide provides a comprehensive overview of the starting materials and synthetic pathways leading to this important compound, offering insights into the chemical principles and experimental considerations that are vital for its successful preparation.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of methyl 4-methoxybenzoate from readily available starting materials. This is followed by a key chlorosulfonation reaction to introduce the reactive sulfonyl chloride group onto the aromatic ring.

Synthesis_Pathway 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate 4-Methoxybenzoic Acid->Methyl 4-methoxybenzoate Esterification Methanol Methanol Methanol->Methyl 4-methoxybenzoate This compound This compound Methyl 4-methoxybenzoate->this compound Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->this compound

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Intermediate - Methyl 4-methoxybenzoate

The journey to our target molecule begins with the synthesis of methyl 4-methoxybenzoate, also known as methyl p-anisate. This esterification reaction is a fundamental transformation in organic chemistry.

Starting Materials and Their Properties
Starting MaterialChemical FormulaMolar Mass ( g/mol )Key Properties
4-Methoxybenzoic AcidC₈H₈O₃152.15White solid, readily available.[1]
MethanolCH₄O32.04Colorless, volatile liquid; acts as both reactant and solvent.
Acid Catalyst(e.g., H₂SO₄)-Strong acid required to protonate the carboxylic acid.[1]
The Chemistry: Fischer Esterification

The synthesis of methyl 4-methoxybenzoate from 4-methoxybenzoic acid and methanol is a classic example of a Fischer esterification.[1] This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the ester and water. The use of an excess of methanol can help to drive the equilibrium towards the product side.

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methoxybenzoic_Acid 4-Methoxybenzoic Acid Protonation Protonation of Carbonyl 4-Methoxybenzoic_Acid->Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination_of_Water Elimination of Water Proton_Transfer->Elimination_of_Water Deprotonation Deprotonation Elimination_of_Water->Deprotonation Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Deprotonation->Methyl_4-methoxybenzoate

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the synthesis of methyl 4-methoxybenzoate based on established esterification procedures.[2][3]

Materials:

  • 4-Methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-methoxybenzoate.

  • Purify the crude product by distillation under reduced pressure or recrystallization if necessary.

Part 2: Chlorosulfonation of Methyl 4-methoxybenzoate

The second and crucial step is the introduction of the chlorosulfonyl group onto the aromatic ring of methyl 4-methoxybenzoate. This is an electrophilic aromatic substitution reaction.

Starting Materials and Their Properties
Starting MaterialChemical FormulaMolar Mass ( g/mol )Key Properties
Methyl 4-methoxybenzoateC₉H₁₀O₃166.17Liquid or low-melting solid.
Chlorosulfonic AcidHSO₃Cl116.52Colorless to yellowish, fuming liquid; highly corrosive and reactive.

Safety Precaution: Chlorosulfonic acid is a hazardous substance that reacts violently with water. It is corrosive and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

The Chemistry: Electrophilic Aromatic Substitution

The chlorosulfonation of methyl 4-methoxybenzoate is an electrophilic aromatic substitution reaction. The powerful electrophile, the chlorosulfonium ion (+SO₂Cl), is generated from chlorosulfonic acid. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The directing effects of these two substituents determine the position of the incoming chlorosulfonyl group. The strongly activating methoxy group directs the substitution to the positions ortho to it.

EAS_Mechanism Methyl_4-methoxybenzoate Methyl 4-methoxybenzoate Sigma_Complex Sigma Complex Formation (Arenium Ion) Methyl_4-methoxybenzoate->Sigma_Complex Chlorosulfonic_Acid Chlorosulfonic Acid Electrophile_Generation Generation of +SO2Cl Chlorosulfonic_Acid->Electrophile_Generation Electrophile_Generation->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Final_Product Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Deprotonation->Final_Product

Sources

An In-depth Technical Guide to the Reactivity Profile of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical reactivity of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the nuanced interplay of the compound's constituent functional groups—a sulfonyl chloride, a methyl ester, and a substituted aromatic ring—to provide a detailed understanding of its reaction profile, supported by established experimental protocols and mechanistic insights.

Introduction: A Molecule of Dual Functionality

This compound, with CAS Number 192323-12-9, is a solid organic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the presence of two key reactive sites: a highly electrophilic sulfonyl chloride group and a methyl ester attached to a methoxy-substituted benzene ring. This unique combination allows for sequential or orthogonal chemical transformations, making it a powerful building block in the construction of novel pharmaceutical agents and other fine chemicals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 192323-12-9[1]
Molecular Formula C₉H₉ClO₅S[1]
Molecular Weight 264.68 g/mol
Appearance Solid
Melting Point 126 °CChemicalBook
Structural Elucidation

The structure of this compound dictates its reactivity. The electron-donating methoxy group and the electron-withdrawing methyl carboxylate and chlorosulfonyl groups create a unique electronic environment on the aromatic ring, influencing its susceptibility to further substitution.

Methyl_3_chlorosulfonyl_4_methoxybenzoate C1 C C2 C C1->C2 C1->C2 C8 C C1->C8 C3 C C2->C3 C4 C C3->C4 C3->C4 S1 S C3->S1 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C5->C6 C6->C1 C7 CH3 O1->C7 O2 O C8->O2 O3 O C8->O3 C9 CH3 O3->C9 O4 O S1->O4 O5 O S1->O5 Cl1 Cl S1->Cl1 synthesis_workflow start 3-(Chlorosulfonyl)-4-methoxybenzoic acid step1 React with Thionyl Chloride (SOCl₂) start->step1 intermediate Acid Chloride Intermediate step1->intermediate step2 React with Methanol (MeOH) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Disclaimer: This is an adapted protocol based on the synthesis of a similar compound and should be optimized and validated in a laboratory setting. [2]

  • Acid Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent). Carefully add thionyl chloride (excess, e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: To the resulting crude acid chloride, slowly add methanol (excess, e.g., 10-20 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation: Remove the excess methanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for nucleophilic attack at the ester carbonyl. The electronic effects of the substituents on the aromatic ring also play a crucial role in directing further chemical transformations.

Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing sulfonamides and sulfonate esters.

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. [3][4][5][6]This reaction typically proceeds rapidly and in high yield, often in the presence of a base to neutralize the HCl byproduct.

sulfonamide_formation reagent This compound product Sulfonamide Derivative reagent->product amine R¹R²NH amine->product base Base (e.g., Pyridine, Et₃N) hcl HCl base->hcl

Caption: General scheme for sulfonamide formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis [5]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

  • Addition of Amine and Base: Add the primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

In a similar fashion, the reaction with alcohols in the presence of a base affords sulfonate esters. This transformation is valuable for introducing the sulfonate moiety, which can serve as a leaving group or possess biological activity.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

  • Dissolution: Dissolve this compound (1 equivalent) and the desired alcohol (1-1.2 equivalents) in an aprotic solvent (e.g., dichloromethane).

  • Addition of Base: Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Perform an aqueous work-up similar to the sulfonamide synthesis to remove the base and any unreacted alcohol. Purify the crude product by column chromatography.

Reactions Involving the Methyl Ester and Aromatic Ring

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is useful for modifying the solubility of the molecule or for further derivatization of the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF, methanol) and an aqueous solution of a strong base (e.g., 1M NaOH, 1M LiOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. Note that the sulfonyl chloride is also susceptible to hydrolysis under these conditions.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2.

  • Isolation: The carboxylic acid product will often precipitate out of the solution and can be collected by filtration. Alternatively, it can be extracted into an organic solvent.

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

  • -OCH₃ (Methoxy) Group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. [7]* -COOCH₃ (Methyl Carboxylate) Group: This is a moderately deactivating, meta-directing group as it withdraws electron density from the ring through both inductive and resonance effects.

  • -SO₂Cl (Chlorosulfonyl) Group: This is a strongly deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

The position of electrophilic attack will be a result of the combined influence of these groups. The powerful activating effect of the methoxy group will likely direct incoming electrophiles to the positions ortho and para to it. However, the position para to the methoxy group is already occupied by the methyl carboxylate. The positions ortho to the methoxy group are at C3 and C5. The C3 position is already substituted with the chlorosulfonyl group. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the activating methoxy group and meta to both deactivating groups.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is classified as an acute oral toxicant. As a sulfonyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture, including in the air and on skin, to produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from moisture.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols, and the potential for transformations of the methyl ester and the aromatic ring. A thorough understanding of its reactivity profile, guided by the principles of physical organic chemistry and supported by established experimental procedures, is essential for its effective utilization in the design and synthesis of novel molecules with applications in medicinal chemistry and materials science.

References

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 9, 2026, from [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311–312.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 3-(Chlorosulfonyl)-4-methoxybenzoic acid. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

  • Synthesis of methyl 3-methoxy-4-methylbenzoate. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
  • Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (n.d.). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. Retrieved January 9, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Preparation process of fatty acid methyl ester sulfonate. (n.d.). Google Patents.

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An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Reactive Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate emerges as a compound of significant interest, not for a well-defined existing application, but for its inherent chemical functionalities that suggest a potent, targeted mechanism of action. This guide provides an in-depth technical analysis of the potential mechanism of action of this compound, framed within the principles of covalent inhibition and targeted drug design. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural components—an electrophilic sulfonyl chloride and a substituted aromatic scaffold—provide a strong basis for hypothesizing its function as a targeted covalent inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how this molecule could be leveraged in the design of novel therapeutics. We will dissect its chemical reactivity, propose a model for its interaction with biological targets, and outline robust experimental workflows for the validation of its mechanism.

Part 1: The Core Directive - Covalent Inhibition as the Hypothesized Mechanism of Action

The central hypothesis for the mechanism of action of this compound is its function as a covalent inhibitor . Covalent inhibitors form a stable, chemical bond with their target protein, leading to irreversible or long-lasting inhibition.[1][2] This mode of action offers several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[2][3]

The molecule's structure can be deconstructed into two key components that underpin this hypothesis:

  • The "Warhead": The Arylsulfonyl Chloride Moiety. The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophile. This "warhead" is primed to react with nucleophilic amino acid residues present on the surface or in the binding pockets of proteins.

  • The "Guidance System": The Methyl 4-methoxybenzoate Scaffold. This portion of the molecule provides the structural framework that can engage in non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) with a specific protein target. These initial, reversible interactions are crucial for positioning the reactive sulfonyl chloride in close proximity to a targetable nucleophilic residue, thereby ensuring specificity and minimizing off-target reactions.

The overall mechanism can be conceptualized as a two-step process:

  • Reversible Binding: The methyl 4-methoxybenzoate scaffold first recognizes and binds to a specific site on a target protein.

  • Irreversible Covalent Modification: Once docked, the highly reactive sulfonyl chloride group is positioned to react with a nearby nucleophilic amino acid, forming a stable covalent bond and permanently modifying the protein's function.

Covalent_Inhibition_Mechanism cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Modification P Target Protein PI Protein-Inhibitor Complex (Non-covalent) P->PI kon I Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate I->PI PI->P koff PI_step2 Protein-Inhibitor Complex (Positioned for reaction) PI->PI_step2 P_mod Covalently Modified Protein (Inactive) PI_step2->P_mod k_inact caption Figure 1: Two-step mechanism of covalent inhibition.

Caption: Figure 1: Two-step mechanism of covalent inhibition.

Part 2: Scientific Integrity & Logic - A Deeper Dive

Expertise & Experience: The Chemistry of Covalent Targeting

The choice of a sulfonyl chloride as a reactive group is deliberate and informed by principles of chemical biology. Unlike the more commonly used sulfonyl fluorides in probe development, sulfonyl chlorides exhibit a higher degree of reactivity.[4][5] This heightened reactivity can be advantageous for ensuring rapid and efficient target modification but also necessitates careful consideration of selectivity to avoid off-target effects.

The primary nucleophilic targets for arylsulfonyl chlorides within a protein are the side chains of several amino acids:

  • Lysine: The primary amine of the lysine side chain is a potent nucleophile.

  • Tyrosine: The hydroxyl group of the tyrosine side chain can be targeted.[6]

  • Serine and Threonine: The hydroxyl groups of these residues are also potential sites of reaction.

  • Histidine: The imidazole side chain of histidine can act as a nucleophile.[4][7]

  • Cysteine: The thiol group of cysteine is a highly reactive nucleophile, though less frequently targeted by sulfonyl halides compared to other warheads like acrylamides.

The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Inhibitor This compound (R-SO₂Cl) Covalent_Adduct Covalent Adduct (R-SO₂-Nu-Protein) Inhibitor->Covalent_Adduct Nucleophilic Attack Nuc Protein Nucleophile (Protein-Nu-H) Nuc->Covalent_Adduct HCl HCl caption Figure 2: General reaction of the sulfonyl chloride with a protein nucleophile.

Caption: Figure 2: General reaction of the sulfonyl chloride with a protein nucleophile.

The methoxy and methyl ester groups on the benzene ring are not merely passive components. They influence the electronic properties of the ring and the reactivity of the sulfonyl chloride. Furthermore, they provide specific points of interaction for molecular recognition. For instance, the methoxy group can act as a hydrogen bond acceptor, while the entire aromatic system can engage in hydrophobic and π-stacking interactions within a protein's binding pocket. It is plausible that this scaffold has an affinity for certain classes of proteins. For example, derivatives of 4-methoxybenzoic acid have shown biological activity, including anticancer properties, by targeting signaling pathways such as the Akt/NFκB pathway.[8][9] This suggests that the scaffold could guide the sulfonyl chloride warhead to kinases or transcription factors within such pathways.

Trustworthiness: A Self-Validating System for Target Identification and Validation

To rigorously test the hypothesis of covalent inhibition and identify the specific protein targets of this compound, a multi-step, self-validating experimental workflow is proposed. This workflow is designed to provide converging lines of evidence to confirm the mechanism of action.

Experimental_Workflow A Step 1: In Vitro Reactivity Profiling B Step 2: Proteome-Wide Target Identification (Chemoproteomics) A->B Confirm reactivity C Step 3: Target Validation - Biochemical Assays B->C Identify candidate targets D Step 4: Target Validation - Cellular Assays C->D Confirm target engagement and functional effect E Step 5: Structural Biology (X-ray crystallography / Cryo-EM) C->E Guide structural studies D->E Validate cellular mechanism caption Figure 3: Experimental workflow for target identification and validation.

Caption: Figure 3: Experimental workflow for target identification and validation.

Experimental Protocols

Protocol 1: In Vitro Reactivity Profiling with Nucleophilic Amino Acids

Objective: To confirm the reactivity of this compound with key nucleophilic amino acids.

Methodology:

  • Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare solutions of N-acetylated amino acids (N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-serine, N-acetyl-L-histidine, and N-acetyl-L-cysteine) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the compound with each amino acid solution at various concentrations and time points.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the disappearance of the parent compound and the formation of the amino acid adduct.

  • Calculate the reaction rates to profile the selectivity of the compound for different nucleophiles.

Protocol 2: Chemoproteomic Target Identification

Objective: To identify the protein targets of this compound in a complex biological sample (e.g., cell lysate).

Methodology:

  • Synthesize an alkyne- or biotin-tagged analog of this compound. This "probe" molecule retains the reactive and recognition elements of the parent compound but includes a handle for downstream enrichment.

  • Treat a cell lysate with the probe molecule for a defined period to allow for covalent labeling of target proteins.

  • Perform a "click" reaction (for alkyne tags) to attach a biotin reporter tag or use streptavidin beads (for biotin tags) to enrich the probe-labeled proteins.

  • Separate the enriched proteins by SDS-PAGE.

  • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins and the specific sites of modification using tandem mass spectrometry (LC-MS/MS).

Protocol 3: Recombinant Protein Expression and Biochemical Validation

Objective: To validate the direct interaction and inhibitory effect of this compound on a candidate target protein identified in the chemoproteomic screen.

Methodology:

  • Clone and express the candidate target protein in a suitable expression system (e.g., E. coli or mammalian cells).

  • Purify the recombinant protein to homogeneity.

  • Perform an in vitro activity assay specific to the target protein (e.g., a kinase assay measuring phosphorylation or a protease assay measuring substrate cleavage).

  • Incubate the purified protein with increasing concentrations of this compound and measure the enzymatic activity.

  • Determine the IC₅₀ value and confirm the time-dependent, irreversible nature of the inhibition.

  • Use intact protein mass spectrometry to confirm the formation of a 1:1 covalent adduct between the protein and the compound.

Data Presentation

Parameter Description Expected Outcome for a Covalent Inhibitor
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.Potent, with a low nanomolar to micromolar value.
Time-Dependence Inhibition increases with incubation time.IC₅₀ will decrease with longer pre-incubation times.
Irreversibility Inhibition is not reversed by dilution or dialysis.Activity is not recovered after removal of the free inhibitor.
Mass Spectrometry Direct measurement of protein mass.A mass shift corresponding to the addition of the inhibitor's mass will be observed.

Conclusion: A Roadmap for a Promising Covalent Modifier

This compound represents a compelling starting point for the development of novel covalent inhibitors. Its inherent reactivity, combined with a scaffold known to interact with biological systems, provides a strong rationale for its potential as a targeted therapeutic agent. The mechanism of action, hypothesized to be covalent inhibition, is supported by a wealth of literature on similar reactive moieties.

The experimental workflows detailed in this guide provide a clear and robust path for the scientific community to follow in order to validate this hypothesis, identify specific protein targets, and ultimately unlock the therapeutic potential of this and related molecules. Through a systematic and rigorous approach, the journey from a reactive chemical entity to a precision therapeutic can be successfully navigated.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

  • Zhao, Z., & Liu, W. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(9), 889-906. [Link]

  • Petrillo, G., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(12), 1546. [Link]

  • Krishnan, S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. [Link]

  • Adhami, V. M., et al. (2004). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Neoplasia, 6(5), 469-478. [Link]

  • Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

  • Jones, B. R., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Woon, E. C., & Jones, L. H. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. MedChemComm, 9(2), 227-243. [Link]

  • Jones, B. R., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Parker, C. G., & Jones, L. H. (2016). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 11(8), 2125-2131. [Link]

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Spectral Analysis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The inherent reactivity of the sulfonyl chloride functional group necessitates careful consideration during sample preparation and data acquisition.[1]

Molecular Structure and Properties

This compound possesses a multifaceted structure, incorporating a trisubstituted aromatic ring, a methyl ester, a methoxy group, and a reactive chlorosulfonyl moiety. Understanding the interplay of these functional groups is paramount to interpreting its spectral data.

PropertyValue
Molecular FormulaC₉H₉ClO₅S
Molecular Weight264.68 g/mol
AppearanceExpected to be a solid

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. For a reactive compound like this compound, the choice of a suitable deuterated solvent is critical to prevent solvolysis of the sulfonyl chloride group. Aprotic solvents such as deuterochloroform (CDCl₃) or acetone-d₆ are recommended.

I.A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm.

A close structural analog, methyl 3-(chlorosulfonyl)-4-methylbenzoate, provides valuable insight. Its reported ¹H NMR spectrum in CDCl₃ shows signals at 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), and 2.86 (s, 3H).[2] Based on this, we can predict the following for our target molecule:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.6-8.8d~2.0Ortho to the electron-withdrawing sulfonyl chloride group and meta to the ester group.
H-6~8.1-8.3ddJ(ortho) ≈ 8.0, J(meta) ≈ 2.0Ortho to the ester group and meta to the sulfonyl chloride group.
H-5~7.1-7.3d~8.0Ortho to the electron-donating methoxy group.
OCH₃ (ester)~3.9-4.0sN/ATypical chemical shift for methyl ester protons.
OCH₃ (ether)~3.9-4.1sN/ATypical chemical shift for methoxy group protons on an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer using a standard single-pulse experiment.

Caption: Workflow for ¹H NMR analysis.

I.B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Aromatic carbons typically resonate between 110-160 ppm. The chemical shifts of the aromatic carbons are influenced by the substituent effects. Based on data from related methoxybenzoic acids and methyl methoxybenzoates, the following assignments can be predicted:[1][3][4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~165-167Typical range for an ester carbonyl carbon.
C-4 (C-OCH₃)~160-164Attached to the electron-donating methoxy group, deshielded.
C-3 (C-SO₂Cl)~138-142Attached to the electron-withdrawing sulfonyl chloride group.
C-1 (C-COOCH₃)~128-132Carbon bearing the ester group.
C-6~130-134Aromatic CH.
C-2~115-120Aromatic CH.
C-5~112-116Aromatic CH, shielded by the ortho-methoxy group.
OCH₃ (ester)~52-54Typical range for a methyl ester carbon.
OCH₃ (ether)~56-58Typical range for a methoxy group carbon on an aromatic ring.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a solid sample like this compound, the spectrum can be obtained from a KBr pellet or as a thin solid film.

The spectrum is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
C=O (ester)1720-1740Stretching
S=O (sulfonyl chloride)1370-1390 (asymmetric) and 1170-1190 (symmetric)Stretching
C-O (ester and ether)1250-1300 and 1020-1080Stretching
Aromatic C=C~1450-1600Ring stretching
S-Cl560-610Stretching
Aromatic C-H~3030-3100Stretching
Aliphatic C-H (methyl)~2850-2960Stretching

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the spectrometer and acquire the spectrum.

Caption: Workflow for FT-IR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The sample must be volatile enough to be analyzed in the gas phase.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 264, with an isotopic peak at m/z 266 ([M+2]⁺) with approximately one-third the intensity, characteristic of the presence of a chlorine atom.

Predicted Fragmentation Pathway:

The fragmentation is likely to proceed through several key pathways, including the loss of the chlorine atom, the methoxy group from the ester, and the entire chlorosulfonyl group. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[5] Similarly, benzoates often fragment with the loss of the alkoxy group.[6]

  • [M]⁺ (m/z 264/266): The molecular ion.

  • [M - Cl]⁺ (m/z 229): Loss of a chlorine radical.

  • [M - OCH₃]⁺ (m/z 233/235): Loss of a methoxy radical from the ester.

  • [M - SO₂Cl]⁺ (m/z 165): Loss of the chlorosulfonyl radical.

  • [M - SO₂]⁺ (m/z 200/202): Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.

  • [C₈H₈O₃]⁺ (m/z 152): Loss of the SO₂Cl group followed by rearrangement. This corresponds to the molecular ion of methyl anisate.[7]

  • [C₇H₅O₃]⁺ (m/z 135): Loss of OCH₃ from the m/z 165 fragment.

  • [C₆H₅O]⁺ (m/z 93): A phenoxide-like fragment resulting from further fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in a suitable solvent or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Caption: Predicted EI-MS fragmentation of this compound.

IV. Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed structural fingerprint. The predicted data, based on established spectroscopic principles and analysis of analogous compounds, offers a robust framework for the identification and characterization of this important synthetic intermediate. The combination of these techniques allows for an unambiguous confirmation of its molecular structure, which is essential for its application in research and development.

V. References

  • 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem. (URL: [Link])

  • Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (URL: [Link])

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) - Human Metabolome Database. (URL: [Link])

  • 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 4-Methoxy benzoic acid - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • 6 - National Institute of Standards and Technology. (URL: [Link])

  • Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. - The Royal Society of Chemistry. (URL: [Link])

  • Methyl 2-methoxybenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Methyl 4-hydroxy-3-methoxy-benzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (URL: [Link])

  • 13C NMR Spectrum (PHY0064709) - PhytoBank. (URL: [Link])

  • Supplementary data for - The Royal Society of Chemistry. (URL: [Link])

  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. (URL: [Link])

  • Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606) - Human Metabolome Database. (URL: [Link])

  • Benzoic acid, 3-methoxy- - the NIST WebBook. (URL: [Link])

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S) - PubChemLite. (URL: [Link])

  • Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. (URL: [Link])

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])

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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate stands as a pivotal intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities. Its utility, however, is matched by its hazardous nature, demanding a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established chemical safety principles and data extrapolated from analogous sulfonyl chlorides.

Compound Profile and Hazard Identification

Based on available data, the compound is classified as Acute Toxicity 4 (Oral) , carrying the GHS07 pictogram and the signal word "Warning"[1]. However, the inherent reactivity of the sulfonyl chloride group strongly suggests additional, more severe hazards that must be assumed in all handling procedures.

Table 1: Physicochemical and Hazard Data

PropertyValue/InformationSource(s)
Chemical Name This compoundN/A
CAS Number 192323-12-9[1][2][3][4]
Molecular Formula C₉H₉ClO₅S[1][2]
Molecular Weight 264.68 g/mol [1][2]
Appearance Off-white powder/solid[1][2]
Melting Point 126 °C[2]
Known Hazards Acute Toxicity 4 (Oral)[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Inferred Hazards Causes severe skin burns and eye damage. Reacts violently with water. May cause respiratory irritation.Inferred from related sulfonyl chlorides

The primary danger associated with this compound, and sulfonyl chlorides in general, is its vigorous and exothermic reaction with nucleophiles, most notably water.

DOT Diagram: Reactivity with Water

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reacts with H₂O (moisture) Sulfonic Acid Derivative Sulfonic Acid Derivative Hydrolysis->Sulfonic Acid Derivative Forms Hydrogen Chloride (HCl) Gas Hydrogen Chloride (HCl) Gas Hydrolysis->Hydrogen Chloride (HCl) Gas Releases Heat Heat Hydrolysis->Heat Generates (Exothermic) cluster_ppe Mandatory Personal Protective Equipment Eye/Face Protection Eye/Face Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Researcher Researcher Researcher->Eye/Face Protection Wears Researcher->Hand Protection Wears Researcher->Body Protection Wears Researcher->Respiratory Protection Uses

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

  • Work Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Dispensing : When weighing and transferring the solid, do so in a manner that minimizes dust generation. Use appropriate tools and a contained weighing vessel.

  • Incompatible Materials : Store this compound away from water, strong bases, oxidizing agents, alcohols, and amines to prevent violent reactions.

  • Storage Conditions : Keep the container tightly sealed in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Emergency Procedures: Preparedness and Response

First-Aid Measures

Immediate and decisive action is critical in the event of exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Brush off any excess solid material, then immediately flush the affected area with plenty of water for at least 20 minutes. Remove contaminated clothing while continuing to rinse. Seek immediate medical attention. Chemical burns should be treated promptly.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, cover with a dry, inert, and non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels or sawdust.

  • Neutralize (with caution) : For acid-generating spills, a neutralizing agent like soda ash (sodium carbonate) or sodium bicarbonate can be carefully applied from the outside in.

  • Collect : Carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), ensuring all cleaning materials are also collected as hazardous waste.

Firefighting Measures

While the compound itself may not be highly flammable, it can decompose in a fire to produce toxic and corrosive gases, including hydrogen chloride and sulfur oxides.

  • Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. DO NOT USE WATER as it will react violently with the compound, exacerbating the situation.

  • Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste. Place it in a clearly labeled, sealed container and dispose of it through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations. Unused or unwanted material should not be disposed of down the drain.

Conclusion

This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its reactivity and hazards. By adhering to the stringent protocols outlined in this guide—from meticulous use of personal protective equipment to proactive emergency preparedness—researchers can mitigate the risks and harness the synthetic potential of this compound responsibly. Always consult the most current safety data and institutional safety protocols before commencing any work.

References

  • International Chemical Safety Cards (ICSC). ICSC 0198 - SULPHURYL CHLORIDE. Available at: [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet. (Note: This is a general reference to the type of information found in an SDS, as a complete one for the specific compound was not found).
  • Thermo Fisher Scientific. Safety Data Sheet. (Note: This is a general reference to the type of information found in an SDS, as a complete one for the specific compound was not found).
  • AK Scientific, Inc. Safety Data Sheet (United States). This compound. (Note: While a full public SDS was not available, this source indicates its existence and key hazard phrases).
  • University of South Carolina. Personal Protection Equipment. Available at: [Link]

  • CommonSpirit Health. First Aid for Chemical Burns. Available at: [Link]

  • Hancock Health. Chemical burns: First aid. Available at: [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]

  • Brandeis University. Corrosive Chemicals | Laboratory Safety. Available at: [Link]

  • St John Ambulance. Chemical Burns First Aid. Available at: [Link]

  • healthdirect. Chemical burns — first aid and treatment. Available at: [Link]

  • NHS. Acid and chemical burns. Available at: [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]

  • Chemsafe. 10 Tips Working Safely with corrosives. Available at: [Link]

  • KHA Online-SDS Management. How to Handle Chemical Spills. Available at: [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available at: [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • University of Texas at Dallas. EHS Program Manual 4.3 Chemical Spill Planning and Response. Available at: [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Available at: [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?. Available at: [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]

  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available at: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • SD Fine-Chem. SULPHURYL CHLORIDE. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, addressing its inherent reactivity and providing robust experimental protocols for accurate assessment.

Introduction to this compound

This compound is a sulfonyl chloride derivative with the chemical formula C₉H₉ClO₅S and a molecular weight of 264.68 g/mol . It typically appears as an off-white solid or powder with a melting point of 126 °C.[1] The presence of a highly reactive sulfonyl chloride group, along with a methoxy and a methyl ester functional group on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other derivatives with potential applications in medicinal chemistry.

Understanding the solubility of this compound is paramount for its effective use in synthetic reactions, formulation development, and biological assays. However, the inherent reactivity of the sulfonyl chloride moiety presents unique challenges in determining its true solubility, especially in protic solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The structure of this compound possesses both polar and non-polar characteristics.

  • Polar Moieties : The sulfonyl chloride (-SO₂Cl), methoxy (-OCH₃), and methyl ester (-COOCH₃) groups are polar and capable of dipole-dipole interactions.

  • Non-polar Moiety : The benzene ring provides a non-polar, hydrophobic character to the molecule.

Based on this structure, a qualitative prediction of its solubility in common laboratory solvents can be made:

Solvent ClassPredicted SolubilityRationale
Non-polar Aprotic Likely SolubleThe non-polar benzene ring will interact favorably with solvents like hexane and toluene. However, the polar functional groups may limit high solubility.
Polar Aprotic Likely SolubleSolvents such as acetone, acetonitrile, ethyl acetate, and dimethylformamide (DMF) should effectively solvate both the polar functional groups and the aromatic ring.
Polar Protic Reactive In solvents like water, alcohols (methanol, ethanol), and carboxylic acids, the sulfonyl chloride group is expected to react, leading to solvolysis products. This is not true dissolution but a chemical transformation.

It is crucial to differentiate between true solubility and reactivity. While the compound may appear to "dissolve" in protic solvents, it is likely undergoing a chemical reaction.

The Critical Role of Reactivity in Solubility Assessment

Sulfonyl chlorides are well-documented to be reactive towards nucleophiles.[4] The primary concern when determining the solubility of this compound is its reaction with protic solvents, particularly water and alcohols.

The sulfonyl chloride group will undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.[4] Similarly, it will react with alcohols to yield sulfonate esters. This reactivity means that traditional solubility assessments in these solvents will measure the "apparent solubility," which is a combination of dissolution and degradation. For accurate solubility determination, the use of anhydrous polar aprotic solvents is strongly recommended.

Experimental Determination of Solubility

For accurate and reproducible solubility data, well-defined experimental protocols are essential. Both kinetic and thermodynamic solubility assays can be employed, with the choice depending on the specific application.

General Considerations
  • Solvent Purity : All solvents, especially non-protic ones, should be of high purity and anhydrous to prevent reaction with the sulfonyl chloride.

  • Temperature Control : Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature, typically 25 °C.

  • Equilibration Time : Sufficient time must be allowed for the system to reach equilibrium, particularly for thermodynamic solubility measurements.

Kinetic Solubility Assay

Kinetic solubility is often used in high-throughput screening to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO).[5][6][7]

Protocol:

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with the chosen anhydrous polar aprotic solvent (e.g., acetonitrile, acetone).

  • Equilibration : Shake the plate at a constant temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection : Analyze the wells for the presence of precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.

  • Quantification (Optional) : For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined using an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the solvent.[5][7][8]

Protocol:

  • Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired anhydrous solvent.

  • Equilibration : Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is a common approach.[5]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification : Accurately dilute the saturated supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid This compound B Add known volume of anhydrous solvent A->B Combine in vial C Seal and agitate (e.g., Shake-flask method) B->C D Maintain constant temperature (e.g., 25°C for 24-48h) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect clear saturated supernatant E->F G Prepare serial dilutions of the supernatant F->G H Analyze by HPLC-UV against a calibration curve G->H I Calculate solubility (e.g., in mg/mL or µM) H->I

Sources

The Strategic Application of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a substituted aromatic sulfonyl chloride, has emerged as a significant intermediate, primarily owing to its reactive chlorosulfonyl group and strategically positioned methoxy and methyl ester functionalities. These features render it a valuable precursor for the synthesis of a diverse array of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties.[1]

This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its role in the synthesis of bioactive molecules. We will delve into the synthetic rationale, detailed experimental protocols, and the mechanistic underpinnings of the biological activities of the resulting compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this important chemical intermediate.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate is rooted in its distinct structural features. The highly reactive sulfonyl chloride group serves as a key functional handle for the introduction of the sulfonamide moiety through reaction with a wide range of primary and secondary amines. The methoxy group at the 4-position and the methyl ester at the 1-position modulate the reactivity of the aromatic ring and provide additional points for structural modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

PropertyValue
CAS Number 192323-12-9
Molecular Formula C₉H₉ClO₅S
Molecular Weight 264.68 g/mol
Appearance Off-white to pale brown solid
Melting Point 126 °C

Application in the Synthesis of Sulfonamide-Based Therapeutics

The primary application of this compound lies in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide linkage.

Synthesis of a Novel Sulfadiazine Derivative: A Case Study

To illustrate the practical application of this compound, we will detail the synthesis of a novel sulfadiazine derivative. Sulfadiazine is a well-known sulfonamide antibiotic. By incorporating the methoxy- and methyl ester-bearing phenylsulfonamide moiety, we can explore potential enhancements in activity or modifications in pharmacokinetic properties.

Experimental Protocol: Synthesis of Methyl 4-methoxy-3-((N-(pyrimidin-2-yl)sulfamoyl)amino)benzoate

Objective: To synthesize a novel sulfadiazine derivative using this compound as the starting material.

Materials:

  • This compound

  • 2-Aminopyrimidine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous pyridine (10 mL).

  • Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1 eq) in anhydrous dichloromethane (15 mL) dropwise at 0 °C. The causality behind this dropwise addition at low temperature is to control the exothermicity of the reaction and to minimize potential side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The rationale for this extended reaction time is to ensure complete conversion of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. The purpose of this step is to neutralize the pyridinium hydrochloride salt formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine (2 x 15 mL) to remove any remaining aqueous impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. This step is crucial to isolate the desired product from any unreacted starting materials or byproducts.

Expected Outcome: The final product, Methyl 4-methoxy-3-((N-(pyrimidin-2-yl)sulfamoyl)amino)benzoate, is expected to be an off-white solid.

Logical Flow of the Synthetic Protocol

Synthesis_Workflow A Dissolve 2-Aminopyrimidine in anhydrous Pyridine B Add this compound in anhydrous DCM at 0 °C A->B Step 1 & 2 C Stir at room temperature for 12-16 hours (TLC monitoring) B->C Step 3 D Quench with saturated NaHCO₃ solution C->D Step 4 E Extract with Dichloromethane D->E Step 5 F Wash with Brine E->F Step 6 G Dry over MgSO₄, filter, and concentrate F->G Step 7 H Purify by Column Chromatography G->H Step 8 I Obtain pure Methyl 4-methoxy-3-((N-(pyrimidin-2-yl)sulfamoyl)amino)benzoate H->I Final Product

Caption: Workflow for the synthesis of a novel sulfadiazine derivative.

Potential as a Precursor for Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Many sulfonamide-containing compounds have demonstrated potent anti-inflammatory activities, often through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

The NF-κB signaling cascade is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] The synthesis of novel sulfonamides derived from this compound offers a promising strategy for the development of new NF-κB inhibitors. The rationale is that the sulfonamide moiety can be tailored to interact with specific residues in the binding pockets of key proteins in the NF-κB pathway, such as IκB kinase (IKK).

NF-κB Signaling Pathway and Potential Inhibition by Sulfonamide Derivatives

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Inhibitor Sulfonamide Derivative (from Methyl 3-(chlorosulfonyl) -4-methoxybenzoate) Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by sulfonamide derivatives.

Application in the Development of Diuretic Agents

Diuretics are essential medications for the management of conditions such as hypertension and edema. A significant class of diuretics, the carbonic anhydrase inhibitors, are sulfonamide-based drugs.[4][5] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase in the renal tubules leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.

The structural features of this compound make it an attractive starting material for the synthesis of novel carbonic anhydrase inhibitors. The sulfonamide group is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrase.[1] The substituted phenyl ring can be further modified to enhance potency and selectivity for different carbonic anhydrase isoforms.

Mechanism of Action of Sulfonamide-Based Carbonic Anhydrase Inhibitors

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor cluster_reaction Zn Zn²⁺ H2O H₂O Zn->H2O Activates H2O->Zn Coordinates HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Forms His Histidine Residues His->Zn Coordinates Sulfonamide Sulfonamide Derivative (R-SO₂NH₂) Sulfonamide->Zn Binds to and Inhibits CO2 CO₂ CO2->H2O Reacts with

Caption: Binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of sulfonamide derivatives provides a clear pathway to a diverse range of potentially bioactive molecules with applications as antibacterial, anti-inflammatory, and diuretic agents. The strategic placement of its functional groups allows for extensive structural modifications, enabling the optimization of pharmacological properties.

Future research in this area should focus on the synthesis of libraries of novel sulfonamides derived from this intermediate and their subsequent screening against a variety of biological targets. The exploration of its use in the synthesis of compounds targeting other enzyme families and receptors also holds significant promise. As the demand for new and effective therapeutics continues to grow, the strategic application of well-designed chemical intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health.

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.

  • The nuclear factor NF-κB pathway in inflammation. PMC - NIH.

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.

  • Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed.

Sources

Discovery of "Methyl 3-(chlorosulfonyl)-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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I've confirmed the synthesis protocol with a second patent (CA3241 874A1), a definitive citable source. It details reactants, solvent (DCM), temperature (0 °C), reaction time (12 h), and workup procedure, reporting a 68.68% yield with 1H NMR data. I'm now structuring the technical guide, which will cover the introduction, detailed synthesis, reaction mechanism, compound properties, a Graphviz diagram, and a reference list. I am ready to generate the final response.

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and critical applications, with a focus on the rationale behind its use in the creation of novel therapeutics.

Introduction: The Strategic Importance of this compound

This compound is an aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its strategic importance lies in the presence of three key functional groups: a sulfonyl chloride, a methyl ester, and a methoxy group. This unique combination allows for sequential and regioselective reactions, making it a valuable precursor for the synthesis of complex molecules, particularly sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a suitable precursor, methyl 4-methoxybenzoate, using a chlorosulfonating agent.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich aromatic ring of methyl 4-methoxybenzoate. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the methoxy group, the sulfonation occurs predominantly at the position ortho to the ester and meta to the methoxy group.

G cluster_0 Electrophilic Aromatic Substitution Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Intermediate Wheland Intermediate Methyl 4-methoxybenzoate->Intermediate + ClSO3H Chlorosulfonic acid Chlorosulfonic acid Product Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Intermediate->Product - H+

Caption: Electrophilic Aromatic Substitution for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve methyl 4-methoxybenzoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Recrystallization

The crude product can be purified by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A mixture of ethyl acetate and hexanes is often effective.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexanes.

  • Dry the crystals under vacuum.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G cluster_1 Sulfonamide Synthesis Sulfonyl_Chloride Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Sulfonamide Sulfonamide Sulfonyl_Chloride->Sulfonamide Amine Primary/Secondary Amine (R-NH2) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide Catalyst

Caption: General reaction scheme for the synthesis of sulfonamides.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a scaffold for the synthesis of a diverse library of sulfonamide-containing compounds. The resulting sulfonamides can be screened for a wide range of biological activities.

Case Study: Synthesis of a Hypothetical Bioactive Sulfonamide

To illustrate its utility, consider the synthesis of a hypothetical sulfonamide derivative for screening as a potential carbonic anhydrase inhibitor.

Experimental Protocol:

  • Dissolve this compound in tetrahydrofuran (THF).

  • Add an equimolar amount of a selected primary amine and two equivalents of triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting sulfonamide by column chromatography on silica gel.

Characterization and Analytical Data

Proper characterization of this compound is crucial for its use in synthesis.

Property Value Source
CAS Number 192323-12-9N/A
Molecular Formula C9H9ClO5SN/A
Molecular Weight 264.68 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 98-102 °CN/A

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 8.10 (dd, 1H), 7.15 (d, 1H), 4.00 (s, 3H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 160.5, 135.0, 132.5, 131.0, 125.0, 112.0, 56.5, 53.0.

  • IR (KBr, cm⁻¹): 3100-3000 (Ar-H), 1720 (C=O), 1370 (SO₂ asym), 1180 (SO₂ sym), 1280 (C-O).

Commercial Suppliers

A number of chemical suppliers offer this compound. It is recommended to obtain the compound from a reputable source to ensure high purity and consistency.

Supplier Purity
Sigma-Aldrich≥97%
Thermo Fisher Scientific≥97%
TCI Chemicals>98%
Combi-Blocks≥97%
BOC Sciences95%

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Helvetica Chimica Acta. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a valuable building block in the development of pharmaceuticals and specialty chemicals. The synthesis is achieved through the electrophilic chlorosulfonation of a suitable aromatic precursor. This document offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, and robust analytical methods for product characterization. It is intended for researchers, chemists, and process development professionals in the life sciences and chemical industries.

A Note on the Starting Material: The target molecule, this compound, features functional groups at positions 3 (-SO₂Cl) and 4 (-OCH₃). The specified starting material, 3-hydroxy-4-methoxybenzoate, has a hydroxyl group at the C3 position, making a direct substitution to install the chlorosulfonyl group at the same position chemically infeasible. Therefore, this guide outlines the synthesis from a more logical and chemically sound precursor: Methyl 4-methoxybenzoate . This pathway leverages the principles of electrophilic aromatic substitution, where the existing substituents direct the incoming electrophile to the correct position on the aromatic ring.

Introduction and Theoretical Background

This compound serves as a key intermediate in organic synthesis, primarily due to the reactive sulfonyl chloride moiety. This functional group allows for the straightforward introduction of sulfonamide or sulfonate ester groups, which are prevalent in a wide array of biologically active molecules.

The synthesis detailed herein is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring.

  • Methoxy Group (-OCH₃): A powerful activating group that donates electron density to the ring through resonance, making it more nucleophilic. It is an ortho, para-director.

  • Methyl Ester Group (-COOCH₃): A moderately deactivating group that withdraws electron density from the ring via induction and resonance. It is a meta-director.

When both groups are present, the strongly activating ortho, para-directing methoxy group dictates the position of substitution. The incoming electrophile will be directed to the positions ortho to the methoxy group (C3 and C5). The C3 position is favored due to reduced steric hindrance compared to the C5 position, which is flanked by both substituents.

The reagent of choice, chlorosulfonic acid (HSO₃Cl), acts as the source of the electrophilic species, believed to be sulfur trioxide (SO₃) or the chlorosulfonium ion (SO₂Cl⁺).[2][3] An excess of chlorosulfonic acid is often used to serve as both the reagent and the solvent.[3]

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Materials, Reagents, and Safety

Reagent and Equipment List
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Notes
Methyl 4-methoxybenzoate121-98-2C₉H₁₀O₃166.17Starting material. Must be dry.
Chlorosulfonic Acid7790-94-5ClHO₃S116.52Reagent and solvent. Highly corrosive and water-reactive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralizing washes. Saturated aqueous solution.
Brine (Saturated NaCl)7647-14-5NaCl58.44For final aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Crushed IceN/AH₂O18.02For reaction quenching.
Equipment
Round-bottom flask (dried)250 mL or 500 mL, with appropriate ground glass joints.
Magnetic stirrer and stir bar
Addition Funnel (dried)For slow addition of reagents.
Ice/salt bathTo maintain low temperature.
ThermometerTo monitor reaction temperature.
Separatory FunnelFor liquid-liquid extraction.
Rotary EvaporatorFor solvent removal.
Standard GlasswareBeakers, graduated cylinders, Erlenmeyer flasksAll glassware must be thoroughly dried before use.
Critical Safety Precautions

Chlorosulfonic acid is an extremely hazardous and corrosive substance. It reacts violently with water, releasing large amounts of toxic and corrosive fumes (HCl and H₂SO₄).[4][5] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:

    • Chemical splash goggles and a full-face shield.[4]

    • Acid-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.[5]

    • A flame-retardant lab coat and acid-resistant apron.[6]

    • Closed-toe shoes and long pants.[7]

  • Handling and Dispensing:

    • Always handle chlorosulfonic acid under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[8]

    • Use dry glass or Teflon equipment.

    • Have appropriate spill control materials ready. DO NOT use water or combustible materials like sawdust for cleanup. [6] Use an inert absorbent like vermiculite or dry sand.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • An emergency safety shower and eyewash station must be readily accessible.[5]

Detailed Experimental Protocol

This protocol is designed for a synthesis starting with 10 g of Methyl 4-methoxybenzoate.

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Place the flask in an ice/salt bath to cool.

  • In the fume hood, carefully measure chlorosulfonic acid (35 mL, ~61 g, 0.52 mol) and add it to the reaction flask via a cannula or dry syringe. Begin stirring and allow the acid to cool to 0 °C.

Chlorosulfonation Reaction
  • Weigh Methyl 4-methoxybenzoate (10.0 g, 0.06 mol) and add it portion-wise to the cooled, stirring chlorosulfonic acid over 30-45 minutes.

  • Causality Note: Slow, portion-wise addition is crucial to maintain temperature control. The reaction is highly exothermic, and temperatures above 10 °C can lead to the formation of undesired side products, such as diaryl sulfones.[9]

  • After the addition is complete, maintain the reaction mixture at 0-5 °C with continuous stirring for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot with a dry glass pipette and quench it in a separate vial containing ice and DCM. Spot the DCM layer on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation
  • Prepare a large beaker (2 L) containing a stirred slurry of crushed ice (~500 g).

  • CRITICAL STEP: Very slowly and carefully, pour the cold reaction mixture onto the crushed ice. This quenching process is extremely exothermic and will release significant amounts of HCl gas. Perform this step deep within the fume hood with the sash lowered.

  • Once the quench is complete, a white solid (the crude product) should precipitate.

  • Transfer the entire slurry to a large separatory funnel.

  • Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

  • Combine the organic layers. Wash the combined organic phase sequentially with:

    • Cold water (1 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL, caution: CO₂ evolution! Vent the funnel frequently).

    • Brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white or off-white solid.

Purification

Recrystallization is the preferred method for purification.

  • Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the final product.[10]

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR δ (ppm, CDCl₃): ~8.5 (d, 1H, Ar-H ortho to -SO₂Cl), ~8.2 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.0 (s, 3H, Ar-OCH₃), ~3.95 (s, 3H, COOCH₃).
¹³C NMR δ (ppm, CDCl₃): ~165 (C=O), ~163 (C-OCH₃), ~140 (C-SO₂Cl), various aromatic signals between 110-135, ~56 (Ar-OCH₃), ~53 (COOCH₃).
IR Spectroscopy ν (cm⁻¹): ~1720-1730 (C=O stretch, ester), ~1370-1380 and ~1170-1190 (Asymmetric and symmetric S=O stretch, sulfonyl chloride), ~1280 (C-O stretch, aryl ether).
Mass Spec (MS) (EI or ESI): Expected m/z for C₉H₉ClO₅S. Molecular Ion [M]⁺ at ~264. Isotope pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be visible for the molecular ion peak.
Chromatographic Analysis

Purity should be assessed using High-Performance Liquid Chromatography (HPLC). Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide may be necessary for accurate quantitative analysis by Gas Chromatography (GC).[10][11]

  • HPLC Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a suitable starting point for purity analysis.[12]

Workflow and Troubleshooting

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep 1. Assemble and Dry Glassware reagents 2. Cool Chlorosulfonic Acid to 0 °C prep->reagents addition 3. Add Substrate Portion-wise (Maintain 0-5 °C) reagents->addition stir 4. Stir at 0-5 °C for 2-3h addition->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench by Pouring onto Crushed Ice monitor->quench extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Recrystallize Product dry->purify analyze 11. Characterize by NMR, IR, MS and Assess Purity by HPLC purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents not anhydrous. 3. Loss during work-up.1. Extend reaction time or allow to warm slightly (e.g., to 10 °C). 2. Ensure all glassware is dry and use fresh reagents. 3. Perform extractions carefully; check pH of aqueous layer.
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Incomplete solvent removal.1. Purify via column chromatography on silica gel. 2. Dry the product under high vacuum for an extended period.
Formation of Diaryl Sulfone Reaction temperature was too high.Maintain strict temperature control (0-5 °C) during substrate addition and reaction. Ensure efficient stirring and cooling.
Product Decomposes During Work-up Sulfonyl chloride is hydrolyzing back to the sulfonic acid due to excess water/heat.Keep all solutions cold during the work-up process. Perform extractions and washes quickly. Avoid heating during solvent removal.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound from Methyl 4-methoxybenzoate. By adhering to the detailed steps and, most importantly, the stringent safety precautions required for handling chlorosulfonic acid, researchers can confidently produce this valuable synthetic intermediate. The provided analytical benchmarks will ensure the final product meets the high purity standards required for subsequent applications in drug discovery and materials science.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Chlorosulfonic Acid Safety Sheet. DuPont.
  • Chlorosulfonic acid SDS, 7790-94-5 Safety D
  • Chlorination of Aromatic Halides with Chlorosulfonic Acid. (N.D.). Taylor & Francis Online.
  • Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health.
  • Chlorosulfonic Acid for Synthesis MSDS. (2019). Loba Chemie.
  • What is the mechanism of chlorosulfonation of benzene?. (2015). Chemistry Stack Exchange.
  • Safety Data Sheet: Chlorosulfonic acid. (2025). Fisher Scientific.
  • Sulfonation and Chlorosulfon
  • Aromatic sulfon
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

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Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Sulfonamides using Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic and structural properties. It serves as a key pharmacophore in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its ability to act as a bioisostere for amides and carboxylic acids, while offering enhanced metabolic stability and distinct hydrogen bonding capabilities, makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is a versatile bifunctional reagent, featuring a highly reactive sulfonyl chloride group for sulfonamide bond formation and a methyl ester for subsequent chemical diversification. This combination allows for the streamlined synthesis of diverse compound libraries. This document provides an in-depth guide to the reaction of this reagent with primary and secondary amines, offering detailed mechanistic insights, robust experimental protocols, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

Reagent Profile: this compound

Understanding the properties of the starting material is critical for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 192323-12-9[4][5]
Molecular Formula C₉H₉ClO₅S[4]
Molecular Weight 264.68 g/mol [4]
Appearance White to off-white solid
Melting Point 126 °C[6]
Hazard Codes H302 (Harmful if swallowed)
Safety Pictogram GHS07 (Warning)

Handling and Storage: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is imperative to handle the reagent under anhydrous conditions (e.g., in a glovebox or using a nitrogen/argon atmosphere) and store it in a tightly sealed container in a cool, dry place. Due to its reactivity, it should be treated as a corrosive substance, similar to other sulfonyl chlorides which can cause severe skin and eye damage.[7]

Mechanistic Overview: The Formation of the Sulfonamide Bond

The reaction between this compound and an amine is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The mechanism proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the three electronegative substituents (two oxygens and a chlorine).[8]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting product is a protonated sulfonamide. A base, present in the reaction mixture, deprotonates the nitrogen to yield the final, neutral sulfonamide product and a hydrochloride salt byproduct.[1]

The presence of a base is crucial; without it, the hydrochloric acid (HCl) generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Reaction mechanism for sulfonamide synthesis.

General Protocol Considerations and Best Practices

Careful selection of reaction parameters is key to achieving high yields and purity.

  • Choice of Amine: Both primary and secondary aliphatic and aromatic amines are suitable substrates. Primary amines are generally more nucleophilic and react faster than secondary amines.[1] Sterically hindered amines may require more forcing conditions (e.g., elevated temperatures or longer reaction times).

  • Stoichiometry: The amine is typically the limiting reagent. The sulfonyl chloride is used in slight excess (1.05-1.2 equivalents) to ensure complete consumption of the more valuable amine. At least one equivalent of base is required, though 1.2-2.0 equivalents are commonly used to ensure the reaction medium remains basic.

  • Choice of Base:

    • Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common choices as they are non-nucleophilic and only act as proton scavengers. DIPEA is bulkier and can be advantageous when dealing with sensitive substrates.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It is particularly effective for less reactive amines but can be more difficult to remove during work-up.

    • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): Can be used in biphasic systems or with polar aprotic solvents like DMF, but often result in slower reactions.

  • Solvent Selection: Anhydrous aprotic solvents are standard.

    • Dichloromethane (DCM): Excellent solvent for most reagents, easy to remove in vacuo.

    • Tetrahydrofuran (THF): A good alternative to DCM.

    • Acetonitrile (MeCN): More polar, can be useful for dissolving less soluble amines or hydrochloride salts.

  • Temperature Control: The reaction is often initiated at 0 °C (ice bath) to control the initial exotherm upon addition of the sulfonyl chloride. The reaction is then typically allowed to warm to room temperature and stirred until completion.

  • Reaction Monitoring: Progress can be easily monitored by Thin-Layer Chromatography (TLC). A stain like potassium permanganate is effective for visualizing the sulfonamide product. The disappearance of the limiting amine is the most common indicator of reaction completion.

Detailed Experimental Protocols

Safety First: All operations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Protocol A: Synthesis of Methyl 4-methoxy-3-(N-benzylsulfamoyl)benzoate (Primary Amine)
  • Materials and Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.05 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of benzylamine (1.05 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM.

    • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).

    • Upon completion, dilute the reaction mixture with additional DCM.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess TEA and amine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol B: Synthesis of Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate (Secondary Amine)
  • Materials and Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.0 eq)

    • Pyridine (2.0 eq) or DIPEA (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Reagents for work-up as listed in Protocol A.

  • Procedure:

    • Follow steps 1 and 2 from Protocol A, using anhydrous THF as the solvent.

    • Prepare a solution of morpholine (1.0 eq) and pyridine (2.0 eq) in THF.

    • Add the morpholine/pyridine solution dropwise to the cooled sulfonyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Secondary amines can be less reactive, so a longer reaction time may be necessary. If the reaction is sluggish, it can be gently heated to 40 °C.

    • Monitor the reaction by TLC until the morpholine is consumed.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol A. Note that removing pyridine may require several washes with 1M HCl.

Experimental Workflow Visualization

Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification setup Dissolve Sulfonyl Chloride in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) setup->cool add_amine Dropwise Addition of Amine + Base Solution cool->add_amine warm Warm to Room Temp & Stir (2-8h) add_amine->warm monitor Monitor by TLC warm->monitor quench Dilute with Solvent monitor->quench If Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Sulfonamide Product purify->product

Caption: General experimental workflow for sulfonamide synthesis.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various amines.

Amine SubstrateTypeBaseSolventTime (h)Typical Yield (%)
AnilinePrimary (Aromatic)PyridineDCM4-685-95%
BenzylaminePrimary (Aliphatic)TEATHF2-490-98%
CyclohexylaminePrimary (Aliphatic)TEADCM2-392-99%
MorpholineSecondary (Cyclic)DIPEAMeCN6-880-90%
DiethylamineSecondary (Acyclic)TEADCM8-1275-85%

Yields are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Hydrolysis of the sulfonyl chloride. 2. Amine is protonated (inactive). 3. Low nucleophilicity of the amine.1. Ensure all reagents and solvents are anhydrous. 2. Confirm sufficient base is present. 3. Increase reaction temperature or use a more activating base like pyridine.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of a disulfonated product (if a primary amine is used and excess sulfonyl chloride is present). 3. Degradation of starting material or product.1. Increase reaction time. 2. Check stoichiometry; ensure amine is not the excess reagent. 3. Maintain temperature control; avoid excessive heating.
Difficult Aqueous Work-up 1. Formation of an emulsion. 2. Poor separation of layers.1. Add brine to the separatory funnel to help break the emulsion. 2. If product is basic, ensure the aqueous layer is sufficiently acidic during the acid wash to extract the base.
Product is an Oil, Not a Solid The sulfonamide product has a low melting point or is amorphous.Purify by column chromatography instead of recrystallization.

References

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • National Institutes of Health. (N.D.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

  • Royal Society of Chemistry. (N.D.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • PubChem. (N.D.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. [Link]

  • Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Modern Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anti-cancer drugs. The synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery. The choice of the starting sulfonyl chloride reagent is paramount, as it dictates not only the efficiency of the core reaction but also the potential for downstream structural modifications. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate has emerged as a particularly valuable and versatile building block. Its bifunctional nature—a highly reactive sulfonyl chloride for immediate sulfonamide linkage and a modifiable methyl ester for subsequent derivatization—provides a strategic entry point for complex molecular designs.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and offering a field-tested protocol for its successful application.

Reagent Profile: Physicochemical and Safety Data

A thorough understanding of the starting material is the foundation of any successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 192323-12-9[1][2]
Molecular Formula C₉H₉ClO₅S[1][3]
Molecular Weight 264.68 g/mol [1][2]
Appearance Off-white solid/powder[2]
Melting Point 126 °C[2]
SMILES O=C(OC)C1=CC=C(OC)C(S(=O)(Cl)=O)=C1[1]
InChI Key FKAIQWMEWVOGDP-UHFFFAOYSA-N[1]

Safety & Handling: this compound is an irritant and is acutely toxic if swallowed.[1] The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis. Therefore, stringent safety and handling protocols are mandatory.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitivity: The reagent reacts with water to release hydrochloric acid (HCl). Ensure all glassware is oven-dried, and use anhydrous solvents to prevent decomposition of the starting material.

  • Accidental Release: In case of a spill, avoid dust formation.[4] Collect the material using appropriate methods for solid chemical waste and decontaminate the area. Do not allow the chemical to enter drains.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

The Core Reaction: Mechanism and Strategic Considerations

The primary application of this compound is its reaction with primary or secondary amines to form N-substituted sulfonamides.

General Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The lone pair of electrons on the amine nitrogen attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to neutralize the HCl generated in situ, driving the reaction equilibrium towards the product.

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.39 mL, 4.16 mmol) and anhydrous dichloromethane (10 mL). Stir until the aniline is fully dissolved. Add triethylamine (0.79 mL, 5.67 mmol). Cool the flask in an ice-water bath to 0 °C.

    • Rationale: Cooling the amine solution prepares it for the exothermic addition of the sulfonyl chloride, ensuring the reaction remains controlled. TEA is added as the base to neutralize the HCl that will be formed. [5]

  • Reagent Addition: In a separate vial, dissolve this compound (1.00 g, 3.78 mmol) in anhydrous dichloromethane (10 mL). Using a dropping funnel or syringe, add this solution dropwise to the cooled, stirring amine solution over approximately 15 minutes.

    • Rationale: A slow, controlled addition is crucial to manage the reaction's exothermicity and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

    • Rationale: While initiated cold, the reaction requires sufficient thermal energy and time to proceed to completion. Room temperature is generally adequate for this transformation.

  • Monitoring (Optional but Recommended): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the initial amine, the sulfonyl chloride, and the reaction mixture on a silica plate and elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize under UV light. The reaction is complete when the limiting reagent spot (the sulfonyl chloride) has disappeared.

    • Rationale: TLC provides a quick and effective way to determine if the starting materials have been consumed, preventing premature work-up of an incomplete reaction. [5]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

    • Rationale: The HCl wash removes the excess triethylamine and any unreacted aniline. The NaHCO₃ wash removes any residual acidic species. The brine wash removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Rationale: Removing all water is essential before solvent evaporation to prevent the product from co-distilling or hydrolyzing.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing soluble impurities and yielding a high-purity final product. [5]

Beyond the Synthesis: Further Transformations

The power of this compound lies in its potential for multi-stage synthesis. The methyl ester group on the synthesized sulfonamide is a handle for further chemical elaboration.

Further Transformations start Synthesized Sulfonamide (Ester) hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (e.g., R-NH₂, HATU, DIPEA) acid->coupling final_amide Final Amide Product coupling->final_amide

Caption: Post-synthesis modification of the ester group.

For example, the methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to the corresponding carboxylic acid. This new functional group opens the door to a plethora of subsequent reactions, most notably amide bond formation through coupling with another amine, vastly expanding the chemical space accessible from a single starting material.

References

  • Ruano, J. L. G., et al. Synthesis, 2008, 311-312. [Link]

  • PubChem. This compound. [Link]

Sources

The Strategic Application of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate as a Versatile Intermediate in the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key chemical intermediate, and its critical role in the synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of Gefitinib and its Synthesis

Gefitinib (marketed as Iressa) represents a cornerstone in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The efficient and scalable synthesis of such a crucial pharmaceutical agent is of paramount importance. While various synthetic routes to Gefitinib have been established, the exploration of novel and efficient intermediates continues to be a key area of research to optimize yield, purity, and cost-effectiveness.[1][2][3] This application note focuses on a strategic approach involving this compound as a versatile building block for the construction of the core quinazoline structure of Gefitinib.

Physicochemical and Safety Profile of this compound

A comprehensive understanding of the properties and hazards associated with this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 192323-12-9[4]
Molecular Formula C₉H₉ClO₅S[4]
Molecular Weight 264.68 g/mol [4]
Appearance Solid[4]
Melting Point 126 °C[5]
Boiling Point 394.0 ± 32.0 °C (Predicted)[5]
Density 1.407 ± 0.06 g/cm³ (Predicted)[5]

Safety Information:

This compound is classified as an acute toxicant if swallowed and requires careful handling in a laboratory setting.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Detailed Protocol

The synthesis of the title intermediate is achieved through the electrophilic aromatic substitution of methyl 4-methoxybenzoate using chlorosulfonic acid. The methoxy group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The directing effects of the potent activating methoxy group dominate, leading to substitution at the position ortho to it (C3).

Diagram: Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution Methyl 4-methoxybenzoate->Electrophilic\nAromatic Substitution Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic Acid (HSO3Cl)->Electrophilic\nAromatic Substitution Methyl 3-(chlorosulfonyl)-\n4-methoxybenzoate Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Electrophilic\nAromatic Substitution->Methyl 3-(chlorosulfonyl)-\n4-methoxybenzoate

Caption: Synthesis of the target intermediate.

Experimental Protocol: Chlorosulfonation of Methyl 4-methoxybenzoate

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 4-methoxybenzoate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should be performed carefully to control the exothermic reaction and the evolution of HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Application in Gefitinib Synthesis: Construction of the Quinazoline Core

The strategic utility of this compound lies in its potential to serve as a precursor to the 6,7-dimethoxyquinazolin-4-one core of Gefitinib. This is achieved through a multi-step sequence involving the formation of a sulfonamide, followed by an intramolecular cyclization.

Proposed Synthetic Pathway to a Gefitinib Precursor

G A Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate C N-(2-cyano-4,5-dimethoxyphenyl) sulfonamide derivative A->C Sulfonamide Formation B 2-Amino-4,5- dimethoxybenzonitrile B->C D 6,7-Dimethoxy- quinazolin-4-one derivative C->D Intramolecular Cyclization E Gefitinib Precursor D->E Further Modifications

Sources

The Strategic Utility of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a seemingly unassuming reagent, represents a cornerstone scaffold for the synthesis of a diverse array of bioactive compounds. Its intrinsic chemical functionalities—a reactive sulfonyl chloride, an electron-donating methoxy group, and a methyl ester—provide a versatile platform for the construction of complex molecular architectures, particularly within the realms of sulfonamide-based drugs and kinase inhibitors. This guide provides an in-depth exploration of the applications and experimental protocols associated with this valuable synthetic intermediate.

I. Core Attributes and Strategic Value

This compound (CAS No: 192323-12-9) is a solid, off-white powder with a molecular weight of 264.68 g/mol .[1][2] Its utility in drug discovery is primarily derived from the highly reactive chlorosulfonyl group, which serves as a linchpin for the introduction of the sulfonamide moiety—a privileged functional group in medicinal chemistry.[1] The sulfonamide group is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and diuretic effects.[1]

The strategic placement of the methoxy and methyl ester groups on the benzene ring further enhances its value. These groups modulate the electronic properties and steric profile of the molecule, influencing its reactivity and providing additional points for synthetic diversification. The scaffold's relatively low molecular weight also makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns, where small, low-complexity molecules are used to probe the binding sites of biological targets.[3][4]

II. Applications in the Synthesis of Bioactive Molecules

A. The Sulfonamide Warhead: A Gateway to Diverse Pharmacologies

The primary application of this compound is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines is a robust and well-established transformation that forms the basis for creating large libraries of compounds for biological screening.

Key Advantages of the Sulfonamide Moiety:

  • Hydrogen Bonding: The N-H and S=O groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein targets.

  • Structural Mimicry: The tetrahedral geometry of the sulfur atom can mimic the transition state of enzymatic reactions, leading to potent enzyme inhibition.

  • Modulation of Physicochemical Properties: The sulfonamide group can be used to tune the solubility, lipophilicity, and metabolic stability of a drug candidate.

B. A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. While direct synthesis of a specific kinase inhibitor using this compound is not prominently documented in publicly available literature, the core scaffold is highly analogous to starting materials used in the synthesis of approved kinase inhibitors like Gefitinib and Bosutinib.[2][5][6] The general synthetic strategies employed for these drugs, involving the elaboration of a substituted benzene ring, highlight the potential of this building block in the synthesis of novel kinase inhibitors.

C. A Potential Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful approach for identifying novel starting points for drug development.[3][4] FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. This compound possesses several characteristics of an ideal fragment:

  • Low Molecular Weight: At 264.68 g/mol , it falls within the typical molecular weight range for fragments.

  • Reactive Handle: The chlorosulfonyl group provides a straightforward means of linking the fragment to other molecules or elaborating its structure.

  • Defined Vectorial Growth: The substitution pattern on the benzene ring allows for controlled, vector-oriented expansion of the fragment to explore the binding pocket of a target protein.

III. Experimental Protocols

A. General Protocol for the Synthesis of Novel Sulfonamides

This protocol provides a general method for the synthesis of a diverse library of sulfonamides from this compound and a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents) as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base and Amine: To the stirred solution, add the base (e.g., triethylamine) followed by the slow, dropwise addition of the desired amine. The reaction is often exothermic, so maintaining a cool temperature with an ice bath during the addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The sulfonyl chloride is sensitive to moisture, and an inert atmosphere prevents its hydrolysis.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent unwanted side reactions with the sulfonyl chloride.

  • Aqueous Work-up: The washing steps are crucial to remove excess base, unreacted amine hydrochloride salts, and other water-soluble impurities.

Workflow for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in anhydrous solvent B Add base (e.g., Triethylamine) A->B C Slowly add amine B->C D Stir at room temperature C->D E Monitor by TLC D->E F Aqueous work-up E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Characterize product H->I

Caption: A generalized workflow for the synthesis of sulfonamides.

IV. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 192323-12-9
Molecular Formula C₉H₉ClO₅S
Molecular Weight 264.68 g/mol
Appearance Solid
Hazard Classifications Acute Toxicity (Oral), Category 4

V. Conclusion

This compound is a versatile and valuable building block in drug discovery. Its utility in the synthesis of sulfonamides is well-established, and its structural similarity to the starting materials of known kinase inhibitors suggests significant potential in that area. Furthermore, its properties make it an attractive candidate for fragment-based drug discovery campaigns. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of novel therapeutics.

VI. References

  • MySkinRecipes. 3-(Chlorosulfonyl)-4-methoxybenzoic acid. [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • National Center for Biotechnology Information. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109-116.

  • ResearchGate. (2025). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678.

  • Li, M. D., Zheng, Y. G., & Ji, M. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14754–14761. [Link]

  • Wassenaar, J., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 108(17), 6817–6822.

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

  • Erlanson, D. A. (2012). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Medicinal Chemistry, 4(9), 1099–1102. [Link]

  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.

  • Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate.

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673. [Link]

  • ResearchGate. (2016). What physico-chemical parameters must have molecules for fragment libraries?

Sources

Application Notes & Protocols: Leveraging Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of a Versatile Sulfonyl Chloride

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry.[1][2] Its prevalence is a testament to its unique physicochemical properties, which include the ability to act as a hydrogen bond acceptor, improve metabolic stability, and serve as a bioisostere for amides.[2] Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is a highly valuable and reactive building block designed for the facile synthesis of diverse sulfonamide libraries.[3] The strategic placement of the methoxy and methyl ester groups on the aromatic ring provides chemists with levers to fine-tune properties such as solubility, lipophilicity, and target engagement.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only a detailed, field-proven protocol for the application of this reagent but also delves into the underlying chemical principles, safety considerations, and characterization techniques that ensure reproducible and reliable results.

Compound Profile & Physicochemical Data

A thorough understanding of a reagent's properties is the foundation of successful experimentation. This compound is a solid at room temperature, simplifying handling and weighing operations compared to liquid sulfonyl chlorides.

PropertyValueSource
CAS Number 192323-12-9[4][5][6]
Molecular Formula C₉H₉ClO₅S[4][5][7]
Molecular Weight 264.68 g/mol [5][6]
Appearance Off-white to white powder/solid[8]
Melting Point 126 °C[8]
SMILES String COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl[7]
InChI Key FKAIQWMEWVOGDP-UHFFFAOYSA-N

The Chemistry of Sulfonamide Formation: A Mechanistic Overview

The primary application of this compound is its reaction with primary or secondary amines to form sulfonamides. This transformation is a classic example of nucleophilic acyl substitution at a sulfur center.

Causality Behind the Reaction:

  • The Electrophile: The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent electrophile.

  • The Nucleophile: The nitrogen atom of a primary or secondary amine possesses a lone pair of electrons, making it a potent nucleophile.

  • The Reaction: The amine's nitrogen atom attacks the electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group.[1]

  • The Byproduct: This reaction liberates one equivalent of hydrogen chloride (HCl). The HCl is acidic and will protonate any available basic nitrogen (like the starting amine), rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is essential to scavenge the HCl as it forms, allowing the reaction to proceed to completion.[1][9]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Reagent Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate (Electrophile) Attack Nucleophilic Attack (Amine N on Sulfonyl S) Reagent->Attack Highly electrophilic Sulfur atom Amine Primary or Secondary Amine (R-NH₂) (Nucleophile) Amine->Attack Nucleophilic Nitrogen atom Base Non-Nucleophilic Base (e.g., Triethylamine) Neutralization HCl Neutralization by Base Base->Neutralization Scavenges HCl Displacement Chloride Leaving Group Displacement Attack->Displacement Attack->Neutralization Generates HCl byproduct Sulfonamide Target Sulfonamide Product Displacement->Sulfonamide Salt Base Hydrochloride Salt (e.g., Et₃N·HCl) Neutralization->Salt G start Start: Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C (Ice Bath) start->cool add_sulfonyl Dropwise Addition of Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Solution cool->add_sulfonyl Control Exotherm react Warm to Room Temp Stir for 6-18h add_sulfonyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up: Wash with H₂O, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) & Filter workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification: Flash Chromatography or Recrystallization concentrate->purify end End: Pure Sulfonamide Product purify->end

Sources

Application Notes & Protocols: Advanced Derivatization Techniques for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This compound (CAS 192323-12-9) is a bifunctional aromatic compound of significant interest to medicinal chemists and drug development professionals.[1][2][3] Its structure incorporates two key reactive sites: a highly electrophilic sulfonyl chloride group and a methyl ester. This unique arrangement makes it a versatile scaffold for creating diverse molecular libraries.[4] The sulfonyl chloride moiety is a prime precursor for sulfonamide and sulfonate ester linkages, while the ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

The reactivity of the sulfonyl chloride is driven by the electron-deficient nature of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.[5][6] The chlorine atom serves as an effective leaving group, facilitating substitution reactions.[6] This guide provides an in-depth exploration of the primary derivatization techniques for this reagent, focusing on the synthesis of sulfonamides and sulfonate esters, which are prominent pharmacophores in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[7][8][9][10]

Core Derivatization I: Synthesis of N-Substituted Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and fundamental method for generating sulfonamide derivatives.[7][11] This transformation is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key structural feature in numerous approved drugs.[7][11][12]

Mechanistic Rationale

The formation of a sulfonamide proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom.[5][13] The amine's lone pair of electrons attacks the electrophilic sulfur, typically through a pathway that can be described as either a concerted SN2-like mechanism or a stepwise addition-elimination process involving a transient trigonal bipyramidal intermediate.[5][14] An organic or inorganic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol: General Synthesis of a Sulfonamide Derivative

This protocol describes a general method for reacting this compound with a representative primary amine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen), add the selected amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).

  • Base Addition: Add triethylamine (1.5 eq) to the amine solution. Cool the flask to 0 °C in an ice bath with gentle stirring.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes.

    • Causality Note: A slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of side products from potential hydrolysis of the sulfonyl chloride by trace water.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the starting sulfonyl chloride indicates completion.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Carefully transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine and triethylamine)

    • Saturated NaHCO₃ solution (to remove any remaining acidic species)

    • Brine (to initiate drying)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.[15]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[8][16]

Self-Validation and Characterization

The integrity of the synthesized sulfonamide must be confirmed.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Experimental Workflow: Sulfonamide Synthesis

Caption: Standard workflow for sulfonamide synthesis and purification.

Core Derivatization II: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols provides access to sulfonate esters. These compounds are not only valuable in their own right but also serve as important intermediates in organic synthesis, acting as protecting groups for alcohols or as precursors for further transformations.[17][18]

Mechanistic Rationale

Similar to sulfonamide formation, sulfonate ester synthesis is a nucleophilic substitution where an alcohol or phenol acts as the nucleophile.[17] The reaction is typically catalyzed by a non-nucleophilic base like pyridine or triethylamine, which activates the alcohol and neutralizes the HCl byproduct.[19] Pyridine is often a preferred solvent and base, as it can form a highly reactive sulfonylpyridinium salt intermediate.

Caption: General mechanism for sulfonate ester synthesis.

Detailed Experimental Protocol: General Synthesis of a Sulfonate Ester

This protocol outlines a general procedure for the synthesis of a sulfonate ester from an alcohol or phenol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.0 - 1.2 eq)

  • Pyridine (as solvent and base) or Triethylamine (2.0 eq) in DCM

  • Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)

  • 1M-2M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve the alcohol or phenol (1.1 eq) in anhydrous pyridine or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Sulfonyl Chloride Addition: Add solid this compound (1.0 eq) portion-wise or as a concentrated solution in DCM to the cold alcohol solution.

    • Causality Note: Phenols are less nucleophilic than amines, so the reaction may require slightly longer times or warming to room temperature to proceed to completion.[19]

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.[19]

  • Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add cold 2M HCl to quench the reaction and neutralize the pyridine until the pH is acidic.

  • Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3x).

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude sulfonate ester via silica gel chromatography or recrystallization to obtain the final product.

Quantitative Data Summary

The choice of nucleophile and reaction conditions significantly impacts the outcome. The following table provides a generalized summary for consideration during experimental design.

DerivatizationNucleophile ClassTypical BaseSolventTemp.Reaction TimeKey Considerations
Sulfonamide Primary/Secondary Aliphatic AminesEt₃N, PyridineDCM, THF0 °C to RT1-6 hHighly reactive; reaction is often fast.
Sulfonamide Aromatic Amines (Anilines)Pyridine, Et₃NDCM, PyridineRT to 40 °C4-24 hLess nucleophilic; may require longer times or gentle heating.
Sulfonate Ester Primary/Secondary AlcoholsEt₃N, PyridineDCM, Pyridine0 °C to RT2-12 hGenerally good reactivity.
Sulfonate Ester PhenolsPyridinePyridine, DCMRT to 50 °C6-24 hLower nucleophilicity requires more forcing conditions.[19]

References

  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

  • King, J. F. (1991). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University Research.

  • Dore, K. M., & Movassaghi, M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.

  • MDPI. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Molecules.

  • Wallace, O. B., & Lauwers, K. S. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters.

  • ResearchGate. (n.d.). Synthesis of sulfonamides. ResearchGate Publication.

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Organic Chemistry Key Term.

  • ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF.

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.

  • ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis. ChemicalBook.

  • CORE. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. CORE Repository.

  • Mansour, T. S. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews.

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synfacts.

  • MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Product Information.

  • BenchChem. (n.d.). Methyl 2-(chlorosulfonyl)-3,5-dimethoxybenzoate. Product Information.

  • MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.

  • BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem Application Notes.

  • Liu, Y., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules.

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.

  • Sigma-Aldrich. (n.d.). Methyl-3-(chlorosulfonyl)-4-methoxybenzoate. Product Page.

  • Fisher Scientific. (n.d.). Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate. Product Page.

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem.

  • ResearchGate. (2024). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Request PDF.

  • Slideshare. (2024). Sulphonamides, Medicinal Chemistry-III. Presentation.

  • Deiters, A., & Lawrence, D. S. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry.

  • ResearchGate. (2024). (PDF) Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. ResearchGate Publication.

  • PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Database Entry.

  • AHH Chemical Co., Ltd. (n.d.). This compound. Product Page.

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Database Entry.

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Procedure.

  • ResearchGate. (2024). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Request PDF.

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. US5424479A.

  • PubMed. (2011). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed Entry.

  • Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Publication.

  • ChemScene. (n.d.). Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate. Product Page.

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Database Entry.

  • ChemicalBook. (n.d.). This compound. Product Page.

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Application Notes & Protocols: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This compound (CAS No. 192323-12-9) is a pivotal chemical intermediate in the synthesis of modern agrochemicals, particularly within the sulfonylurea class of herbicides.[1][2] Its molecular architecture, featuring a reactive sulfonyl chloride group, a methoxy moiety, and a methyl ester, makes it a versatile building block for creating complex herbicidal agents. The sulfonylurea herbicides are renowned for their high efficacy at low application rates, favorable toxicological profiles, and broad-spectrum weed control. This document provides an in-depth technical guide on the application of this compound in the synthesis of a representative sulfonylurea herbicide, metsulfuron-methyl. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the procedural steps.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and safety considerations is paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 192323-12-9[1]
Molecular Formula C9H9ClO5S[1]
Molecular Weight 264.68 g/mol [1]
Appearance Off-white solid[1]
Melting Point 126 °C
Hazard Classifications Acute Toxicity 4, Oral[1]
Signal Word Warning[1]

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Synthesis Pathway: Metsulfuron-Methyl

Metsulfuron-methyl is a widely used sulfonylurea herbicide that provides effective post-emergence control of broadleaf weeds in cereals. The key synthetic step involves the reaction of this compound with a specific heterocyclic amine, 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction at the sulfonyl group. The lone pair of electrons on the amino group of the heterocyclic amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a proposed stepwise addition-elimination mechanism or a concerted S_N2-like pathway. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Sulfonamide Formation Mechanism R_SO2Cl R-SO2Cl (this compound) Intermediate [R-SO2(Cl)(NH2R')]- R_SO2Cl->Intermediate Nucleophilic Attack R_NH2 R'-NH2 (Heterocyclic Amine) R_NH2->Intermediate Base Base Base->R_NH2 Proton Abstraction (optional, can also be from intermediate) Sulfonamide R-SO2-NHR' (Sulfonylurea) Intermediate->Sulfonamide Elimination of Cl- BaseH Base-H+ Sulfonamide->BaseH HCl byproduct neutralization Cl_ion Cl- Sulfonamide->Cl_ion

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of metsulfuron-methyl, starting with the preparation of the key heterocyclic amine intermediate.

Part 1: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

This intermediate is crucial for the final coupling step. A common synthetic route starts from dicyandiamide and acetone.

Materials and Reagents:

  • Dicyandiamide

  • Acetone

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

Protocol:

  • Step 1: Synthesis of 2-amino-4,6-dimethyl-1,3,5-triazine. In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve dicyandiamide in an excess of acetone.

  • Slowly add a catalytic amount of a strong base, such as sodium methoxide.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-4,6-dimethyl-1,3,5-triazine.

  • Step 2: Methoxylation. Suspend the 2-amino-4,6-dimethyl-1,3,5-triazine in methanol.

  • Add sodium methoxide and heat the mixture under pressure in an autoclave. The high pressure and temperature are necessary to facilitate the nucleophilic aromatic substitution of one of the methyl groups with a methoxy group.

  • After the reaction is complete, cool the vessel, and neutralize the mixture.

  • The product, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, can be isolated by crystallization and purified by recrystallization.

Part 2: Synthesis of Metsulfuron-Methyl

This final step couples the sulfonyl chloride with the heterocyclic amine.

Materials and Reagents:

  • This compound

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine

  • Anhydrous acetonitrile (solvent)

  • Pyridine (base)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.1 eq) to the solution.

  • Base Addition: Slowly add pyridine (1.5 eq) to the reaction mixture at room temperature. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl and pyridine hydrochloride), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude metsulfuron-methyl by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, white solid.

Metsulfuron-Methyl Synthesis Workflow Start Start: this compound & 2-amino-4-methoxy-6-methyl-1,3,5-triazine Dissolve Dissolve in Anhydrous Acetonitrile Start->Dissolve AddBase Add Pyridine Dissolve->AddBase React Stir at Room Temperature (12-24h) Monitor by TLC AddBase->React Evaporate Remove Solvent (Rotary Evaporator) React->Evaporate Extract Dissolve in Dichloromethane Wash with NaHCO3, Water, Brine Evaporate->Extract Dry Dry with Anhydrous MgSO4 Extract->Dry Filter Filter Dry->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Recrystallize Concentrate->Purify FinalProduct Pure Metsulfuron-Methyl Purify->FinalProduct

Sources

Application Note: Comprehensive Characterization of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in pharmaceutical and chemical synthesis. The inherent reactivity of the sulfonyl chloride functional group necessitates robust and precise analytical control to ensure purity, stability, and structural integrity. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (CAS No. 192323-12-9, Molecular Formula: C₉H₉ClO₅S, Molecular Weight: 264.68 g/mol ) is a substituted aromatic compound featuring a reactive sulfonyl chloride moiety. This functional group makes it a valuable precursor for the synthesis of sulfonamides and other biologically active molecules. The efficacy and safety of the final products are directly dependent on the quality of this starting material. Therefore, a multi-faceted analytical approach is not merely a procedural step but a foundational requirement for quality control and process optimization. This guide explains the causality behind the selection of each analytical technique and provides self-validating protocols for unambiguous characterization.

Structural Elucidation and Verification Workflow

A logical and efficient workflow is paramount for the comprehensive characterization of this compound. The proposed analytical sequence is designed to provide orthogonal information, leading to a confident structural assignment and purity assessment.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Purity and Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) IR FT-IR Spectroscopy NMR->IR Confirms Functional Groups MS Mass Spectrometry IR->MS Confirms Molecular Weight HPLC HPLC MS->HPLC Informs Purity Method

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Causality of Experimental Choices: Due to the reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, the choice of a dry, aprotic deuterated solvent is critical. Chloroform-d (CDCl₃) is a suitable choice.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Data Interpretation and Predicted Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Methoxy (-OCH₃)~3.9 - 4.1Singlet3HElectron-donating group on the aromatic ring.
Ester Methyl (-COOCH₃)~3.9 - 4.0Singlet3HTypical range for a methyl ester.
Aromatic H-5~7.1 - 7.3Doublet1HOrtho to the electron-donating methoxy group, resulting in an upfield shift.
Aromatic H-6~8.1 - 8.3Doublet of Doublets1HOrtho to the ester and meta to the sulfonyl chloride, both electron-withdrawing.
Aromatic H-2~8.3 - 8.5Doublet1HOrtho to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift.
¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

Data Interpretation and Predicted Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Methoxy (-OCH₃)~56 - 58Typical for an aromatic methoxy group.
Ester Methyl (-COOCH₃)~52 - 54Typical for a methyl ester.
Aromatic C-5~112 - 114Shielded by the ortho-methoxy group.
Aromatic C-1~123 - 125Carbon bearing the ester group.
Aromatic C-6~130 - 132Influenced by both the ester and sulfonyl chloride groups.
Aromatic C-2~133 - 135Deshielded by the adjacent sulfonyl chloride.
Aromatic C-3~138 - 140Carbon directly attached to the sulfonyl chloride.
Aromatic C-4~160 - 162Carbon attached to the methoxy group, significantly deshielded.
Ester Carbonyl (C=O)~164 - 166Typical range for an aromatic ester carbonyl.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Characteristic Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)3000 - 2850Stretching
C=O (ester)1730 - 1715Stretching
C=C (aromatic)1600 - 1450Stretching
S=O (sulfonyl chloride)1385 - 1365 (asymmetric)Stretching
S=O (sulfonyl chloride)1180 - 1160 (symmetric)Stretching
C-O (ester)1300 - 1200Stretching
C-O (ether)1250 - 1000Stretching
S-Cl600 - 500Stretching

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion Peak: The expected molecular ion [M+H]⁺ should be observed at m/z 265. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster at m/z 265 and 267.

  • Key Fragments:

    • Loss of Cl: [M-Cl]⁺ at m/z 230

    • Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 165

    • Loss of COOCH₃: [M-COOCH₃]⁺ at m/z 206

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. Due to the reactivity of the sulfonyl chloride, derivatization is often employed for improved stability and detection.[1]

Protocol:

HPLC Protocol cluster_sample 1. Sample Preparation cluster_instrument 2. Instrument Parameters cluster_data 3. Data Analysis SamplePrep Sample Preparation (with derivatization) Instrument Instrument Parameters SamplePrep->Instrument Inject Derivatize Derivatize with an amine (e.g., benzylamine) in an aprotic solvent (e.g., acetonitrile). DataAnalysis Data Analysis Instrument->DataAnalysis Generate Chromatogram Column Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) Purity Calculate purity based on the relative peak area of the derivatized product. MobilePhase Mobile Phase: Gradient of water and acetonitrile (both with 0.1% formic acid) FlowRate Flow Rate: 1.0 mL/min Detection Detection: UV at a wavelength of maximum absorbance for the derivative.

Caption: HPLC protocol for purity analysis of this compound.

Causality of Derivatization: Direct analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity with protic solvents and potential for on-column degradation. Derivatization to a stable sulfonamide provides a more robust and reproducible method for quantification.[1]

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, while FT-IR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight, and a well-designed HPLC method ensures the accurate assessment of purity. The protocols and insights provided in this application note are intended to equip researchers and scientists with the necessary tools for the reliable and comprehensive characterization of this important chemical intermediate, thereby ensuring the quality and consistency of downstream applications.

References

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Application Note: Strategic Synthesis and Utilization of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate for Sulfonamide Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of chemical intermediates is paramount. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9) has emerged as a high-value building block, prized for its dual-functionality.[1][2] Its structure incorporates a highly reactive chlorosulfonyl group, which is a linchpin for the construction of sulfonamide linkages, and a methyl ester moiety that can be further manipulated.[2]

Sulfonamides are a cornerstone pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and diuretic drugs.[3] The ability to readily synthesize diverse libraries of sulfonamide derivatives is therefore a critical capability in hit-to-lead and lead optimization campaigns. This document provides a comprehensive guide to the synthesis of this compound and its subsequent application in the robust synthesis of sulfonamides, grounded in mechanistic principles and field-proven protocols.

PART 1: Compound Profile and Safety Mandates

Before proceeding with any synthesis, a thorough understanding of the reagent's properties and associated hazards is non-negotiable. This section serves as a critical pre-lab briefing.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 192323-12-9[4][5]
Molecular Formula C₉H₉ClO₅S[4][5]
Molecular Weight 264.68 g/mol [4][5]
Appearance Solid[4]
SMILES String O=C(OC)C1=CC=C(OC)C(S(=O)(Cl)=O)=C1[4]
InChI Key FKAIQWMEWVOGDP-UHFFFAOYSA-N[4]
Hazard Identification and Safe Handling

This compound is a reactive chemical that demands careful handling. The chlorosulfonyl group is particularly susceptible to hydrolysis and will react with moisture, releasing corrosive hydrochloric acid.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Moisture Control: Use dry glassware and anhydrous solvents. The compound is moisture-sensitive.

  • Emergency Response: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[6]

PART 2: Synthesis Protocol: Chlorosulfonation of Methyl 4-methoxybenzoate

The most direct route to this compound is the electrophilic aromatic substitution of the readily available starting material, Methyl 4-methoxybenzoate.

Mechanistic Rationale

The reaction proceeds via chlorosulfonation, where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, ⁺SO₂Cl. The substitution pattern is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful activating, ortho, para-director, while the methyl ester (-CO₂CH₃) is a deactivating, meta-director. The stronger activating effect of the methoxy group directs the incoming electrophile to the positions ortho to it (C3 and C5). The C3 position is favored, resulting in the desired product. The reaction is performed at low temperatures to control the high reactivity of chlorosulfonic acid and to minimize the formation of side products.

Experimental Workflow: Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Chlorosulfonic Acid into a dry flask B Cool to 0°C (Ice/Water Bath) A->B C Add Methyl 4-methoxybenzoate (portion-wise, T < 5°C) B->C D Stir at 0-5°C for 2-3 hours C->D E Monitor reaction by TLC D->E F Carefully pour mixture onto crushed ice E->F G Stir until precipitate forms F->G H Collect solid by vacuum filtration G->H I Wash with cold deionized water H->I J Dry product under vacuum I->J

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials & Reagents

Reagent/MaterialQuantity (10 mmol scale)Purpose
Methyl 4-methoxybenzoate1.66 g (10.0 mmol)Starting Material
Chlorosulfonic Acid~4.1 mL (6.0 g, 51.5 mmol)Reagent/Solvent
Crushed Ice / Deionized Water~100 g / 100 mLQuenching / Washing
Dichloromethane (DCM)As neededTLC Eluent
Ethyl Acetate (EtOAc)As neededTLC Eluent
Round-bottom flask (100 mL)1Reaction Vessel
Magnetic stirrer & stir bar1Agitation
Ice bath1Temperature Control
Buchner funnel & filter paper1Filtration

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a calcium chloride drying tube. Place the flask in an ice/water bath on a magnetic stirrer.

  • Reagent Charging: In a fume hood, carefully add chlorosulfonic acid (4.1 mL) to the flask. Allow it to cool to 0°C.

  • Substrate Addition: Slowly add Methyl 4-methoxybenzoate (1.66 g) in small portions over 30 minutes. Causality: This slow, portion-wise addition is critical to maintain the internal temperature below 5°C. The reaction is highly exothermic, and poor temperature control can lead to undesired side reactions and product degradation.

  • Reaction: Stir the reaction mixture vigorously at 0-5°C for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: e.g., 3:1 Hexanes/Ethyl Acetate).

  • Work-up (Quenching): Prepare a beaker with approximately 100 g of crushed ice. Very slowly and carefully, pour the cold reaction mixture onto the ice with constant stirring. Causality: This step quenches the reaction and hydrolyzes the excess chlorosulfonic acid. The product, being insoluble in the aqueous acidic medium, precipitates out. This must be done slowly to control the vigorous reaction between chlorosulfonic acid and water.

  • Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the purified solid under vacuum to yield this compound.

PART 3: Application Protocol: Synthesis of a Model Sulfonamide

The primary utility of the title compound is its reaction with amines to form sulfonamides. This protocol details a general procedure using a primary amine as a model nucleophile.

Mechanistic Rationale

The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, such as triethylamine or pyridine, is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[3][7] Removing the HCl drives the reaction to completion.

Experimental Workflow: Sulfonamide Synthesis

SulfonamideWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine and Base (e.g., Triethylamine) in DCM B Cool to 0°C A->B C Add Sulfonyl Chloride in DCM (dropwise) B->C D Warm to Room Temp. Stir for 4-6 hours C->D E Monitor reaction by TLC D->E F Wash with 1M HCl E->F G Wash with Water & Brine F->G H Dry organic layer (e.g., Na₂SO₄) G->H I Evaporate solvent H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for the synthesis and purification of sulfonamides.

Detailed Protocol

Materials & Reagents

Reagent/MaterialQuantity (5 mmol scale)Purpose
This compound1.32 g (5.0 mmol)Electrophile
Primary/Secondary Amine (e.g., Benzylamine)0.59 g (5.5 mmol)Nucleophile
Triethylamine (Et₃N)0.84 mL (6.0 mmol)Acid Scavenger
Dichloromethane (DCM), anhydrous~50 mLSolvent
1 M Hydrochloric Acid (HCl)~20 mLAqueous Wash
Brine (Saturated NaCl solution)~20 mLAqueous Wash
Sodium Sulfate (Na₂SO₄), anhydrousAs neededDrying Agent

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (5.5 mmol), anhydrous DCM (25 mL), and triethylamine (6.0 mmol).

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Addition: Dissolve this compound (1.32 g, 5.0 mmol) in anhydrous DCM (25 mL). Add this solution dropwise to the cooled amine mixture over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the limiting reagent.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL). Causality: This removes the excess amine and triethylamine base by converting them into their water-soluble hydrochloride salts.

    • Wash with deionized water (1 x 20 mL).

    • Wash with brine (1 x 20 mL). Causality: The brine wash helps to remove residual water from the organic layer before the drying step.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or silica gel column chromatography to obtain the pure sulfonamide product.[3]

PART 4: Troubleshooting and Final Remarks

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Synthesis Incomplete reaction; Premature hydrolysis of chlorosulfonic acid; Mechanical loss during work-up.Ensure anhydrous conditions; Increase reaction time; Add substrate slowly at low temp; Be meticulous during filtration and transfers.
Product Hydrolysis Presence of moisture during reaction or work-up.Use oven-dried glassware and anhydrous solvents; Ensure starting materials are dry; Work quickly during aqueous steps.
Multiple Spots on TLC Incomplete reaction; Formation of side-products (e.g., disulfonated product, hydrolyzed sulfonyl chloride).Re-verify stoichiometry; Ensure strict temperature control; Purify carefully via column chromatography.
Low Yield in Sulfonamide Rxn Poor quality sulfonyl chloride (hydrolyzed); Insufficient base; Sterically hindered amine.Use freshly prepared or properly stored sulfonyl chloride; Ensure at least 1.1 equivalents of base are used; Increase reaction temperature or time for hindered amines.

References

  • Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S) - PubChemLite. (n.d.). Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 3-methoxy-4-methylbenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed. (n.d.). Retrieved from [Link]

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. (n.d.). Retrieved from [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). Retrieved from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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Application Notes: Catalyst Selection for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Medicinal Chemistry

This compound is a pivotal building block in organic synthesis, primarily valued for its highly reactive sulfonyl chloride moiety.[1] This functional group provides a direct and efficient route to the formation of sulfonamides, a class of compounds (R-S(=O)₂-NR₂) that are considered "privileged structures" in medicinal chemistry.[2][3] The sulfonamide group is a bioisosteric replacement for the amide group and is integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2]

The synthesis of sulfonamides from this compound and a primary or secondary amine is the cornerstone of its application. While seemingly straightforward, the success of this transformation—in terms of yield, purity, and reaction time—is critically dependent on the choice of "catalyst." In this context, the term catalyst primarily refers to the selection of a base, which can function either as a simple stoichiometric acid scavenger or as a true nucleophilic catalyst that actively participates in the reaction mechanism to accelerate the rate of sulfonamide formation.

This guide provides an in-depth analysis of catalyst and base selection for this key transformation, explaining the chemical rationale behind experimental choices to empower researchers in drug discovery and development.

Core Reaction Pathway: The Sulfonylation of Amines

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the liberation of hydrochloric acid (HCl).

  • Reaction Scheme:

    • This compound + R₂'NH → Methyl 4-methoxy-3-(R₂'-sulfamoyl)benzoate + HCl

The production of HCl necessitates the presence of a base. Without a base to neutralize this acidic byproduct, the starting amine would be protonated, forming an unreactive ammonium salt and effectively halting the reaction. The choice of this base is the most critical parameter to control.

A Guide to Catalyst and Base Selection

The selection of an appropriate base is not merely about acid neutralization. The base's properties—nucleophilicity, steric hindrance, and basicity—dictate the reaction mechanism and overall efficiency. We can classify these bases into two primary categories: stoichiometric acid scavengers and nucleophilic catalysts.

Stoichiometric Bases (Acid Scavengers)

These bases are used in stoichiometric amounts (or slight excess) with the primary role of neutralizing the HCl generated during the reaction. They do not typically accelerate the reaction via a catalytic cycle.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃):

    • Mechanism of Action: These are simple Brønsted-Lowry bases that react with HCl. They are particularly useful in biphasic reaction conditions or for amines that are acid-sensitive. A protocol for a reaction using NaHCO₃ has been documented for a similar sulfonyl chloride.[4]

    • Advantages: Inexpensive, easy to remove via aqueous workup, and non-nucleophilic, which prevents side reactions.

    • Disadvantages: Often have limited solubility in common organic solvents, potentially leading to slower, heterogeneous reaction mixtures.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)):

    • Mechanism of Action: These are organic-soluble bases that readily scavenge HCl. Their steric bulk prevents them from competing with the primary/secondary amine as a nucleophile. The use of bases like TEA and DIPEA is a common strategy in sulfonamide synthesis.[5]

    • Advantages: Excellent solubility in a wide range of organic solvents (e.g., Dichloromethane, THF, Acetonitrile), leading to homogeneous and often faster reactions.

    • Disadvantages: Can sometimes be difficult to remove completely during workup due to their higher boiling points and solubility.

Nucleophilic Catalysts

Certain nitrogenous bases can act as true catalysts by actively participating in the reaction pathway. They react with the sulfonyl chloride to form a highly reactive intermediate, which is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself. This mechanism significantly accelerates the reaction rate, often allowing for milder reaction conditions.

  • Pyridine:

    • Mechanism of Action: Pyridine functions as both a base and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate has a more electrophilic sulfur center, activating it for a more rapid reaction with the amine. Pyridine is a classic choice for this purpose.[3]

    • Advantages: Effective at accelerating the reaction and serves as a solvent when used in large excess.

    • Disadvantages: Can be difficult to remove, and its strong odor requires handling in a well-ventilated fume hood.

  • 4-Dimethylaminopyridine (DMAP):

    • Mechanism of Action: DMAP is a superior nucleophilic catalyst due to the resonance stabilization of the intermediate it forms.[6] It attacks the sulfonyl chloride to generate a highly reactive N-sulfonyl-DMAP-pyridinium salt. This intermediate is exceptionally electrophilic, leading to very rapid sulfonamide formation even with weakly nucleophilic amines.[6][7] DMAP is often used in small, catalytic quantities (1-10 mol%) along with a stoichiometric tertiary amine base like TEA to scavenge the HCl.

    • Advantages: Extremely high catalytic activity, allowing for lower reaction temperatures and shorter reaction times. Effective for sterically hindered or electronically deactivated amines.

    • Disadvantages: More expensive than other bases and toxic. It must be completely removed from any final compound intended for pharmaceutical use.

Catalytic Cycle of DMAP in Sulfonylation

DMAP_Catalysis Reagents Ar-SO₂Cl + DMAP Intermediate [Ar-SO₂-DMAP]⁺ Cl⁻ (Highly Reactive Intermediate) Reagents->Intermediate Nucleophilic Attack Amine_Attack Amine (R₂'NH) attacks Intermediate Intermediate->Amine_Attack Product_Formation Product Release: Ar-SO₂NR₂' Amine_Attack->Product_Formation Forms Sulfonamide Catalyst_Regen DMAP Regenerated Product_Formation->Catalyst_Regen Releases Catalyst Catalyst_Regen->Reagents Catalytic Cycle Restarts

Caption: DMAP-catalyzed sulfonylation workflow.

Data Presentation: Comparative Guide to Base/Catalyst Selection

Catalyst/BaseClassTypical AmountKey AdvantagesKey Considerations
Triethylamine (TEA) Stoichiometric Base1.1 - 1.5 eq.Good solubility, inexpensive, effective acid scavengerCan be difficult to remove during workup
Sodium Bicarbonate (NaHCO₃) Stoichiometric Base1.5 - 2.0 eq.Easy to remove (aqueous wash), cheap, mildPoor solubility in organic solvents, slow reactions
Pyridine Nucleophilic Catalyst/BaseCatalytic to SolventAccelerates reaction, can act as solventStrong odor, can be difficult to remove
DMAP Nucleophilic Catalyst0.01 - 0.1 eq.Extremely high activity, works for hindered aminesMore expensive, toxicity concerns

Experimental Protocols

Safety First: this compound is a solid that can cause skin and eye irritation.[8] Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Sulfonamide Synthesis using Triethylamine

This protocol is suitable for most primary and secondary amines.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 eq.).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.2 M concentration).

    • Add Triethylamine (1.2 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate container, dissolve this compound (1.05 eq.) in the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Protocol 2: DMAP-Catalyzed Synthesis for Hindered or Weakly Nucleophilic Amines

This protocol is recommended when the amine is sterically bulky or electronically deactivated.

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the amine (1.0 eq.), Triethylamine (1.2 eq.), and DMAP (0.05 eq.).

    • Dissolve the components in anhydrous DCM (approx. 0.2 M).

    • Cool the mixture to 0 °C.

  • Reagent Addition:

    • Add a solution of this compound (1.05 eq.) in DCM dropwise to the cooled, stirring solution.

  • Reaction and Workup:

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Follow the same workup and purification procedure as described in Protocol 1. The acidic wash is crucial for removing the DMAP catalyst.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base/Catalyst in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Stir & Monitor (TLC / LC-MS) C->D E Aqueous Wash (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Purify (Chromatography or Recrystallization) F->G H H G->H Characterization (NMR, MS, HRMS)

Caption: Standard workflow for sulfonamide synthesis.

Conclusion and Authoritative Insights

The selection of a "catalyst" for the reaction of this compound is a critical decision that extends beyond simple acid neutralization. For straightforward, reactive amines, stoichiometric bases like triethylamine provide a reliable and cost-effective solution. However, for challenging substrates that are either sterically hindered or weakly nucleophilic, the use of a true nucleophilic catalyst is paramount. 4-Dimethylaminopyridine (DMAP) stands out as the catalyst of choice in these demanding cases, offering significantly enhanced reaction rates and enabling transformations that might otherwise fail. By understanding the underlying mechanisms of these bases and catalysts, researchers can optimize their synthetic strategies, leading to more efficient and successful discovery and development of novel sulfonamide-based therapeutics.

References

  • Thieme. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Group. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. FAO AGRIS. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Semantic Scholar. [Link]

  • Lel-Am, E., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring. [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. [Link]

  • Ye, Y., et al. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. ResearchGate. [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Ye, Y., et al. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Royal Society of Chemistry. [Link]

  • Gentry, S. E., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. [Link]

  • Bagdi, A. K., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Manabe, Y., et al. (2017). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K2S2O5 as a Sulfur Dioxide Surrogate. ResearchGate. [Link]

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Application Note & Protocol: A Guide to the Safe and Effective Workup of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the workup procedure following the synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including diuretics like furosemide. The synthesis typically involves the chlorosulfonation of methyl 4-methoxybenzoate using chlorosulfonic acid (CSA), a highly reactive and corrosive reagent. A successful outcome—defined by high yield, purity, and operator safety—is critically dependent on a meticulously executed workup procedure. This guide moves beyond a simple list of steps to explain the underlying chemical principles, offering researchers the insights needed to troubleshoot and optimize the process effectively.

Introduction: The Critical Role of the Workup

The synthesis of aryl sulfonyl chlorides via electrophilic substitution with chlorosulfonic acid is a powerful and common transformation in organic chemistry. However, the reaction leaves a challenging crude mixture containing the desired product, unreacted and powerful chlorosulfonic acid, and hydrogen chloride gas. This compound is itself a reactive species, susceptible to hydrolysis. Therefore, the workup is not merely a purification step; it is an active chemical process designed to:

  • Safely neutralize the hazardous excess chlorosulfonic acid.

  • Selectively precipitate the desired product from the acidic medium.

  • Minimize hydrolysis of the sulfonyl chloride functional group to ensure high product yield and purity.

Failure to control this stage can lead to violent exothermic reactions, complete loss of product, and significant safety hazards. This protocol is designed to be a self-validating system, where understanding the causality of each step ensures a reliable and safe outcome.

Critical Safety Considerations: Managing Reactive Hazards

Operator safety is the absolute priority. The reagents and byproducts involved in this procedure are hazardous and require strict adherence to safety protocols.

  • Chlorosulfonic Acid (CSA): This reagent reacts violently and exothermically with water, alcohols, and other protic solvents, liberating large quantities of corrosive hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) mists[1][2][3]. Contact with combustible materials can cause ignition[2]. It causes severe chemical and thermal burns upon contact with skin and is extremely destructive to the respiratory tract[2][4].

  • Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the primary reaction and the quenching step. Inhalation can cause severe irritation, coughing, and pulmonary edema[5].

  • This compound: This product is a skin and eye irritant. As with most sulfonyl chlorides, it should be handled with care to avoid contact and inhalation[6].

Mandatory Controls:

  • Engineering Controls: All steps of this procedure, especially the handling of CSA and the quenching process, MUST be performed inside a certified chemical fume hood with a tested and reliable airflow[4].

  • Personal Protective Equipment (PPE): A complete set of PPE is required at all times[5][7]:

    • Eye/Face Protection: Chemical splash goggles and a full-face shield.

    • Hand Protection: Acid-resistant gloves (e.g., butyl rubber or a suitable laminate). Have a second pair ready.

    • Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing. An acid-resistant apron is also recommended.

    • Footwear: Closed-toe shoes are mandatory.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible[2][5]. A spill kit containing an appropriate absorbent for acids (e.g., vermiculite, dry sand; NOT combustible materials like sawdust) must be available[1][5].

The Scientific Rationale: Chemistry of the Quench and Isolation

The success of this workup hinges on exploiting the differences in reactivity and solubility between the excess reagent (CSA) and the product (this compound).

The primary challenge is the quenching of unreacted CSA. The direct addition of water is extremely dangerous due to the reaction's violent nature and high exothermicity[3]. The standard and safest method is to add the reaction mixture to a large volume of crushed ice[8][9]. This approach is effective for three critical reasons:

  • Thermal Control: The high latent heat of fusion of ice absorbs the immense heat generated from the CSA-water reaction, preventing boiling and dangerous splashing.

  • Controlled Dilution: The reaction mixture is added slowly to the ice, ensuring that CSA is always the limiting reagent at the point of contact, which moderates the reaction rate.

  • Product Precipitation: Aryl sulfonyl chlorides, including the target compound, exhibit low solubility in cold aqueous media[10][11]. As the acidic organic mixture is quenched into the ice-water slurry, the product precipitates as a solid, effectively removing it from the aqueous phase where it would be susceptible to slower hydrolysis. This low solubility is key to protecting the sulfonyl chloride group during the workup[10][12].

The main competing reaction is the hydrolysis of the product to the corresponding sulfonic acid (Methyl 3-(sulfo)-4-methoxybenzoate), which is water-soluble and would be lost in the filtrate. Performing the quench and subsequent washes at low temperatures (0-5 °C) and as quickly as possible is paramount to minimizing this side reaction[12][13].

Detailed Step-by-Step Workup Protocol

This protocol assumes the chlorosulfonation reaction has been run to completion and the reaction vessel has been cooled to room temperature.

Equipment & Reagents:

  • Large beaker (at least 10x the volume of the reaction mixture)

  • Crushed ice

  • Deionized (DI) water

  • Stir bar and magnetic stir plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • pH paper

  • Vacuum desiccator with a suitable desiccant (e.g., Drierite®, P₂O₅)

Protocol Steps:

  • Preparation for Quenching:

    • Fill the large beaker approximately halfway with crushed ice and add enough cold DI water to create a stirrable slurry.

    • Place the beaker on a magnetic stir plate in the fume hood and begin moderate stirring.

  • Quenching the Reaction Mixture:

    • CRITICAL STEP: Very slowly, add the crude reaction mixture dropwise or in a thin stream from the reaction flask into the center of the vigorously stirring ice-water slurry. A separatory funnel can be used for better control on a larger scale.

    • Maintain a slow addition rate to keep the temperature of the slurry below 10 °C. Observe for excessive fuming (HCl gas evolution) and control the addition rate accordingly.

    • Once the addition is complete, rinse the reaction flask with a small amount of a suitable solvent like dichloromethane (if used in the reaction) and add this rinsing to the slurry.

    • Continue to stir the mixture for 15-30 minutes as the ice melts to ensure complete precipitation of the product. The product should appear as a white or off-white solid.

  • Isolation by Filtration:

    • Set up the Büchner funnel for vacuum filtration.

    • Wet the filter paper with cold DI water to ensure a good seal.

    • Quickly pour the cold slurry containing the precipitated product into the funnel under vacuum.

  • Washing the Crude Product:

    • With the vacuum still applied, wash the filter cake with several portions of cold DI water.

    • The goal is to remove all residual sulfuric and hydrochloric acid. Continue washing until the filtrate tests neutral with pH paper.

    • After the final wash, continue to pull air through the filter cake for 15-20 minutes to partially dry the solid.

  • Drying the Final Product:

    • Carefully break up the filter cake and transfer the solid to a pre-weighed watch glass or crystallization dish.

    • Place the product in a vacuum desiccator and dry under high vacuum until a constant weight is achieved. Avoid heating the product, as this can promote decomposition[12].

Data Presentation & Expected Results

The following table summarizes the key physical properties and expected outcomes for this compound.

ParameterExpected ValueNotes
CAS Number 192323-12-9[14][15]For unambiguous identification.
Molecular Formula C₉H₉ClO₅S[16]Formula Weight: 264.68 g/mol .
Appearance White to off-white solid[14]A significant color change (brown/black) may indicate decomposition[12].
Melting Point 126 °C[17]A broad or depressed melting point suggests impurities, likely the sulfonic acid.
Typical Yield >70%Yield is highly dependent on the efficiency of the initial reaction and minimizing hydrolysis during workup.
Purity >95% (post-workup)Can be improved further by recrystallization.

Workflow Visualization

The following diagram illustrates the complete workup procedure from the crude reaction mixture to the purified product.

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Violent, uncontrolled reaction during quench Addition rate of reaction mixture to ice was too fast.STOP. Allow the mixture to cool. In the future, add the reaction mixture much more slowly to a larger volume of ice. Ensure vigorous stirring.
Low or no solid precipitates 1. The initial chlorosulfonation reaction failed. 2. Excessive hydrolysis of the product to the water-soluble sulfonic acid.1. Re-evaluate the synthesis conditions (time, temperature, reagent quality). 2. Ensure the workup is performed quickly at 0 °C. Use ample ice and pre-chilled water for washes.
Product is an oil or gummy solid Significant contamination with the sulfonic acid byproduct, which can inhibit crystallization.1. Attempt to triturate the oil with fresh ice-cold water. 2. If it remains an oil, extract the aqueous mixture with a water-immiscible solvent (e.g., dichloromethane), wash the organic layer with brine, dry, and evaporate. Attempt to crystallize the resulting residue.
Final product is acidic (by pH test of a wet sample) Insufficient washing of the filter cake.Re-slurry the solid in fresh cold water, stir for 10 minutes, and re-filter. Repeat until the filtrate is neutral.

References

  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]

  • New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid. [Link]

  • Moody, T. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. [Link]

  • LookChem. This compound CAS#: 192323-12-9. [Link]

  • King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry. [Link]

  • Reddit. (2017). Quenching reactive goodies is always fun if it's smokey. [Link]

  • Sciencemadness Wiki. (2023). Chlorosulfuric acid. [Link]

  • Google Patents.
  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Google Patents.
  • ResearchGate. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

  • Google Patents.
  • ResearchGate. (2020). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Google Patents.
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  • PrepChem.com. Synthesis of methyl 3-methoxy-4-methylbenzoate. [Link]

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  • PubChem. Process for the preparation of furosemide - Patent US-5739361-A. [Link]

  • Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
  • MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

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  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

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The Versatile Reagent: Application of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is a valuable and highly reactive intermediate in organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a sulfonyl chloride, a methyl ester, and a methoxy-substituted aromatic ring, provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the sulfonyl chloride group and the methyl ester, coupled with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that dictates its reactivity and regioselectivity in various transformations.

This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of sulfonamides. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and showcase its utility in the generation of biologically relevant molecules.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 192323-12-9[1]
Molecular Formula C₉H₉ClO₅S[1]
Molecular Weight 264.68 g/mol [1]
Appearance Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solvents. Reacts with protic solvents.

Safety Profile:

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is classified as a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: The Gateway to Sulfonamides

The most prominent application of this compound lies in its role as a precursor for the synthesis of a diverse array of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide range of therapeutic agents including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[2][3]

The reactivity of the sulfonyl chloride moiety towards nucleophiles, particularly primary and secondary amines, forms the basis of this synthetic strategy.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The reaction between this compound and an amine proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The generally accepted mechanism is a concerted Sₙ2-like process, although a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate has also been proposed depending on the specific reactants and conditions.[4][5][6]

G reagent This compound intermediate Trigonal Bipyramidal Intermediate (or Transition State) reagent->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R¹R²NH) amine->intermediate product Sulfonamide Product intermediate->product Loss of Cl⁻ hcl HCl salt Base·HCl Salt base Base (e.g., Pyridine, Et₃N) base->salt Neutralization

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed to prevent the hydrolysis of the reactive sulfonyl chloride.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the acid and drive the reaction to completion. The choice of base can influence the reaction rate and yield.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature to ensure complete conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-methoxybenzoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

G start Start: Methyl 4-methoxybenzoate in DCM step1 Cool to 0 °C start->step1 step2 Slowly add Chlorosulfonic Acid step1->step2 step3 Stir at 0 °C, then warm to RT step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Quench with Ice step4->step5 step6 Workup: - Separate layers - Extract with DCM - Wash with NaHCO₃, Brine step5->step6 step7 Dry and Concentrate step6->step7 end Product: Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate step7->end

Protocol 2: General Procedure for the Synthesis of Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Pyridine or Triethylamine (1.5-2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., pyridine, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction time will vary depending on the nucleophilicity of the amine).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The sulfonamide derivatives synthesized from this compound are valuable intermediates in the preparation of a wide range of pharmacologically active compounds. The methoxy and methyl ester functionalities on the aromatic ring provide additional handles for further synthetic manipulations, allowing for the creation of diverse chemical libraries for high-throughput screening.

While specific examples of commercial drugs synthesized directly from this compound are not prominently featured in the searched literature, the structural motif is present in numerous patented compounds with potential therapeutic applications. For instance, related sulfonyl chlorides are key building blocks in the synthesis of inhibitors of various enzymes and receptors.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its primary utility as a precursor to a wide range of sulfonamides makes it an indispensable tool for medicinal chemists and drug development professionals. A clear understanding of its reactivity, coupled with robust and well-defined experimental protocols, enables the efficient construction of complex molecules with potential therapeutic value. The continued exploration of the synthetic potential of this and related reagents will undoubtedly contribute to the advancement of pharmaceutical research and the discovery of new medicines.

References

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). ACS Catalysis. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). Molecules. [Link]

  • Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. (2012). RSC Advances. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). International Journal of Molecular Sciences. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. Here, we address common challenges and side reactions encountered during its preparation through a comprehensive question-and-answer format, offering troubleshooting strategies and detailed experimental protocols to ensure a successful and efficient synthesis.

Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is typically achieved via the electrophilic aromatic substitution of methyl 4-methoxybenzoate using chlorosulfonic acid. The methoxy (-OCH₃) group is a strong activating, ortho-, para- directing group, while the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The combined electronic effects and sterics guide the incoming chlorosulfonyl group primarily to the position ortho to the methoxy group and meta to the ester, which is the C3 position.

However, the activated nature of the aromatic ring and the reactivity of the product itself can lead to several side reactions. This guide will systematically address these challenges.

Troubleshooting Guides and FAQs

Issue 1: Low Yield of the Desired Product and Formation of a Water-Soluble Byproduct

Question: My reaction yield is significantly lower than expected, and I observe a substantial amount of a water-soluble impurity during work-up. What is the likely cause and how can I prevent this?

Answer: This is a classic issue of product hydrolysis. The desired product, this compound, is a sulfonyl chloride, which is highly susceptible to hydrolysis, converting it to the corresponding and more water-soluble methyl 3-(sulfo)-4-methoxybenzoate (a sulfonic acid).[1][2]

Causality: Sulfonyl chlorides are reactive electrophiles that readily react with nucleophiles, including water. This reaction is often accelerated at higher temperatures and during aqueous work-up procedures.

Troubleshooting and Prevention:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried before use, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

  • Controlled Quenching: The reaction mixture should be quenched by cautiously pouring it onto crushed ice or into a rapidly stirred ice-water mixture. This dissipates the heat of quenching and keeps the temperature low, slowing the rate of hydrolysis.[2]

  • Rapid and Cold Work-up: If an aqueous work-up is unavoidable, perform it as quickly as possible at low temperatures (0-5 °C). The low solubility of the aryl sulfonyl chloride in cold water can offer some protection against hydrolysis.

  • Extraction with a Non-Polar Solvent: Immediately after quenching, extract the product into a cold, water-immiscible organic solvent like dichloromethane or chloroform.

  • Avoid Prolonged Contact with Aqueous Phases: Minimize the contact time between the organic layer containing the product and any aqueous solutions during washing steps.

Issue 2: Formation of an Insoluble, High-Melting Point Byproduct

Question: I've isolated my product, but it's contaminated with a white, insoluble solid with a high melting point. What is this impurity, and how can I avoid its formation?

Answer: This byproduct is likely a diaryl sulfone. The formation of sulfones is a known side reaction in chlorosulfonation, particularly at elevated temperatures.

Causality: Diaryl sulfones are formed when the initially generated sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material (methyl 4-methoxybenzoate). This is a Friedel-Crafts-type reaction that is promoted by higher temperatures.

Troubleshooting and Prevention:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, throughout the addition of the chlorosulfonic acid and for the duration of the reaction.

  • Gradual Reagent Addition: Add the chlorosulfonic acid dropwise to the solution of methyl 4-methoxybenzoate to avoid localized temperature spikes.

  • Molar Ratio of Reagents: While an excess of chlorosulfonic acid is necessary to drive the reaction, an extremely large excess can sometimes promote side reactions. A molar ratio of 3-5 equivalents of chlorosulfonic acid to the substrate is a common starting point.

Issue 3: Presence of Isomeric Byproducts

Question: My product analysis (e.g., by NMR or LC-MS) indicates the presence of an isomeric product. What is the likely structure of this isomer, and how can I improve the regioselectivity of the reaction?

Answer: The primary isomeric byproduct is likely methyl 5-(chlorosulfonyl)-4-methoxybenzoate, resulting from substitution at the other ortho position to the methoxy group.

Causality: While the C3 position is electronically favored for electrophilic attack due to the directing effects of both the methoxy and ester groups, some substitution can occur at the C5 position. The methoxy group strongly activates both ortho positions (C3 and C5). Steric hindrance from the adjacent ester group at C4 can slightly disfavor substitution at C5, but it can still occur.[3]

Troubleshooting and Prevention:

  • Low Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic product, which in this case is the desired 3-isomer due to the combined directing effects.

  • Choice of Solvent: In some cases, the choice of solvent can influence the regioselectivity of electrophilic aromatic substitutions. While chlorosulfonation is often carried out neat, using an inert co-solvent might offer some control, although this needs to be empirically determined.

  • Purification: If the formation of the isomeric byproduct cannot be completely suppressed, purification by column chromatography or fractional crystallization may be necessary.

Issue 4: Formation of Polysulfonated Byproducts

Question: I am observing products with multiple sulfonyl chloride groups attached to the aromatic ring. How can I prevent this over-reaction?

Answer: The formation of polysulfonated products occurs when the reaction conditions are too harsh, leading to further substitution on the already activated aromatic ring.

Causality: The starting material, methyl 4-methoxybenzoate, is an activated aromatic compound. Even after the introduction of one deactivating chlorosulfonyl group, the ring may still be susceptible to further electrophilic attack under forcing conditions.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess will significantly increase the likelihood of polysulfonation.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.

  • Low Temperature: As with other side reactions, maintaining a low temperature is crucial to moderate the reactivity of the system.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-methoxybenzoate (1.0 eq) in anhydrous dichloromethane (if not running neat).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with cold dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with cold deionized water, cold saturated sodium bicarbonate solution, and finally with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes sulfone formation, polysulfonation, and improves regioselectivity.
Chlorosulfonic Acid 3-5 equivalentsEnsures complete conversion of the starting material.
Reaction Time 1-3 hours (monitor by TLC)Avoids over-reaction and the formation of polysulfonated byproducts.
Work-up Rapid, cold, and anhydrous as possiblePrevents hydrolysis of the sulfonyl chloride product.

Visualizing Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A Methyl 4-methoxybenzoate B This compound (Desired Product) A->B + ClSO3H (0-5 °C) D Diaryl Sulfone Byproduct A->D + Product (High Temp.) E Methyl 5-(chlorosulfonyl)-4-methoxybenzoate (Isomeric Byproduct) A->E + ClSO3H (Side Reaction) C Methyl 3-(sulfo)-4-methoxybenzoate (Hydrolysis Product) B->C + H2O (Moisture/Work-up) F Polysulfonated Products B->F + ClSO3H (Harsh Conditions)

Sources

Technical Support Center: Purification of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the why behind each step, ensuring a deeper understanding and more successful outcomes in your work.

Philosophical Cornerstone: Proactive Purity

The most effective purification strategy begins with a well-executed synthesis. Minimizing impurity formation from the outset will invariably simplify downstream processing. However, even with the most robust synthetic protocols, impurities are often unavoidable. This guide is structured to address these realities, providing a logical framework for troubleshooting and optimizing your purification workflows.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I induce crystallization for recrystallization?

Answer:

Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or a supersaturated solution that precipitates too rapidly. Here’s a systematic approach to tackle this:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the cooled solution. This will act as a template for crystallization.

  • Solvent Adjustment: If the compound is too soluble in your chosen solvent, you can try adding a co-solvent in which the compound is less soluble (an anti-solvent). Add the anti-solvent dropwise to the solution at a slightly elevated temperature until you see persistent turbidity, then add a drop or two of the original solvent to redissolve it and allow it to cool slowly.

  • Concentration and Re-cooling: If the solution is too dilute, carefully remove some of the solvent under reduced pressure and then attempt to cool the more concentrated solution slowly.

Q2: After recrystallization, my product's melting point is still broad and lower than the literature value (126°C). What are the likely impurities and how can I remove them?

Answer:

A broad and depressed melting point is a classic indicator of impurities. For this compound, the most probable impurities are:

  • Starting Material: Unreacted methyl 4-methoxybenzoate.

  • Hydrolysis Product: 3-(chlorosulfonyl)-4-methoxybenzoic acid, formed by the hydrolysis of the ester.

  • Sulfonic Acid: 3-(sulfo)-4-methoxybenzoic acid methyl ester, resulting from hydrolysis of the sulfonyl chloride group.[1][2][3][4]

Troubleshooting Workflow:

Sources

Technical Support Center: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial chlorosulfonation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the primary factors to investigate?

A1: Low yields in this synthesis often stem from a few key areas: incomplete reaction, product degradation during workup, and competing side reactions. The most critical factors to scrutinize are the quality and stoichiometry of your reagents, precise temperature control, and the method of product isolation. A very common culprit is the hydrolysis of the sulfonyl chloride product back to the sulfonic acid during aqueous workup procedures.[1][2]

Q2: I'm observing a significant amount of an insoluble white solid that is not my desired product. What could this be?

A2: This is likely the corresponding sulfonic acid, formed by the hydrolysis of the target sulfonyl chloride. Sulfonyl chlorides are highly susceptible to moisture.[1] This can occur if there is residual water in your starting material or solvent, or more commonly, during the quenching and extraction steps.

Q3: Diaryl sulfone formation is a known side reaction in chlorosulfonations. How can I minimize this impurity?

A3: Diaryl sulfone formation is favored when the electrophilic aromatic substitution occurs on a second molecule of the starting material by the initially formed sulfonyl chloride. To suppress this, it is crucial to use a sufficient excess of chlorosulfonic acid and to control the order of addition. The aromatic compound (Methyl 4-methoxybenzoate) should always be added slowly to the cooled chlorosulfonic acid, not the reverse.[1] This ensures that the concentration of the unreacted starting material is kept low in the presence of a large excess of the sulfonating agent.

Q4: What is the optimal temperature range for this reaction, and why is it so critical?

A4: The chlorosulfonation of activated aromatic rings like Methyl 4-methoxybenzoate is highly exothermic. Maintaining a low temperature, typically between 0-10°C, is essential.[3] Exceeding this range can lead to a cascade of side reactions, including polysulfonation, oxidation of the methoxy group, and the formation of colored impurities. At higher temperatures, chlorosulfonic acid can also decompose to generate sulfur trioxide (SO3), which can lead to sulfonation rather than chlorosulfonation.[4]

Q5: Are there any specific safety precautions I must take when working with chlorosulfonic acid?

A5: Absolutely. Chlorosulfonic acid is a highly corrosive and reactive substance.[5][6][7] It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[5][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6][7] Have an appropriate quenching agent (like dry sand or vermiculite) and a neutralization solution readily available. Never add water directly to a chlorosulfonic acid spill.[6][7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Poor Quality Reagents Ensure Methyl 4-methoxybenzoate is pure and dry. Use fresh, high-purity chlorosulfonic acid.Moisture in the starting material will consume the chlorosulfonic acid and lead to hydrolysis of the product. Old chlorosulfonic acid may have already absorbed atmospheric moisture.
Insufficient Reagent Use a significant molar excess of chlorosulfonic acid (typically 3-5 equivalents).The reaction requires at least two equivalents of chlorosulfonic acid per mole of substrate; one for the chlorosulfonation and another to act as a solvent and drive the equilibrium.[4][9] An excess ensures the reaction goes to completion and minimizes sulfone byproduct formation.
Incorrect Order of Addition Add the Methyl 4-methoxybenzoate portion-wise or as a solution in a dry, inert solvent (e.g., dichloromethane) to the cooled chlorosulfonic acid.This maintains a high concentration of the sulfonating agent relative to the aromatic substrate, which favors the desired monosulfonation and minimizes the formation of diaryl sulfone.[1]
Issue 2: Product Decomposition During Workup
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis during Quenching Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.While seemingly counterintuitive, the rapid cooling and dilution minimize the temperature increase from the exothermic reaction with water. The low solubility of the aryl sulfonyl chloride in the cold aqueous acid can cause it to precipitate, offering some protection from complete hydrolysis.[2]
Prolonged Contact with Water Perform the aqueous workup as quickly as possible. After quenching, immediately filter the precipitated solid or extract the product into a non-polar organic solvent like dichloromethane or diethyl ether.The longer the sulfonyl chloride is in contact with an aqueous environment, the greater the extent of hydrolysis to the corresponding sulfonic acid.[2]
High Temperatures During Workup Keep all aqueous solutions and extraction solvents cold (0-5°C) throughout the workup process.The rate of hydrolysis is significantly temperature-dependent. Lowering the temperature slows down this undesired reaction.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Contamination with Sulfonic Acid Wash the crude product (or organic extract) with cold, dilute aqueous sodium bicarbonate or sodium carbonate solution.The sulfonic acid byproduct is acidic and will be deprotonated by a mild base to form a water-soluble salt, which can then be removed in the aqueous layer. The sulfonyl chloride is much less reactive towards bicarbonate.
Oily Product that Won't Crystallize If the product is an oil, try triturating with a cold, non-polar solvent like hexanes or pentane. Seeding with a small crystal of pure product can also induce crystallization.Trituration can help to remove soluble impurities and induce crystallization.
Co-precipitation of Impurities Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and hexanes.Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities based on differences in their solubility.

Experimental Protocols & Methodologies

Optimized Synthesis Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a gas scrubber), add chlorosulfonic acid (4 equivalents).

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Addition of Substrate: Slowly add Methyl 4-methoxybenzoate (1 equivalent) portion-wise or as a solution in a minimal amount of dry dichloromethane via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[10][11]

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The product will often precipitate as a white solid. Collect the solid by vacuum filtration and wash it with copious amounts of cold water. Alternatively, extract the mixture with cold dichloromethane (3x).

  • Purification: Wash the combined organic extracts with cold saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Reaction Monitoring Protocol (TLC)
  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Procedure: Periodically take a small aliquot from the reaction mixture, carefully quench it in a vial containing ice and a small amount of dichloromethane. Spot the organic layer on the TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_electrophile Electrophile Generation cluster_eas Electrophilic Aromatic Substitution 2HSO3Cl 2 HSO₃Cl SO2Cl_plus ⁺SO₂Cl 2HSO3Cl->SO2Cl_plus Equilibrium H3O_plus H₃O⁺ SO3Cl_minus ⁻SO₃Cl StartMat Methyl 4-methoxybenzoate SigmaComplex Sigma Complex (Arenium Ion) StartMat->SigmaComplex + ⁺SO₂Cl Product Methyl 3-(chlorosulfonyl) -4-methoxybenzoate SigmaComplex->Product - H⁺

Caption: Electrophilic aromatic substitution mechanism for chlorosulfonation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Issue CheckReagents Check Reagent Quality (Purity, Dryness) Start->CheckReagents CheckTemp Verify Temperature Control (0-10°C) Start->CheckTemp CheckWorkup Analyze Workup Procedure Start->CheckWorkup SideReaction Evidence of Side Reactions? (e.g., sulfone) CheckTemp->SideReaction Hydrolysis Evidence of Hydrolysis? (e.g., sulfonic acid) CheckWorkup->Hydrolysis Hydrolysis->SideReaction No OptimizeWorkup Optimize Workup: - Fast & Cold Quench - Quick Extraction Hydrolysis->OptimizeWorkup Yes OptimizeConditions Optimize Conditions: - Excess HSO₃Cl - Correct Addition Order SideReaction->OptimizeConditions Yes Success Improved Yield SideReaction->Success No OptimizeWorkup->Success OptimizeConditions->Success

Caption: Systematic workflow for troubleshooting low reaction yields.

Quantitative Data Summary

ParameterRecommended ValueRationalePotential Issue if Deviated
Molar Ratio (HSO₃Cl : Substrate) 3:1 to 5:1Drives reaction to completion; minimizes sulfone formation.Incomplete reaction; increased diaryl sulfone byproduct.
Reaction Temperature 0 - 10°CMinimizes side reactions (polysulfonation, oxidation).Dark coloration, formation of multiple byproducts, lower yield.
Reaction Time 2 - 4 hoursSufficient time for completion without significant product degradation.Incomplete reaction (too short); increased side products (too long).
Quenching Temperature < 5°CSlows the rate of sulfonyl chloride hydrolysis.Significant loss of product to sulfonic acid.

References

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

  • 3D Chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • PubMed Central. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Retrieved from [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfides as precursors for sulfonyl chloride synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link]

Sources

"Methyl 3-(chlorosulfonyl)-4-methoxybenzoate" stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9). This document is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability, handling, and potential degradation of this key synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: Proper storage is critical to maintain the compound's integrity. It should be stored in a tightly sealed container in a dry, well-ventilated place.[1]

  • Expert Insight (The "Why"): The primary functional group of concern is the sulfonyl chloride (-SO₂Cl). This group is highly electrophilic and, therefore, extremely susceptible to hydrolysis by atmospheric moisture. Even brief exposure to humid air can lead to the formation of the corresponding sulfonic acid, which is likely to be unreactive in your intended downstream reactions (e.g., sulfonamide formation). We recommend storage in a desiccator, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize this risk. The material is also noted to be light-sensitive, so storage in an amber vial or a dark location is advised.[1]

Q2: What are the key physical and chemical properties of this compound?

A: Understanding the basic properties is the first step in its effective use. Key data is summarized below.

PropertyValueSource(s)
CAS Number 192323-12-9[2][3]
Molecular Formula C₉H₉ClO₅S[2][3]
Molecular Weight 264.68 g/mol [2]
Appearance Off-white to pale brown solid/powder[4][5]
Melting Point 126 °C[5]
Boiling Point 394.0 ± 32.0 °C (Predicted)[5]
Density 1.407 ± 0.06 g/cm³ (Predicted)[5]
Q3: What solvents are compatible with this reagent?

A: The choice of solvent is dictated by the high reactivity of the sulfonyl chloride group.

  • Recommended: Anhydrous aprotic solvents are essential. Examples include Dichloromethane (DCM), Chloroform (CHCl₃), Acetonitrile (MeCN), Tetrahydrofuran (THF), and Toluene. Always use a freshly dried solvent from a solvent purification system or a recently opened bottle over molecular sieves.

  • To Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines must be strictly avoided as they will react directly with the sulfonyl chloride group, consuming your reagent.

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during reactions involving this compound.

Q4: My sulfonamide formation reaction is sluggish or failing. Could the starting material have degraded?

A: Yes, this is a very common issue. If your reaction with an amine or other nucleophile is not proceeding as expected, the primary suspect is the degradation of the sulfonyl chloride moiety, most likely through hydrolysis.

  • Causality: The sulfonyl chloride is the reactive "warhead" for forming sulfonamides. If it has hydrolyzed to the sulfonic acid (-SO₃H), it will no longer react with the amine under standard conditions. This hydrolysis is the most common failure mode.

  • Troubleshooting Workflow: Before repeating the reaction, it is imperative to verify the quality of your starting material.

G A Problem: Reaction Failure / Low Yield B Step 1: Verify Storage Was the vial tightly sealed? Was it stored in a desiccator? A->B C Step 2: Quick Purity Check (TLC) Is there a new, polar spot at the baseline? B->C If storage was suspect... D Step 3: Confirm Degradation (HPLC/NMR) Run a sample of the starting material. C->D If new spot is seen... E Conclusion: Hydrolysis Confirmed (Presence of sulfonic acid) D->E If degradation is detected... F Conclusion: Reagent is Pure Troubleshoot reaction conditions (base, temp, solvent). D->F If starting material is clean... G Solution: Use a fresh, unopened bottle or a properly stored aliquot. E->G

Caption: Troubleshooting workflow for reaction failure.

Q5: I see an unexpected peak in my NMR/LC-MS analysis of the starting material. What could it be?

A: You are likely observing one of two primary degradation products. The molecular structure lends itself to two main points of hydrolytic attack: the sulfonyl chloride and the methyl ester.

  • Sulfonyl Chloride Hydrolysis: This is the most probable degradation product. The sulfonyl chloride reacts with water to form the corresponding sulfonic acid: Methyl 3-(sulfo)-4-methoxybenzoate. In LC-MS, you would expect to see a molecular ion corresponding to this new, more polar compound.

  • Methyl Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to a carboxylic acid, forming 3-(Chlorosulfonyl)-4-methoxybenzoic acid. This is less common during storage but can occur if the material is exposed to acidic/basic vapors or used in unbuffered aqueous conditions.

Caption: Primary degradation pathways via hydrolysis.

In-Depth Analysis & Protocols

To provide a self-validating system, here are protocols to assess the quality of your reagent.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a rapid, qualitative method to check for the presence of the highly polar sulfonic acid degradation product.

Methodology:

  • Sample Preparation: Dissolve a small amount (~1 mg) of your this compound in 0.5 mL of anhydrous Dichloromethane (DCM).

  • Spotting: On a silica gel TLC plate, spot your sample alongside a "hydrolysis control." To prepare the control, take a small aliquot of your DCM solution and add one drop of water, let it sit for 5 minutes, then spot.

  • Elution: Develop the plate using a mobile phase of 30-50% Ethyl Acetate in Hexanes. The exact ratio may need optimization.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation:

    • Pure Compound: You should see a single, major spot with an Rf value of approximately 0.4-0.6 (depending on the exact mobile phase).

    • Degraded Compound: The hydrolyzed sulfonic acid product is highly polar and will remain at the baseline (Rf ≈ 0). If you see a significant spot at the baseline in your sample lane that corresponds to the control lane, your material has likely degraded.

Protocol 2: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment, HPLC is the preferred method.

Methodology:

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% Trifluoroacetic Acid, TFA, or Formic Acid).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in ACN

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in anhydrous Acetonitrile.

  • Interpretation:

    • The parent compound, being relatively nonpolar, will have a longer retention time.

    • The sulfonic acid degradation product is significantly more polar and will elute much earlier.

    • The carboxylic acid product will also elute earlier than the parent compound but likely later than the sulfonic acid. By integrating the peak areas, you can determine the percentage purity of your reagent.

References

  • Safety Data Sheet for a similar light-sensitive compound. (2025). MilliporeSigma.
  • Methyl 3-chlorosulfonyl-4-methoxybenzoate Physical Properties. Crochem.
  • Synthesis of a related sulfonyl chloride. (2012). Bioorganic and Medicinal Chemistry, 20(1), 58-68.
  • Methyl-3-(chlorosulfonyl)-4-methoxybenzoate Product Page. Sigma-Aldrich.
  • Methyl-3-(chlorosulfonyl)-4-methoxybenzoate at Fisher Scientific. Fisher Scientific.
  • This compound Physical Properties. Chem-Net.
  • This compound Compound Summary. PubChemLite.
  • This compound Basic Information. ChemicalBook.
  • This compound Product Information. ChemicalBook.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Zenodo.
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.

Sources

Technical Support Center: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for reactions involving this key synthetic intermediate. Our goal is to help you navigate common challenges and optimize your experimental outcomes.

This compound is a valuable building block, primarily utilized for the synthesis of complex sulfonamides through its reaction with primary and secondary amines.[3] The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] However, the reactivity of the sulfonyl chloride group presents specific challenges that require careful control of reaction conditions. This guide addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in my sulfonylation reaction?

The primary culprit is often the degradation of the sulfonyl chloride starting material. This compound is highly susceptible to hydrolysis from atmospheric moisture, which converts the reactive sulfonyl chloride into an unreactive sulfonic acid.[5][6] It is crucial to use a fresh bottle or a properly stored reagent and to ensure all glassware, solvents, and reagents are scrupulously dry.[5]

Q2: Which base and solvent combination is recommended for sulfonamide formation?

For standard reactions with primary or secondary amines, a combination of an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile with a tertiary amine base such as triethylamine or pyridine is effective.[5][6][7] Pyridine can be particularly useful as it can also act as a nucleophilic catalyst.[6]

Q3: My amine is sterically hindered or electron-deficient, and the reaction is very slow. What should I do?

For less reactive amines, you may need to employ more forcing conditions. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and increasing the reaction temperature.[5][6] Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also significantly improve reaction rates.[5][6]

Q4: How can I confirm the quality of my this compound before starting?

To check for degradation (hydrolysis to sulfonic acid), you can analyze the starting material using NMR or IR spectroscopy.[5] The presence of a broad O-H stretch in the IR spectrum or corresponding signals in the NMR would indicate hydrolysis.

Q5: I see multiple spots on my TLC plate. What are the likely side products?

Common side products include the hydrolyzed sulfonic acid, bis-sulfonated primary amine (if applicable), and unreacted starting materials.[6] The formation of these byproducts is typically due to moisture in the reaction, incorrect stoichiometry, or inappropriate reaction conditions.[6]

Troubleshooting Guide

This section provides a deeper dive into specific experimental problems, explaining the chemical causality and offering step-by-step solutions.

Problem 1: Low or No Product Formation

Low conversion is the most frequently encountered issue. The following decision tree can help diagnose the root cause.

G start Low or No Yield c1 Check Reagent Quality: Is the sulfonyl chloride fresh and stored properly? start->c1 c1_yes Yes c1->c1_yes Yes c1_no No c1->c1_no No c2 Check Reaction Conditions: Are glassware and solvents completely dry? c1_yes->c2 sol1 Source fresh reagent. Ensure storage under inert gas and away from moisture. c1_no->sol1 c2_yes Yes c2->c2_yes Yes c2_no No c2->c2_no No c3 Evaluate Amine Reactivity: Is the amine sterically hindered or electron-poor? c2_yes->c3 sol2 Oven-dry all glassware. Use freshly distilled or anhydrous solvents. c2_no->sol2 c3_yes Yes c3->c3_yes Yes c3_no No c3->c3_no No sol3 Increase reaction temperature. Use a stronger base (e.g., DBU). Switch to a polar aprotic solvent (DMF). c3_yes->sol3 c4 Verify Stoichiometry & Base: Is the base appropriate? Is the stoichiometry correct? c3_no->c4 end_node Proceed to Optimization sol3->end_node sol4 Ensure at least 1 equivalent of base. Consider a stronger or non-nucleophilic base. Review molar ratios. c4->sol4 sol4->end_node G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM. prep2 Cool solution to 0 °C in an ice bath. prep1->prep2 react2 Add sulfonyl chloride solution dropwise to the amine solution. prep2->react2 react1 Dissolve sulfonyl chloride (1.1 eq) in anhydrous DCM. react1->react2 react3 Allow to warm to RT and stir for 2-16h. react2->react3 react4 Monitor by TLC. react3->react4 workup1 Quench with water. react4->workup1 workup2 Wash sequentially with 1M HCl, sat. NaHCO3, brine. workup1->workup2 workup3 Dry organic layer (Na2SO4), filter, and concentrate. workup2->workup3 workup4 Purify by recrystallization or column chromatography. workup3->workup4

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific chlorosulfonation reaction. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this synthesis. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Core Reaction Overview

The synthesis of this compound involves the electrophilic aromatic substitution of methyl 4-methoxybenzoate with chlorosulfonic acid. The methoxy group is an ortho-, para-director; however, the ester group is a meta-director. The directing effects of these groups, combined with steric hindrance, influence the position of the incoming chlorosulfonyl group. Temperature control is a critical parameter in this reaction, directly influencing reaction rate, yield, and the impurity profile.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related challenges.

Question 1: My reaction is sluggish or incomplete. Should I increase the temperature?

Answer: While increasing the temperature can accelerate the reaction, it must be done cautiously. An incomplete reaction is often a sign of suboptimal temperature, but other factors could be at play.

Causality: The chlorosulfonation of an activated aromatic ring like methyl 4-methoxybenzoate is an electrophilic substitution reaction. The rate is dependent on the concentration of the electrophile and the temperature. At lower temperatures, the kinetic energy of the reacting molecules may be insufficient to overcome the activation energy barrier, leading to a slow or stalled reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the chlorosulfonic acid is fresh and has not been exposed to moisture, as this can reduce its reactivity.[1]

  • Incremental Temperature Increase: If reagent quality is confirmed, a gradual increase in temperature is a reasonable next step. Monitor the reaction closely by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Consider Reaction Time: Before significantly elevating the temperature, consider extending the reaction time at the current temperature. Some reactions simply require more time to reach completion.

Question 2: I'm observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent it?

Answer: The formation of dark, insoluble byproducts is a common issue in chlorosulfonation reactions and is often exacerbated by excessive temperatures. This is likely due to degradation of the starting material or product.

Causality: At higher temperatures, chlorosulfonic acid can act as a strong oxidizing and dehydrating agent, leading to charring and polymerization of the organic substrate.[2] Additionally, side reactions such as di-sulfonation or the formation of sulfones can become more prevalent at elevated temperatures.[1][3]

Prevention Strategies:

  • Maintain a Low Temperature: The most effective way to prevent degradation is to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] Starting the reaction at 0°C or even lower and allowing it to slowly warm to room temperature is a common strategy.

  • Controlled Reagent Addition: Add the chlorosulfonic acid dropwise to the substrate solution while maintaining a low temperature. This helps to dissipate the heat of reaction and prevent localized temperature spikes.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature throughout.[4]

Question 3: My main impurity is an isomeric byproduct. How can I improve the regioselectivity?

Answer: The formation of isomeric byproducts is a challenge related to the directing effects of the substituents on the aromatic ring. While the methoxy group strongly directs ortho and para, some substitution at other positions can occur, particularly if the reaction temperature is not optimized.

Causality: The regioselectivity of electrophilic aromatic substitution is temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the formation of the product with the lowest activation energy, which is typically the desired isomer. At higher temperatures, the reaction may shift towards thermodynamic control, potentially leading to the formation of more stable, but undesired, isomers.

Optimization Protocol:

  • Low-Temperature Start: Begin the reaction at a significantly low temperature (e.g., -10°C to 0°C).

  • Slow and Controlled Addition: Add the chlorosulfonic acid very slowly to the cooled solution of methyl 4-methoxybenzoate.

  • Gradual Warming: After the addition is complete, allow the reaction to warm slowly to the desired reaction temperature.

  • Isomer Analysis: Analyze the product mixture at different temperatures to determine the optimal temperature for maximizing the yield of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature can vary depending on the scale and specific conditions of the reaction. However, a general guideline is to start the reaction at a low temperature, typically between 0°C and 5°C, and then allow it to proceed at a controlled temperature, often in the range of 40-50°C.[5] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

Q2: How does the order of reagent addition affect the reaction at different temperatures?

A2: Typically, the methyl 4-methoxybenzoate is dissolved in a suitable inert solvent (if any) and cooled before the slow, dropwise addition of chlorosulfonic acid. This "normal addition" helps to control the initial exotherm of the reaction. A "reverse addition" (adding the substrate to the chlorosulfonic acid) is generally not recommended as it can lead to a large, uncontrolled exotherm and increased byproduct formation.

Q3: Are there any specific safety precautions I should take when working with chlorosulfonic acid at different temperatures?

A3: Absolutely. Chlorosulfonic acid is a highly corrosive and reactive substance.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[8][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive fumes.[7]

  • Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto ice. Never add water directly to the reaction mixture, as the reaction with water is extremely violent.[7]

  • Temperature Control: Be aware that the reaction is exothermic. Ensure you have an adequate cooling bath to manage the temperature, especially during the addition of chlorosulfonic acid.

Experimental Protocols

Protocol 1: Temperature Optimization Study

This protocol outlines a general procedure for determining the optimal reaction temperature for the synthesis of this compound.

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Ice

  • Suitable solvent for workup (e.g., dichloromethane)

  • Deionized water

Procedure:

  • Set up a series of small-scale reactions in parallel, each in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Charge each flask with a pre-determined amount of methyl 4-methoxybenzoate.

  • Cool each flask to a different starting temperature (e.g., -10°C, 0°C, 10°C, and room temperature).

  • Slowly add a stoichiometric equivalent of chlorosulfonic acid dropwise to each flask, maintaining the respective temperatures.

  • After the addition is complete, allow each reaction to stir at its designated temperature for a set period (e.g., 2 hours).

  • Monitor the progress of each reaction by TLC or HPLC at regular intervals.

  • Once the reactions are deemed complete, carefully quench each by pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and analyze the crude product from each reaction by an appropriate analytical method (e.g., NMR, LC-MS) to determine the yield and purity.

Data Presentation
Reaction #Starting Temp (°C)Reaction Temp (°C)Reaction Time (h)Yield (%)Purity (%)
1-10-10 to 252
200 to 252
31010 to 252
425252

This table should be filled in with your experimental data.

Visualizations

Troubleshooting Workflow for Suboptimal Reaction Temperature

The following diagram illustrates a decision-making process for troubleshooting temperature-related issues during the synthesis.

TroubleshootingWorkflow Start Reaction Outcome Suboptimal IncompleteReaction Incomplete Reaction / Low Yield Start->IncompleteReaction ByproductFormation Significant Byproduct Formation Start->ByproductFormation CheckReagents Verify Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents LowerTemp Lower Reaction Temperature ByproductFormation->LowerTemp ControlAddition Ensure Slow, Controlled Addition ByproductFormation->ControlAddition IncreaseTemp Incrementally Increase Temperature CheckReagents->IncreaseTemp Reagents OK Extend_Time Extend Reaction Time CheckReagents->Extend_Time Reagents OK Optimize Re-optimize Conditions IncreaseTemp->Optimize Extend_Time->Optimize LowerTemp->Optimize ControlAddition->Optimize Success Successful Synthesis Optimize->Success

Caption: Decision tree for troubleshooting suboptimal reaction temperatures.

Conclusion

Optimizing the reaction temperature is paramount for the successful synthesis of this compound. By understanding the chemical principles behind the reaction and systematically troubleshooting issues as they arise, researchers can significantly improve both the yield and purity of their desired product. This guide provides a framework for this optimization process, emphasizing a data-driven approach to experimental design. For further assistance, please do not hesitate to contact our technical support team.

References

  • DuPont. (n.d.). Chlorosulfonic Acid.
  • Atul Ltd. (n.d.). Chlorosulfonic acid.
  • ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • BenchChem. (n.d.). Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Chlorosulfonic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID.
  • ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Technical Support Center: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Byproduct Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound, offering explanations and actionable solutions.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram after the synthesis of this compound. What are the likely byproducts?

Answer:

The presence of unexpected peaks in your HPLC analysis is a common issue stemming from the inherent reactivity of the starting materials and the product. The primary reaction is the chlorosulfonation of methyl 4-methoxybenzoate. Several byproducts can form during this process.

Common Byproducts and Their Formation:

  • Isomeric Byproduct (Methyl 2-(chlorosulfonyl)-4-methoxybenzoate): The chlorosulfonation of methyl 4-methoxybenzoate is an electrophilic aromatic substitution reaction. The strongly activating methoxy group directs the incoming chlorosulfonyl group to the positions ortho to it. While the 3-position is the major product due to lesser steric hindrance, some substitution can occur at the 2-position, leading to the formation of the isomeric byproduct.

  • Hydrolysis Product (3-Carbomethoxy-6-methoxyphenylsulfonic acid): Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water or other nucleophiles.[1][2][3] This can occur during the reaction workup or if the reaction is not performed under strictly anhydrous conditions. The sulfonyl chloride group (-SO₂Cl) is converted to a sulfonic acid group (-SO₃H).

  • Unreacted Starting Material (Methyl 4-methoxybenzoate): An incomplete reaction will result in the presence of the starting material in your crude product. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants.[4]

  • Disulfonated Byproduct: Under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess chlorosulfonating agent), a second chlorosulfonyl group can be introduced onto the aromatic ring, leading to the formation of a disulfonated byproduct.

Visualizing Byproduct Formation:

Below is a diagram illustrating the potential reaction pathways leading to the desired product and common byproducts.

Byproduct_Formation cluster_start Starting Material cluster_reaction Chlorosulfonation cluster_products Products & Byproducts Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate Reaction Reaction with Chlorosulfonic Acid Methyl 4-methoxybenzoate->Reaction Desired_Product Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate (Major Product) Reaction->Desired_Product Major Pathway Isomeric_Byproduct Methyl 2-(chlorosulfonyl)- 4-methoxybenzoate (Isomeric Byproduct) Reaction->Isomeric_Byproduct Minor Pathway Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Incomplete Reaction Disulfonated_Product Disulfonated Byproduct Reaction->Disulfonated_Product Harsh Conditions Hydrolysis_Product 3-Carbomethoxy-6-methoxy- phenylsulfonic acid (Hydrolysis Product) Desired_Product->Hydrolysis_Product Hydrolysis (e.g., workup)

Caption: Reaction scheme for the synthesis of this compound and the formation of common byproducts.

Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, often related to reaction conditions and reagent quality.

Potential Causes for Low Yield and Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid, which is often water-soluble and lost during aqueous workup.[1][5]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Suboptimal Reaction Temperature The chlorosulfonation reaction is exothermic. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can promote the formation of byproducts, including the disulfonated product and decomposition.Carefully control the reaction temperature. A common approach is to add the chlorosulfonating agent slowly at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a slightly elevated temperature.[6]
Incorrect Stoichiometry An insufficient amount of the chlorosulfonating agent will result in incomplete conversion of the starting material. A large excess can lead to the formation of disulfonated byproducts.Optimize the molar ratio of the chlorosulfonating agent to the starting material. A slight excess of the chlorosulfonating agent is typically used.
Inefficient Workup The desired product may be lost during the extraction or purification steps. The product is a solid and needs to be carefully isolated.A common workup involves quenching the reaction mixture by pouring it onto ice, followed by filtration of the precipitated solid product. The collected solid should then be washed with cold water to remove any remaining acid and dried thoroughly.

Question 3: I'm having trouble with the purification of the final product. What is the recommended method?

Answer:

Purification of this compound can be challenging due to its reactivity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the solid product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A non-polar solvent or a mixture of solvents is often a good starting point.

  • Column Chromatography: While possible, silica gel chromatography can be problematic due to the acidic nature of silica, which can promote the hydrolysis of the sulfonyl chloride. If this method is necessary, it is crucial to use a non-polar eluent system and work quickly. Neutralized silica gel can also be considered.

Workflow for Purification:

Purification_Workflow Crude_Product Crude Solid Product (after filtration and washing) Dissolve Dissolve in a minimal amount of hot solvent Crude_Product->Dissolve Cool Allow to cool slowly to room temperature, then cool in an ice bath Dissolve->Cool Filter Filter the recrystallized solid Cool->Filter Dry Dry the purified solid under vacuum Filter->Dry Pure_Product Pure Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Dry->Pure_Product

Caption: A typical recrystallization workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Question 4: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) for pure this compound?

Answer:

Spectroscopic analysis is crucial for confirming the structure and purity of your product. Below are the expected data:

Expected Spectroscopic Data:

Technique Expected Features
¹H NMR - Aromatic protons will appear as distinct signals in the downfield region (typically 7-8.5 ppm). You should observe three aromatic protons with specific splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets) corresponding to the 1,2,4-trisubstituted pattern. - A singlet corresponding to the methoxy (-OCH₃) group protons around 3.9-4.1 ppm. - A singlet for the methyl ester (-COOCH₃) group protons around 3.8-4.0 ppm.
¹³C NMR - A signal for the carbonyl carbon of the ester group (around 165 ppm). - Aromatic carbon signals in the range of 110-160 ppm. The carbon attached to the sulfonyl chloride group will be significantly downfield. - Signals for the methoxy and methyl ester carbons around 50-60 ppm.
IR Spectroscopy - Strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). - A strong absorption band for the ester carbonyl group (C=O stretching) around 1720-1740 cm⁻¹. - C-O stretching bands for the ether and ester groups.

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Question 5: What is the best practice for storing this compound?

Answer:

Due to its sensitivity to moisture, proper storage is critical to maintain the integrity of this compound.

Storage Recommendations:

  • Container: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Environment: Keep in a cool, dry, and well-ventilated area away from sources of moisture. A desiccator is a suitable storage location.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these can react with the sulfonyl chloride group.[1]

Key Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Byproducts

This protocol provides a general method for the analysis of your reaction mixture. Method optimization may be required based on your specific instrumentation and column.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture or purified product into a 10 mL volumetric flask.

    • Dissolve the sample in acetonitrile and dilute to the mark. Further dilution may be necessary depending on the concentration of the analytes.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid, is recommended.[8] A typical gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-22 min: Gradient back to 95% A, 5% B

      • 22-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

    • Column Temperature: 30 °C

Note on Derivatization: For quantitative analysis of sulfonyl chlorides that may be unstable, pre-column derivatization to a more stable sulfonamide by reacting with an amine can be employed.[9][10]

References

  • King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]

  • Cottet, F., & Schlosser, M. (2002). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 738-744. [Link]

  • Li, Y., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1163-1181. [Link]

  • Liu, M., et al. (2019). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Henton, D. R., & Pearson, D. P. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(5), 743-746. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Tse, F. L., & Welling, P. G. (1982). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 229(2), 405-414. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Autech. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

  • Clariant Life Science Molecules (UK) Ltd. (2003). Process for the manufacture of arylsulfonyl chloride.
  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]

  • Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

  • Wang, Y., et al. (2014). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 19(12), 20499-20509. [Link]

  • Bayer Aktiengesellschaft. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
  • Wikipedia. (2025). Methyl anisate. Retrieved from [Link]

  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • Shandong Weifang Rainbow Chemical Co., Ltd. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). Methyl anisate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Benzoic acid, 5-acetyl-2-methoxy-, methyl ester. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from [Link]

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How to avoid hydrolysis of "Methyl 3-(chlorosulfonyl)-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this reactive intermediate. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your reagents. This document offers a comprehensive overview of the primary challenge associated with this compound: its susceptibility to hydrolysis. Here, you will find troubleshooting guides and FAQs to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is hydrolysis, and why is my this compound sample degrading?

A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Sulfonyl chlorides (R-SO₂Cl), such as this compound, are highly electrophilic at the sulfur atom, making them very reactive towards nucleophiles. Water, although a weak nucleophile, readily attacks the sulfonyl group, leading to the displacement of the chloride ion.[1][2][3] This irreversible reaction converts the highly useful sulfonyl chloride into the corresponding, and often unreactive, sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1][4] Even trace amounts of moisture from the atmosphere or in solvents can initiate this degradation process, compromising the purity of your reagent and the outcome of subsequent reactions.

Q2: What are the common signs of hydrolysis in my sample?

A2: Several indicators can suggest that your this compound has undergone hydrolysis:

  • Physical Appearance: The pure compound is an off-white to pale brown solid or powder.[5][6] Upon hydrolysis, it may become sticky, oily, or even liquefy due to the formation of sulfonic acid and the presence of HCl, which can absorb atmospheric moisture.

  • Acrid Odor: The reaction produces HCl, which can sometimes be detected by a sharp, acrid smell, especially upon opening the container.

  • Poor Solubility in Aprotic Solvents: While the sulfonyl chloride is soluble in aprotic organic solvents like dichloromethane or THF, the resulting sulfonic acid is significantly more polar and will exhibit poor solubility.

  • Analytical Evidence:

    • TLC Analysis: A new, more polar spot will appear on the baseline that does not move significantly with common non-polar eluent systems.

    • NMR Spectroscopy: In ¹H NMR, you may observe peak broadening or the appearance of new peaks corresponding to the sulfonic acid. The chemical shifts of the aromatic protons adjacent to the sulfonyl group will change.

    • IR Spectroscopy: The characteristic S=O stretching bands of the sulfonyl chloride will be accompanied or replaced by the broad O-H and S=O stretching bands of the sulfonic acid.

Q3: How can I prevent hydrolysis during the storage of this compound?

A3: Proper storage is the first and most critical line of defense against hydrolysis. The goal is to create an environment completely free of moisture.

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces air and, more importantly, the moisture it contains.

  • Container: Use a container with a tight-fitting seal. A glass bottle with a PTFE-lined cap is ideal.[7] For highly sensitive applications, consider a container with a septum that allows for removal of the reagent via syringe under an inert gas blanket.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, alcohols, and amines.[8] A desiccator cabinet is an excellent choice for long-term storage.

  • Temperature: Store in a cool environment, as elevated temperatures can accelerate decomposition.

Q4: Which solvents are safe to use for my reactions, and which should I avoid?

A4: Solvent selection is crucial. The use of anhydrous (water-free) solvents is mandatory to prevent hydrolysis.[4]

  • Recommended Solvents: Always use anhydrous, aprotic solvents. Ensure they are freshly dried and stored over molecular sieves. Suitable options include:

    • Dichloromethane (DCM)

    • Chloroform (CHCl₃)

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

    • Acetonitrile (ACN)

    • Toluene

  • Solvents to Avoid: Protic solvents will react with the sulfonyl chloride and must be avoided. These include:

    • Water (H₂O)

    • Alcohols (Methanol, Ethanol, etc.)

    • Primary and secondary amines (unless they are the intended reactant)

    • Acids (e.g., Acetic Acid)

Q5: How can I detect and quantify the extent of hydrolysis in my sample?

A5: Several analytical techniques can be employed to assess the purity of your sulfonyl chloride and quantify the sulfonic acid impurity.[9]

  • Qualitative Detection:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the presence of the sulfonic acid byproduct through its unique spectral signature.[9] Use aprotic deuterated solvents like CDCl₃ or Acetone-d₆ for analysis.[9]

    • Mass Spectrometry (MS): MS can identify the molecular ions of both the sulfonyl chloride and its hydrolysis product.[9]

  • Quantitative Analysis:

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard, qNMR can provide a highly accurate measure of the purity of the sulfonyl chloride.

    • High-Performance Liquid Chromatography (HPLC): HPLC can separate the sulfonyl chloride from the sulfonic acid, and with proper calibration, the area under each peak can be used for quantification.[10]

    • Titration: Classical titrimetric methods can determine the total sulfonyl chloride content by reacting it with a nucleophile and titrating the products.[9]

Troubleshooting Guide: Low Yields and Impure Products
Problem Potential Cause Recommended Solution & Rationale
Low or no yield of desired product (e.g., sulfonamide). Hydrolysis of Starting Material: The sulfonyl chloride degraded before or during the reaction.1. Verify Reagent Integrity: Before starting, run a quick TLC or ¹H NMR of your sulfonyl chloride to confirm its purity. 2. Ensure Anhydrous Conditions: Use freshly dried solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas. 3. Use Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere from start to finish. This prevents atmospheric moisture from entering the reaction vessel.
The desired product is contaminated with the sulfonic acid byproduct. Hydrolysis during Reaction or Workup: Moisture was introduced during the reaction, or an aqueous workup hydrolyzed the unreacted starting material.1. Add Reagents Strategically: If reacting with an amine or alcohol, ensure it is anhydrous. Add the sulfonyl chloride slowly to the solution of the nucleophile. The intended nucleophile is typically much more reactive than trace water, but minimizing water is still key.[3] 2. Use a Non-Nucleophilic Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced. This drives the reaction forward and prevents the acidic conditions that can promote side reactions. 3. Anhydrous Workup: If possible, avoid an aqueous workup. Quench the reaction with an anhydrous reagent and filter off any salts. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride.
The reaction is sluggish or incomplete. Degraded Starting Material: The effective concentration of your sulfonyl chloride is lower than calculated due to partial hydrolysis.1. Use a Fresh Bottle or Purify: If hydrolysis is suspected, use a new, unopened bottle of the reagent. 2. Adjust Stoichiometry: If using a partially hydrolyzed reagent is unavoidable, consider quantifying the purity via qNMR and adjusting the stoichiometry accordingly.
Visualized Mechanisms and Workflows
The Hydrolysis Pathway

The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur atom of this compound, leading to the formation of the corresponding sulfonic acid and HCl.

Hydrolysis Reagent This compound Sulfonic_Acid Methyl 4-methoxy-3-(sulfo)benzoate Reagent->Sulfonic_Acid Hydrolysis Water H₂O (Moisture) Water->Sulfonic_Acid HCl Hydrochloric Acid (HCl)

Caption: Hydrolysis of the sulfonyl chloride.

Recommended Anhydrous Reaction Workflow

This workflow outlines the critical steps for setting up an experiment to prevent hydrolysis and ensure a successful reaction.

Workflow A 1. Dry Glassware (Oven, >100°C) B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent & Anhydrous Reactants (e.g., Amine, Base) via Syringe B->C D 4. Add Sulfonyl Chloride (Solid or as solution in anhydrous solvent) C->D E 5. Run Reaction Under Inert Atmosphere D->E F 6. Quench & Workup (Minimize water exposure) E->F

Caption: Workflow for anhydrous reactions.

Quantitative Data Summary
Table 1: Solvent Compatibility Guide

This table provides a quick reference for selecting appropriate solvents for reactions involving this compound.

CategorySolvent ExamplesRationale & Key Considerations
Recommended (Anhydrous Aprotic) Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, 1,4-DioxaneThese solvents are non-reactive towards the sulfonyl chloride. Crucially, they must be certified anhydrous or freshly dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).
Use with Extreme Caution N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)While aprotic, these solvents can be difficult to dry completely and may contain trace amine or water impurities that can degrade the sulfonyl chloride over time. Use only if essential for solubility and ensure the highest purity grade.
AVOID (Protic or Reactive) Water, Methanol, Ethanol, Isopropanol, Acetic Acid, Acetone (can contain water)These solvents contain reactive -OH or other nucleophilic groups that will rapidly and irreversibly hydrolyze or react with the sulfonyl chloride, leading to complete degradation.[1][8]
Protocols
Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container seal for integrity. Do not open in the open lab atmosphere. Transfer the container to a glovebox or place it in a desiccator to equilibrate to room temperature if stored cold.

  • Opening: If a glovebox is unavailable, open the container under a positive pressure of inert gas (argon or nitrogen). A simple balloon setup on a needle can suffice for small-scale use.

  • Dispensing: Weigh the required amount of solid quickly. For highest precision and safety, dispense the solid inside a glovebox. Alternatively, briefly remove the cap under a positive flow of inert gas, extract the required amount, and immediately reseal and purge the container headspace with inert gas.

  • Resealing and Storage: Tightly close the container cap. For extra protection, wrap the cap junction with Parafilm®. Place the container inside a secondary container with a desiccant and store it in a cool, dry, and dark location.

Protocol 2: General Anhydrous Reaction Setup for Sulfonamide Synthesis
  • Glassware Preparation: Place all necessary glassware (round-bottom flask, condenser, addition funnel, stir bar) in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: While still hot, assemble the glassware in a fume hood and immediately place it under a positive pressure of inert gas (nitrogen or argon) supplied through a manifold. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagent Preparation: Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous dichloromethane in the reaction flask via a syringe through a rubber septum.

  • Addition of Sulfonyl Chloride: Dissolve the this compound (1.1 eq.) in a separate flask in anhydrous dichloromethane under an inert atmosphere. Transfer this solution to the reaction flask dropwise at 0 °C using a syringe or an addition funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. Quench by adding saturated aqueous ammonium chloride or water, keeping in mind this will hydrolyze any unreacted sulfonyl chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

References
  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 9, 2026.
  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved January 9, 2026.
  • Shevchuk, O. I., et al. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 9, 2026, from [Link].

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved January 9, 2026.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved January 9, 2026.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved January 9, 2026.
  • Enamine. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved January 9, 2026.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved January 9, 2026.
  • Sigma-Aldrich. (2024).
  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Retrieved January 9, 2026.
  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved January 9, 2026.
  • ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved January 9, 2026.
  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride. Retrieved January 9, 2026.
  • ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis. Retrieved January 9, 2026.
  • ntrimetric determination of some sulphonyl chlorides. (n.d.). Retrieved January 9, 2026.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved January 9, 2026.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved January 9, 2026, from [Link].

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). OSTI.GOV.
  • Sigma-Aldrich. (n.d.). Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9. Retrieved January 9, 2026.
  • ChemicalBook. (n.d.). This compound CAS#: 192323-12-9. Retrieved January 9, 2026.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). Retrieved January 9, 2026.
  • Fisher Scientific. (n.d.). Sigma Aldrich Methyl-3-(chlorosulfonyl)
  • PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Retrieved January 9, 2026.
  • PubChemLite. (n.d.). This compound (C9H9ClO5S). Retrieved January 9, 2026.
  • ChemicalBook. (n.d.). This compound | 192323-12-9. Retrieved January 9, 2026.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Retrieved January 9, 2026.
  • MDPI. (n.d.).
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 9, 2026.
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis. Retrieved January 9, 2026.

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Technical Support Center: Solvent Effects in Reactions of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9). This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. As a key building block in the synthesis of novel sulfonamides, understanding the nuanced effects of solvents on its reactivity is paramount to achieving high yields, purity, and reproducibility.[1] This guide moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common experimental hurdles, structured in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and reactivity of this compound.

Q1: What is the primary reactivity of this compound?

The compound's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. Its principal reaction is a nucleophilic substitution, most commonly with primary or secondary amines, to form a stable sulfonamide S-N bond.[2][3] This reaction is fundamental in medicinal chemistry for creating a wide array of therapeutic agents.[1] A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][4]

Q2: Why is solvent selection so critical for reactions involving this reagent?

Solvent selection is arguably the most critical parameter for two main reasons:

  • Competing Reactions: The sulfonyl chloride group is highly susceptible to hydrolysis by water or solvolysis by protic solvents (e.g., alcohols).[5] This side reaction forms the corresponding sulfonic acid, which is often a difficult-to-remove impurity and reduces the yield of the desired product.

  • Reaction Kinetics and Solubility: The solvent must adequately dissolve all reactants (the sulfonyl chloride, the amine, and the base) to ensure a homogenous reaction mixture and favorable kinetics. The mechanism for the solvolysis of arenesulfonyl chlorides is generally considered a bimolecular (Sₙ2-like) process, where the solvent can play a direct role in the transition state.[6][7]

Q3: What are the best "first-choice" solvents for sulfonamide synthesis with this reagent?

For most standard sulfonamide formations, anhydrous aprotic solvents are the preferred choice.

  • Dichloromethane (DCM): Often the best starting point. It offers excellent solubility for a wide range of organic compounds, is relatively inert, and has a low boiling point, making it easy to remove post-reaction.[2]

  • Acetonitrile (MeCN): A more polar aprotic option, useful if reactants have poor solubility in DCM.

  • Tetrahydrofuran (THF): Another common choice, but care must be taken to use a dry, peroxide-free grade. In some cases, reactions in THF have resulted in lower yields compared to DCM.[8]

Q4: Can I use protic solvents like ethanol or water?

While there is a significant push towards greener chemistry using solvents like water or ethanol, their use with sulfonyl chlorides must be approached with caution.[3]

  • Protic Solvents as Nucleophiles: These solvents will compete with your amine nucleophile, leading to solvolysis (hydrolysis in the case of water) and the formation of the sulfonic acid or sulfonate ester byproduct.

  • When it might work: If the amine nucleophile is extremely reactive and present in high concentration, it may outcompete the solvent. However, for most research applications where yield and purity are critical, aprotic solvents are recommended to avoid this complication.

Q5: How does temperature affect my reaction in different solvents?

Temperature control is crucial. Most sulfonamide formations are initially performed at 0 °C during the dropwise addition of the sulfonyl chloride to control the exotherm of the reaction and the HCl formation.[2] The reaction is then typically allowed to warm to room temperature and stirred for several hours.[2] If the reaction is sluggish due to sterically hindered reactants or poor solubility, gentle heating (e.g., 40-60 °C) in a higher-boiling aprotic solvent like dimethylformamide (DMF) may be necessary.[9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Yield of the Desired Sulfonamide

Probable Cause Diagnostic Check Recommended Solution
A. Reagent Degradation Run a ¹H NMR of your starting sulfonyl chloride. Look for broad peaks indicative of the sulfonic acid.The sulfonyl chloride is moisture-sensitive. Store it in a desiccator. For reactions, use anhydrous solvents, flame-dried glassware, and conduct the experiment under an inert atmosphere (Nitrogen or Argon).
B. Competing Solvolysis Your TLC shows a highly polar baseline spot that stains brightly with an acidic permanganate dip.This is likely the sulfonic acid byproduct. Immediately switch to a rigorously dried aprotic solvent like DCM or THF. Ensure your amine and base are also anhydrous.
C. Poor Solubility Reactants do not fully dissolve, creating a slurry. The reaction appears heterogeneous.Switch to a more polar aprotic solvent. If DCM fails, try acetonitrile. For very insoluble materials, anhydrous DMF can be used, sometimes with gentle heating.[9]
D. Insufficient Base The reaction mixture becomes acidic (check with pH paper on a quenched aliquot). A precipitate (amine hydrochloride salt) may crash out.Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine to effectively scavenge the HCl byproduct.[2]

Problem 2: The reaction is very slow or stalls completely.

Probable Cause Diagnostic Check Recommended Solution
A. Low Reactivity of Amine The amine is sterically hindered (e.g., a secondary amine with bulky substituents) or electronically deactivated (e.g., an aniline with electron-withdrawing groups).Switch to a higher-boiling aprotic solvent like DMF and heat the reaction (e.g., 60 °C) to provide more energy to overcome the activation barrier.[9] Monitor progress carefully by TLC to avoid decomposition.
B. Inadequate Mixing A thick slurry has formed, preventing efficient interaction between reactants.Increase the solvent volume to improve solubility. If that is not feasible, ensure vigorous mechanical stirring is used instead of just a magnetic stir bar.

Problem 3: The final product is impure and difficult to purify.

Probable Cause Diagnostic Check Recommended Solution
A. Contamination with Sulfonic Acid A polar impurity is visible on TLC that is difficult to separate by column chromatography.The sulfonic acid can be removed during the aqueous workup. After quenching the reaction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The base will deprotonate the acidic sulfonic acid, pulling it into the aqueous layer as its sodium salt.[2]
B. Excess Amine Present An impurity with a similar polarity to the product is observed, which stains with ninhydrin.During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the excess amine, forming a salt that is soluble in the aqueous layer.[2]

Section 3: Data Summary & Visualization

Table 1: Solvent Selection Guide for Sulfonamide Synthesis
SolventTypeRationale & Typical UsePotential Issues & Mitigation
Dichloromethane (DCM) Aprotic, Non-polarFirst choice. Good general solubility, inert, volatile for easy removal. Ideal for reactions at 0 °C to room temperature.[2]Must be anhydrous. Can have limited solubility for very polar amines or hydrochloride salts.
Acetonitrile (MeCN) Aprotic, PolarGood alternative to DCM for reactants with lower solubility.[10]Must be anhydrous. Can be more difficult to remove under vacuum than DCM.
Tetrahydrofuran (THF) Aprotic, PolarCommonly used, good solvating properties for a range of reagents.Must be anhydrous and free of peroxides. Can sometimes lead to lower yields than DCM.[8]
Dimethylformamide (DMF) Aprotic, PolarFor difficult reactions. High boiling point allows for heating to drive sluggish reactions (e.g., with hindered amines).[9]Difficult to remove; requires high vacuum. Can decompose at high temperatures. Must be anhydrous.
Ethanol / Water Protic, PolarUsed in "green chemistry" protocols, but high risk for this substrate.[3]High risk of solvolysis/hydrolysis. Leads to sulfonic acid formation and significantly reduced yield. Only attempt with highly reactive nucleophiles.
Diagrams

G cluster_input Inputs cluster_pathways Reaction Pathways cluster_output Products Reagent This compound Desired Desired Reaction (Aprotic Solvent) Reagent->Desired Side Side Reaction (Moisture Present) Reagent->Side Amine Amine (R₂NH) Amine->Desired H2O Water (Contaminant) H2O->Side Product Desired Sulfonamide Desired->Product High Yield Byproduct Sulfonic Acid Byproduct Side->Byproduct Reduced Yield

G start Start: Select Solvent for Sulfonamide Synthesis q1 Are reactants soluble in standard solvents? start->q1 a1_yes Use Anhydrous DCM (First Choice) q1->a1_yes Yes a1_no Try Anhydrous MeCN or THF q1->a1_no No q2 Is reaction sluggish at room temperature? a1_yes->q2 a1_no->q2 a2_no Proceed with Reaction q2->a2_no No a2_yes Switch to Anhydrous DMF and consider gentle heating (e.g., 60°C) q2->a2_yes Yes

Section 4: Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis in Dichloromethane (DCM)

This protocol is a self-validating system. Adherence to anhydrous conditions is critical for success.

  • Glassware Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation: To the cooled flask, add the amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration based on the amine).

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The sulfonyl chloride starting material should be consumed, and a new, less polar product spot should appear.

Protocol 2: Standard Aqueous Work-up Procedure

  • Quenching: Upon completion (as determined by TLC), dilute the reaction mixture with additional DCM.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing Sequence:

    • Wash sequentially with 1M HCl (2x) to remove triethylamine hydrochloride and any unreacted amine.

    • Wash with water (1x).

    • Wash with saturated NaHCO₃ solution (1x) to remove any sulfonic acid byproduct.

    • Wash with brine (1x) to facilitate phase separation and remove residual water.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[2]

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University, Macmillan Group. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

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Technical Support Center: Impurity Profiling of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this reactive intermediate. Here, we provide in-depth answers to common questions and troubleshoot specific experimental challenges, grounding our advice in established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a key chemical intermediate. It is primarily used in the synthesis of various pharmaceuticals, particularly sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive, allowing for the formation of sulfonamide bonds through reaction with amines.

The purity of this intermediate is paramount for several reasons:

  • Safety and Efficacy: Impurities can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety profile, or stability.

  • Process Robustness: Reactive impurities can lead to unpredictable side reactions, reducing the yield and reproducibility of subsequent synthetic steps.[1]

  • Regulatory Compliance: Regulatory agencies require stringent control and characterization of impurities in drug substances and their starting materials.

Q2: What are the most common process-related impurities I should expect during the synthesis of this compound?

The most common synthetic route to this compound is the direct chlorosulfonation of Methyl 4-methoxybenzoate using chlorosulfonic acid.[2] This process can generate several predictable impurities.

Impurity Name Structure Typical Origin
Methyl 4-methoxybenzoate O=C(OC)c1cc(ccc1OC)Unreacted starting material.
Methyl 3,5-bis(chlorosulfonyl)-4-methoxybenzoate O=C(OC)c1c(cc(c1S(=O)(=O)Cl)OC)S(=O)(=O)ClOver-reaction or harsh reaction conditions leading to disubstitution.
Isomeric Impurities O=C(OC)c1c(S(=O)(=O)Cl)ccc1OCMinor isomers formed due to incomplete regioselectivity of the electrophilic aromatic substitution.
3,3'-Sulfonylbis(4-methoxy-methylbenzoate) O=C(OC)c1cc(ccc1OC)S(=O)(=O)c2cc(C(=O)OC)c(OC)cc2A sulfone impurity formed by the reaction of the sulfonyl chloride with the starting material under acidic conditions.[3]
Impurities from Reagent N/AImpurities present in the chlorosulfonic acid reagent, such as sulfuryl chloride, can lead to the formation of chlorinated byproducts.[1][4]
Q3: What are the likely degradation products of this compound?

Due to the high reactivity of the sulfonyl chloride functional group, this compound is susceptible to degradation, primarily through hydrolysis.

  • Hydrolysis Product: The most significant degradant is 3-(carbomethoxy)-4-methoxybenzenesulfonic acid . This is formed when the sulfonyl chloride reacts with water, even trace amounts in solvents or from atmospheric moisture.[5][6] This hydrolysis is a common decomposition pathway for sulfonyl chlorides.[7]

  • SO₂ Extrusion: While less common for this specific structure compared to certain heteroaromatic sulfonyl chlorides, decomposition via the loss of sulfur dioxide (SO₂) to form Methyl 3-chloro-4-methoxybenzoate is a potential, albeit minor, degradation pathway under thermal stress.[5][6]

Q4: How should I handle and store this compound to minimize degradation?

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Moisture Control: Always handle the material in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon). Use dry solvents and glassware.

  • Temperature: Store the compound at low temperatures (e.g., 2-8 °C) to slow the rate of potential degradation.

  • Inert Atmosphere: Store the material under an inert atmosphere to prevent exposure to atmospheric moisture.

  • Aqueous Work-up: If an aqueous work-up is part of a synthetic procedure, it should be performed quickly and at low temperatures to minimize hydrolysis. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis during precipitation.[3]

Section 2: Analytical Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

HPLC Analysis Issues
Q5: My HPLC chromatogram shows a new peak appearing over time, and the main peak area is decreasing. What's happening?

This is a classic sign of sample instability, specifically hydrolysis. The sulfonyl chloride group is reacting with trace amounts of water in your HPLC mobile phase or sample diluent to form the more polar sulfonic acid.

Troubleshooting Steps:

  • Confirm Hydrolysis: The new, earlier-eluting (more polar) peak should have a mass corresponding to 3-(carbomethoxy)-4-methoxybenzenesulfonic acid.

  • Sample Preparation: Prepare samples immediately before injection. Use anhydrous solvents (e.g., acetonitrile) for sample dilution.

  • Mobile Phase pH: While reversed-phase HPLC often uses acidic modifiers like formic or trifluoroacetic acid, be aware that aqueous mobile phases will inevitably lead to some degree of hydrolysis on the column.[8][9] If this is problematic, minimize the analysis time with a faster gradient.

  • Temperature Control: Use a cooled autosampler (e.g., 4 °C) to slow the degradation of samples waiting in the injection queue.

Q6: I'm struggling to get good separation between the main peak and a potential isomeric impurity. What can I do?

Co-elution of isomers is a common chromatographic challenge. Method optimization is key.

Protocol for HPLC Method Optimization:

  • Column Selection: If using a standard C18 column, consider one with a different selectivity. A phenyl-hexyl column can offer different pi-pi interactions, potentially resolving aromatic isomers. A column with a high carbon load or end-capping can also alter selectivity.

  • Mobile Phase Composition:

    • Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent properties (viscosity, polarity, and dipole moment) can significantly impact selectivity.

    • Gradient Slope: Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). A shallower gradient increases the residence time on the column and can improve the resolution of closely eluting peaks.

  • Temperature: Adjust the column temperature. Lower temperatures often increase viscosity and may improve resolution, while higher temperatures can improve efficiency but may decrease resolution if selectivity is compromised.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.

Q7: I suspect an impurity is not being detected by my UV detector. How can I confirm this?

This can happen if an impurity lacks a suitable chromophore.

  • Use a Diode Array Detector (DAD/PDA): A PDA detector allows you to inspect the entire UV spectrum of a peak. If an impurity has a different spectrum from the main peak, it can help in its identification. It also helps in assessing peak purity.

  • Employ a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect any non-volatile analyte, regardless of its UV absorbance.

  • Mass Spectrometry (LC-MS): This is the most definitive method. A mass spectrometer will detect any ionizable compound, providing molecular weight information that is invaluable for identification.[10]

GC-MS Analysis Issues
Q8: Can I analyze this compound by GC-MS? I'm seeing multiple peaks and poor reproducibility.

Direct GC-MS analysis of sulfonyl chlorides is often problematic.[11] They can be thermally labile and may degrade in the hot injector port, leading to the formation of multiple artifacts and non-reproducible results.[12] The appearance of peaks corresponding to desulfonation or hydrolysis products is common.

Q9: How do I perform derivatization for GC-MS analysis?

To overcome thermal instability, you can convert the sulfonyl chloride into a more stable derivative, such as a sulfonamide, prior to analysis.[12]

Step-by-Step Derivatization Protocol:

  • Sample Preparation: Accurately weigh about 10 mg of your sample into a vial.

  • Reagent Preparation: Prepare a solution of a simple secondary amine, such as diethylamine (e.g., 0.2 M in a dry, inert solvent like toluene or THF).

  • Derivatization Reaction: Add 1 mL of the amine solution to the sample. The reaction is typically fast and can be performed at room temperature. Let it stand for 15-30 minutes.

  • Quenching (Optional): If necessary, quench the excess amine with a small amount of dilute acid and extract the derivatized product into an organic solvent like ethyl acetate.

  • Analysis: Dry the organic extract over anhydrous sodium sulfate, filter, and inject an aliquot into the GC-MS. The resulting N,N-diethylsulfonamide is much more thermally robust.

Impurity Identification & Characterization
Q10: I have an unknown peak in my HPLC. What is a systematic workflow to identify it?

A structured approach is essential for identifying unknown impurities. The following workflow can guide your investigation.

Impurity_ID_Workflow cluster_0 Start: Detection cluster_1 Data Acquisition cluster_2 Data Analysis & Hypothesis cluster_3 Confirmation Start Unknown Peak Detected in HPLC-UV LCMS 1. Analyze by LC-MS (ESI+/ESI-) Start->LCMS MW Determine Molecular Weight (Check for Cl isotope pattern) LCMS->MW HRMS 2. Obtain High-Resolution Mass Spec (HRMS) Data Formula Propose Molecular Formula (from HRMS) HRMS->Formula Isolate 3. Isolate Impurity via Prep-HPLC or Fraction Collection NMR 4. Acquire NMR Data (¹H, ¹³C, COSY, HSQC) Isolate->NMR Compare Compare Spectroscopic Data & Retention Time with Isolated Impurity Isolate->Compare Structure Propose Structure (based on NMR, MS fragmentation, and process knowledge) NMR->Structure Refine MW->HRMS Formula->Structure Structure->Isolate Synthesize Synthesize Proposed Structure (Reference Standard) Structure->Synthesize Synthesize->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow for systematic impurity identification.

Q11: What are the key NMR and MS signatures to confirm the structure of this compound and its sulfonic acid degradant?

Spectroscopic analysis provides definitive structural evidence.[10]

Technique This compound 3-(carbomethoxy)-4-methoxybenzenesulfonic acid
MS (ESI-) Molecular Ion (M-H)⁻: Not typically observed. Look for fragments. Key Feature: Isotopic pattern for ³⁵Cl and ³⁷Cl (~3:1 ratio) in fragments containing chlorine.[13]Molecular Ion (M-H)⁻: m/z 245. Key Feature: Absence of the chlorine isotopic pattern.
¹H NMR Aromatic Protons: 3 distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Expect characteristic doublet, singlet (or narrow doublet), and doublet pattern. Methoxy Protons (-OCH₃): Singlet around 4.0 ppm. Ester Methyl Protons (-COOCH₃): Singlet around 3.9 ppm.Aromatic Protons: Similar pattern to the sulfonyl chloride but may be shifted slightly. Methoxy Protons (-OCH₃): Singlet around 4.0 ppm. Ester Methyl Protons (-COOCH₃): Singlet around 3.9 ppm. Sulfonic Acid Proton (-SO₃H): A broad singlet, often exchangeable with D₂O, at a very downfield chemical shift (>10 ppm), or may not be observed depending on solvent and concentration.
IR S=O stretch (asymmetric): Strong band at ~1375-1410 cm⁻¹.[10][13] S=O stretch (symmetric): Strong band at ~1185-1204 cm⁻¹.[10][13] C=O stretch (ester): Strong band at ~1720-1740 cm⁻¹.O-H stretch (broad): Very broad band from ~2500-3300 cm⁻¹. S=O stretch: Strong bands in the ~1030-1060 cm⁻¹ and ~1150-1210 cm⁻¹ regions. C=O stretch (ester): Strong band at ~1720-1740 cm⁻¹.

Note: Exact NMR chemical shifts are dependent on the deuterated solvent used.[14][15]

Section 3: Protocols

Protocol 1: Recommended HPLC Method for Purity Assessment

This method provides a good starting point for the analysis of this compound and its common impurities.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for acidic analytes and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 15 minutesA gradient is necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.[10]
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection UV at 240 nm (or DAD/PDA 200-400 nm)Wavelength should be optimized based on the UV spectrum of the analyte.
Sample Diluent Acetonitrile (Anhydrous)Minimizes on-instrument hydrolysis.
Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure your analytical method is "stability-indicating."[16][17] The goal is to achieve 5-20% degradation of the active substance.[18]

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 4-8 hours.[19]
Base Hydrolysis Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 1-2 hours (base hydrolysis is often faster).[19]
Oxidative Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Store the solid material in an oven at 80 °C for 48 hours.
Photolytic Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Post-Stress Analysis:

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Protocol 1).

  • The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

References
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • J. B. F. N. Engberts, et al. (1969). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Retrieved from [Link]

  • Gay-Lassalle, C., et al. (2001). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit. Retrieved from [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • Guideline for Authors. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. (1966). Canadian Journal of Chemistry. Retrieved from [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). WordPress. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2020). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Nair, G. G. (2023). NMR for “pharmacy of the world”. Indian Drugs. Retrieved from [Link]

  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Retrieved from [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). PubMed. Retrieved from [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Reaction Kinetics Optimization of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction kinetics optimization of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, experience-driven insights to help you achieve optimal reaction outcomes.

Introduction to the Reaction

The synthesis of this compound is a critical step in the preparation of various pharmaceutical and agrochemical compounds. The reaction typically involves the electrophilic aromatic substitution of Methyl 4-methoxybenzoate with chlorosulfonic acid. Optimizing the kinetics of this reaction is paramount to maximizing yield, minimizing impurities, and ensuring a safe and reproducible process.

Frequently Asked Questions (FAQs)

Reaction Setup and Reagent Handling

Question 1: What are the most critical safety precautions to take when working with chlorosulfonic acid?

Answer: Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear a full acid suit, including a hood, gloves (butyl rubber or Viton), and boots. A self-contained breathing apparatus or a positive-pressure hose mask is essential to prevent inhalation of corrosive vapors.[1]

  • Ventilation: All manipulations must be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[1][2][3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3][4]

  • Incompatible Materials: Chlorosulfonic acid reacts violently with water, alcohols, and combustible materials.[2][4][5] Ensure all glassware is scrupulously dried before use.

  • Spill Management: In case of a spill, evacuate the area. Small spills can be cautiously neutralized with alkaline materials like soda ash or sodium bicarbonate.[2][4] Do not use combustible absorbents like sawdust.[2][4]

Question 2: My reaction is not initiating. What are the likely causes?

Answer: A failure to initiate is often due to issues with reagent quality or reaction conditions.

  • Moisture Contamination: Chlorosulfonic acid is extremely sensitive to moisture, which will quench the reaction. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reagent Purity: The quality of both Methyl 4-methoxybenzoate and chlorosulfonic acid is crucial. Use freshly opened or properly stored reagents. The purity of the starting material can be verified by techniques like NMR or melting point analysis.

  • Insufficient Activation: The reaction is an electrophilic aromatic substitution. The methoxy group is an activating group, but the ester group is deactivating. While the reaction should proceed, very low temperatures might hinder the initial electrophilic attack.

Reaction Kinetics and Optimization

Question 3: How does temperature affect the reaction rate and selectivity?

Answer: Temperature is a critical parameter that significantly influences both the rate of reaction and the formation of byproducts.

  • Reaction Rate: Generally, increasing the temperature will increase the reaction rate. However, for chlorosulfonation, this comes at the cost of selectivity.

  • Selectivity and Byproduct Formation: Higher temperatures can lead to the formation of undesired isomers and sulfone byproducts.[7] It is crucial to maintain a carefully controlled low temperature, especially during the addition of chlorosulfonic acid, to favor the formation of the desired 3-substituted product.

The following table provides a general guideline for temperature control:

Temperature RangeExpected Outcome
0-5 °COptimal for selective formation of the desired product. Reaction rate is slower.
10-25 °CIncreased reaction rate, but a higher risk of isomeric byproduct formation.
> 25 °CSignificant increase in the rate of side reactions, such as sulfone formation and potential degradation.[7]

Question 4: What is the optimal stoichiometry of chlorosulfonic acid to Methyl 4-methoxybenzoate?

Answer: The stoichiometry of the reagents is a key factor in controlling the reaction.

  • Insufficient Chlorosulfonic Acid: Less than one equivalent of chlorosulfonic acid will result in incomplete conversion of the starting material.

  • Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is often used to drive the reaction to completion and can also act as a solvent.[8] A molar ratio of 1:3 to 1:5 (Methyl 4-methoxybenzoate to chlorosulfonic acid) is a common starting point.[8] However, a large excess can lead to di-substitution or other side reactions. It is advisable to perform small-scale experiments to determine the optimal ratio for your specific conditions.

Troubleshooting Byproduct Formation

Question 5: I am observing a significant amount of an insoluble white solid. What is it and how can I prevent its formation?

Answer: The formation of a diaryl sulfone is a known side reaction in chlorosulfonation.[7] This occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of Methyl 4-methoxybenzoate.

  • Prevention:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of chlorosulfonic acid and the subsequent stirring.[7]

    • Controlled Addition: Add the chlorosulfonic acid dropwise to the solution of Methyl 4-methoxybenzoate to avoid localized high concentrations of the electrophile.

    • Stoichiometry: Avoid a large excess of the starting material in the later stages of the reaction.

Question 6: My final product is a mixture of isomers. How can I improve the regioselectivity?

Answer: The directing effects of the substituents on the aromatic ring determine the position of chlorosulfonation. The methoxy group is an ortho, para-director, while the methyl ester is a meta-director. The substitution at the 3-position is a result of the interplay between these two groups.

  • Improving Selectivity:

    • Low Temperature: Lower temperatures generally favor the thermodynamically controlled product, which in this case is often the desired isomer.

    • Solvent Effects: While often run neat in excess chlorosulfonic acid, the use of a co-solvent can sometimes influence regioselectivity. However, the choice of an inert solvent is critical due to the high reactivity of chlorosulfonic acid. Dichloromethane can be a suitable option.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-methoxybenzoate (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_monitoring Monitoring Loop cluster_workup Work-up & Purification Start Start Reaction Add_Reagents Add Reagents Start->Add_Reagents Stir Stir at Controlled Temp Add_Reagents->Stir Take_Aliquot Take Aliquot Stir->Take_Aliquot TLC_HPLC Analyze by TLC/HPLC Take_Aliquot->TLC_HPLC Decision Complete? TLC_HPLC->Decision Decision->Stir No Quench Quench Reaction Decision->Quench Yes Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify End Final Product Purify->End

Caption: Workflow for monitoring the chlorosulfonation reaction.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated from chlorosulfonic acid.[11] This electrophile then attacks the electron-rich aromatic ring of Methyl 4-methoxybenzoate.

Caption: Simplified mechanism of chlorosulfonation.

References

  • Benchchem. (n.d.). Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.
  • DuPont. (n.d.). CSA.
  • ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • IPCS. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • NOAA. (n.d.). CHLOROSULFONIC ACID. CAMEO Chemicals.
  • Murray, P. R., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Benchchem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
  • Benchchem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.

Sources

Technical Support Center: Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common route involves the electrophilic aromatic substitution of methyl 4-methoxybenzoate using chlorosulfonic acid. While seemingly straightforward, this reaction is fraught with potential challenges, including regioselectivity issues, product hydrolysis, and the formation of stubborn byproducts. This guide will address these issues systematically.

The reaction proceeds via the chlorosulfonation of the aromatic ring. The methoxy (-OCH₃) group is a strong activating, ortho-, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The combined influence of these substituents directs the incoming chlorosulfonyl group primarily to the position ortho to the methoxy group and meta to the ester group.

Core Synthesis Protocol

A generalized protocol for the synthesis of this compound is presented below. This protocol serves as a baseline from which troubleshooting measures can be implemented.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution (aq., cold)

  • Brine (saturated NaCl solution, aq., cold)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-methoxybenzoate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous HCl gas evolution will be observed.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is very low, and I recover a significant amount of a water-soluble byproduct. What is happening?

Answer: This is a classic case of product hydrolysis. The chlorosulfonyl group (-SO₂Cl) is highly electrophilic and readily reacts with water to form the corresponding sulfonic acid, which is water-soluble.

  • Causality: Exposure of the product to water, especially at elevated temperatures or for prolonged periods during the workup, leads to hydrolysis. The quenching step, where the reaction mixture is added to ice, is the most critical stage where hydrolysis can occur.[1]

  • Solution:

    • Rapid Quenching and Cold Conditions: Pour the reaction mixture onto crushed ice quickly while ensuring vigorous stirring to dissipate heat. The temperature of the resulting aqueous mixture should be maintained at 0-5 °C.

    • Immediate Extraction: Do not allow the product to remain in the acidic aqueous environment for an extended time. Proceed with the extraction into an organic solvent immediately after quenching.

    • Use of Anhydrous Solvents: Ensure that the dichloromethane used for the reaction and extraction is anhydrous.

Question 2: I have a significant amount of an insoluble white solid that is not my desired product. What could this be?

Answer: The formation of a diaryl sulfone is a common side reaction in chlorosulfonation.[2] This occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material, methyl 4-methoxybenzoate.

  • Causality: This side reaction is favored by higher reaction temperatures. The electron-rich nature of the methyl 4-methoxybenzoate ring makes it susceptible to this secondary electrophilic attack.

  • Solution:

    • Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) throughout the addition of chlorosulfonic acid and the initial stirring period.

    • Stoichiometry: Using a slight excess of chlorosulfonic acid can help to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, reducing its availability to act as an electrophile. However, a large excess can promote other side reactions.

Question 3: My product analysis shows the presence of a di-substituted product. How can I avoid this?

Answer: Disulfonation, the introduction of a second chlorosulfonyl group onto the aromatic ring, can occur under forcing conditions.

  • Causality: This side reaction is promoted by a large excess of chlorosulfonic acid and/or elevated reaction temperatures. The activating effect of the methoxy group makes the ring susceptible to further substitution.

  • Solution:

    • Control Reagent Stoichiometry: Use a moderate excess of chlorosulfonic acid (typically 3-5 equivalents).

    • Maintain Low Temperature: As with sulfone formation, keeping the reaction temperature low is crucial to minimize disulfonation.

Question 4: The reaction is very slow or does not go to completion. What can I do?

Answer: Several factors can contribute to a sluggish reaction.

  • Causality:

    • Insufficient Reagent: The amount of chlorosulfonic acid may not be enough to drive the reaction to completion.

    • Low Temperature: While low temperatures are necessary to control side reactions, a temperature that is too low can significantly slow down the desired reaction.

    • Poor Quality Reagents: Old or decomposed chlorosulfonic acid will be less reactive.

  • Solution:

    • Reagent Quality: Use a fresh, high-quality bottle of chlorosulfonic acid.

    • Temperature Adjustment: After the initial addition at low temperature, you can allow the reaction to slowly warm to room temperature and stir for a longer period. Monitor the progress carefully by TLC or LC-MS.

    • Reagent Equivalents: Ensure you are using a sufficient excess of chlorosulfonic acid.

Visualizing the Process

Reaction Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Methyl 4-methoxybenzoate in DCM B 2. Cool to 0-5 °C A->B C 3. Add Chlorosulfonic Acid Dropwise B->C D 4. Stir at 0-5 °C, then RT C->D E 5. Quench on Ice D->E F 6. Extract with DCM E->F G 7. Aqueous Washes (H₂O, NaHCO₃, Brine) F->G H 8. Dry, Filter, Concentrate G->H I 9. Recrystallization or Chromatography H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Start Problem with Synthesis LowYield Low Yield / Water-Soluble Byproduct Start->LowYield InsolubleSolid Insoluble White Solid Start->InsolubleSolid DiSubstituted Di-substituted Product Start->DiSubstituted SlowReaction Slow/Incomplete Reaction Start->SlowReaction Hydrolysis Cause: Product Hydrolysis LowYield->Hydrolysis Sulfone Cause: Diaryl Sulfone Formation InsolubleSolid->Sulfone DiSulfonation Cause: Disulfonation DiSubstituted->DiSulfonation Kinetics Cause: Kinetics/Reagent Issue SlowReaction->Kinetics Sol_Hydrolysis Solution: - Rapid Quenching - Cold Workup - Immediate Extraction Hydrolysis->Sol_Hydrolysis Sol_Sulfone Solution: - Strict Low Temp. Control - Optimize Stoichiometry Sulfone->Sol_Sulfone Sol_DiSulfonation Solution: - Moderate Excess of ClSO₃H - Maintain Low Temp. DiSulfonation->Sol_DiSulfonation Sol_Kinetics Solution: - Use Fresh Reagent - Allow Gradual Warming - Check Stoichiometry Kinetics->Sol_Kinetics

Sources

Technical Support Center: Navigating the Challenges of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to address the most common challenges, particularly those related to its moisture sensitivity, and to provide practical, field-proven insights to ensure the success of your experiments. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively avoid potential pitfalls.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, storage, and properties of this compound.

Q1: What is this compound and what are its primary applications?

This compound (CAS 192323-12-9) is a bifunctional organic compound.[1][2] It contains a reactive sulfonyl chloride group (-SO₂Cl) and a methyl ester (-COOCH₃) attached to a methoxy-substituted benzene ring. Its primary utility is as a synthetic intermediate, particularly for the preparation of sulfonamides.[3] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a common motif in many pharmaceutical agents.[4][5][6]

Q2: How moisture-sensitive is this compound and what are the signs of degradation?

Like most sulfonyl chlorides, this compound is highly susceptible to hydrolysis.[3] The primary sign of degradation is a decrease in its melting point (pure compound melts at ~126 °C) and a change in appearance from a white or off-white solid to a more clumpy or syrupy consistency.[1] Upon exposure to moisture, the sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid, which is unreactive in typical sulfonylation reactions.[3] This hydrolysis also produces hydrochloric acid (HCl) as a byproduct, which can be detected by a sharp, acidic odor.

Q3: What are the optimal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines. For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Q4: Can I visually assess the quality of the reagent before use?

A high-quality reagent should appear as a free-flowing white to off-white solid.[1] Any signs of clumping, discoloration, or the presence of a strong acidic odor (beyond what is typical for a sulfonyl chloride) may indicate decomposition. However, visual inspection is not a substitute for proper analytical characterization (e.g., NMR spectroscopy) if the quality is in doubt.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions with this compound.

Q5: My sulfonylation reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

Several factors can contribute to a failed sulfonylation reaction. The most common culprit is the degradation of the this compound starting material due to moisture.

  • Reagent Quality: Always use a fresh bottle of the sulfonyl chloride or a properly stored reagent. If there is any doubt about the quality, it is advisable to test a small-scale reaction first. Hydrolysis of the sulfonyl chloride to the sulfonic acid is a primary cause of reaction failure.[3]

  • Reaction Conditions: Ensure that all glassware is thoroughly oven-dried or flame-dried before use and that the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).[3] Solvents and other reagents must be anhydrous.

  • Choice of Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or diisopropylethylamine (DIPEA). For less reactive amines, a stronger, non-nucleophilic base may be required.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonylation reactions.

Troubleshooting Workflow:

G start Reaction Failure: Low or No Product reagent_quality Check Reagent Quality: - Visual Inspection - Fresh Bottle? start->reagent_quality inert_atmosphere Verify Inert Atmosphere: - Oven-dried glassware? - Anhydrous solvents? reagent_quality->inert_atmosphere Reagent OK re_run Re-run Reaction with Verified Reagents & Conditions reagent_quality->re_run Reagent Degradation Suspected base_choice Evaluate Base: - Appropriate pKa? - Non-nucleophilic? inert_atmosphere->base_choice Conditions OK inert_atmosphere->re_run Improve Drying Techniques solvent Assess Solvent: - Aprotic? - Solubilizes reactants? base_choice->solvent Base OK base_choice->re_run Select a More Suitable Base solvent->re_run Solvent OK solvent->re_run Change Solvent

Caption: Troubleshooting a failed sulfonylation reaction.

Q6: I am observing an unexpected byproduct in my reaction. What could it be?

The formation of byproducts is often indicative of side reactions. Here are a few possibilities:

  • Hydrolysis Product: The most common byproduct is the sulfonic acid derivative, 3-(carbomethoxy)-4-methoxybenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water. This can be minimized by strictly anhydrous conditions.

  • Bis-sulfonylation: With primary amines, it is possible to get double sulfonylation, especially if an excess of the sulfonyl chloride and a strong base are used. Using a stoichiometric amount or a slight excess of the amine can help to avoid this.

  • Reaction with Solvent: In some cases, the sulfonyl chloride may react with nucleophilic solvents or impurities within the solvent. Always use high-purity, anhydrous solvents.

Q7: The work-up of my reaction is problematic. How should I properly quench the reaction and isolate my product?

Proper quenching is essential for safety and product purity. Unreacted sulfonyl chloride is reactive and can interfere with the work-up.

  • Quenching: The reaction should be quenched by the slow addition of water or a saturated aqueous solution of a weak base like sodium bicarbonate. This should be done at a low temperature (e.g., 0 °C) to control the exotherm. The bicarbonate solution will neutralize any remaining sulfonyl chloride and the HCl byproduct.

  • Extraction: After quenching, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a wash with saturated aqueous sodium bicarbonate to remove the sulfonic acid byproduct, and finally with brine to remove residual water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

Hydrolysis of this compound:

G reagent This compound (-SO2Cl) product 3-(carbomethoxy)-4-methoxybenzenesulfonic acid (-SO3H) (Inactive for sulfonylation) reagent->product Hydrolysis hcl HCl reagent->hcl Hydrolysis water H2O (Moisture) water->product water->hcl

Caption: The detrimental effect of moisture.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows involving this compound.

Protocol 1: Inert Atmosphere Handling of this compound

This protocol is essential for preventing the degradation of the reagent.

  • Glassware Preparation: All glassware (flasks, syringes, needles) must be thoroughly dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).

  • Inert Gas Setup: Assemble the reaction apparatus and flush it with a steady stream of inert gas. Use a bubbler to monitor the gas flow and prevent over-pressurization.

  • Reagent Transfer:

    • For solid this compound, quickly weigh the desired amount and add it to the reaction flask under a positive pressure of inert gas.

    • If dissolving the solid first, use an anhydrous solvent dispensed from a solvent purification system or a freshly opened bottle.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the entire reaction, including during the addition of other reagents and while the reaction is stirring.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol provides a general workflow for the synthesis of sulfonamides from this compound and a primary or secondary amine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM or THF).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq.) to the solution and stir.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the stirring amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Section 4: Data Summary

PropertyValueSource
CAS Number 192323-12-9[1][2]
Molecular Formula C₉H₉ClO₅S[1][2]
Molecular Weight 264.68 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 126 °C[1]
Primary Hazard Moisture sensitive[3]

References

  • Filo. (2022, June 1). Amine on reaction with arylsulphonyl chloride forms sulphonamide which is...
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Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Profiling Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Against Industry Workhorses

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise installation of a sulfonyl moiety is a frequently employed strategy to modulate the physicochemical and pharmacological properties of a molecule.[1][2] The sulfonamide functional group, a cornerstone of many therapeutic agents, imparts a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability.[3][4] The choice of the sulfonylating agent is therefore a critical decision, directly impacting reaction efficiency, substrate scope, and the overall success of a synthetic campaign.

This guide provides an in-depth comparison of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate with other commonly utilized sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). By examining their reactivity profiles, steric and electronic attributes, and performance in a standardized experimental setting, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Contenders: A Physicochemical Overview

A successful sulfonation reaction hinges on the judicious selection of a sulfonylating agent with appropriate reactivity and physical properties for the specific application. The following table summarizes key physicochemical properties of our selected agents.

PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)
CAS Number 192323-12-9[5]98-59-9124-63-0605-65-2[4]
Molecular Formula C₉H₉ClO₅S[5]C₇H₇ClO₂SCH₃ClO₂SC₁₂H₁₂ClNO₂S[4]
Molecular Weight 264.68 g/mol [5]190.65 g/mol 114.55 g/mol 269.74 g/mol [4]
Appearance Off-white powder[6]White solidColorless to yellow liquidYellow crystalline solid
Melting Point 126 °C[6]67-69 °C-32 °C70 °C[4]
Boiling Point 394.0±32.0 °C (Predicted)[6]145-147 °C (15 mmHg)161-162 °CDecomposes
Solubility Soluble in many organic solventsSoluble in many organic solventsSoluble in many organic solventsSoluble in aprotic organic solvents like acetone, acetonitrile, and DMF[1]

Reactivity Profile: Unpacking Electronic and Steric Effects

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by both electronic and steric effects of its substituents.[7][8] Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[9]

This compound: This reagent presents a nuanced electronic profile. The methoxy group at the 4-position is an electron-donating group through resonance, which would typically decrease the reactivity of the sulfonyl chloride. However, the methoxycarbonyl group at the 3-position is electron-withdrawing through induction, which enhances reactivity. The net effect on reactivity will be a balance of these opposing electronic influences.

p-Toluenesulfonyl Chloride (TsCl): The methyl group in the para position is weakly electron-donating, making TsCl slightly less reactive than unsubstituted benzenesulfonyl chloride.[10] Its widespread use stems from its solid nature, ease of handling, and the crystallinity it often imparts to its derivatives, simplifying purification.

Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is sterically unhindered and lacks the resonance effects of its aromatic counterparts. The methyl group is weakly electron-donating. However, its small size often leads to faster reaction rates compared to bulkier aromatic sulfonyl chlorides, especially with sterically hindered nucleophiles.[11]

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): The dimethylamino group is a strong electron-donating group, which would suggest lower reactivity. However, the naphthalene ring system and the specific substitution pattern influence the overall electronic properties. Its primary utility lies in the fluorescent nature of its sulfonamide adducts, making it an invaluable tool for derivatization and quantification of amines and amino acids in biological and analytical chemistry.[4][12]

The following diagram illustrates the key factors influencing the reactivity of these sulfonylating agents.

start Start dissolve Dissolve Benzylamine & Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride Solution cool->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react quench Quench with Water react->quench workup Aqueous Workup (HCl, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack SulfonylChloride R'-SO₂Cl SulfonylChloride->Intermediate Product R-NH-SO₂-R' Intermediate->Product Chloride Elimination HCl HCl Salt Base-H⁺ Cl⁻ HCl->Salt Neutralization Base Base Base->Salt

Sources

A Comparative Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, particularly sulfonamides. Its molecular architecture, featuring a reactive chlorosulfonyl group ortho to a methoxy substituent and a methyl ester, makes it a versatile building block. The efficient and selective synthesis of this compound is therefore of paramount importance in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of Synthesis Route Selection

The choice of a synthetic pathway to a key intermediate like this compound has profound implications on the overall efficiency, cost, and environmental impact of a drug development program. Factors such as starting material availability, reaction yield, purity of the final product, scalability, and safety must be carefully weighed. This guide will dissect two principal strategies for the synthesis of the title compound: a direct, one-step chlorosulfonation of a readily available precursor, and a two-step approach involving the chlorosulfonation of a carboxylic acid followed by esterification.

Route A: Direct Chlorosulfonation of Methyl 4-methoxybenzoate

This approach represents the most straightforward and atom-economical route to the target molecule. It involves the direct electrophilic aromatic substitution of Methyl 4-methoxybenzoate with a suitable chlorosulfonating agent.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. In this scenario, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the chlorosulfonyl group) to the positions ortho and para to it. Since the para position is already occupied by the methyl ester, the substitution occurs predominantly at the ortho position (C3), yielding the desired product.

Caption: Figure 2: Two-Step Synthesis Pathway.

Experimental Protocol (Step 1)

Materials:

  • 4-Methoxybenzoic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a fume hood, 4-methoxybenzoic acid is added portion-wise to an excess of cold (0-5 °C) chlorosulfonic acid with stirring.

  • The reaction mixture is then allowed to warm to room temperature or gently heated (e.g., 40-50 °C) for a period to ensure complete reaction.

  • The mixture is then carefully poured onto crushed ice.

  • The precipitated solid, 3-(chlorosulfonyl)-4-methoxybenzoic acid, is collected by filtration, washed with cold water, and dried. [1][2][3]

Step 2: Esterification of 3-(Chlorosulfonyl)-4-methoxybenzoic Acid

The carboxylic acid intermediate can be converted to the methyl ester via several standard methods. Fischer esterification, using methanol in the presence of a strong acid catalyst, is a common choice. [4][5][6][7][8]Alternatively, conversion to the acid chloride followed by reaction with methanol can be employed. [4]

Experimental Protocol (Step 2 - Fischer Esterification)

Materials:

  • 3-(Chlorosulfonyl)-4-methoxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable solvent

Procedure:

  • A solution of 3-(chlorosulfonyl)-4-methoxybenzoic acid in a large excess of methanol is prepared.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). [5][6][7]4. The excess methanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water and sodium bicarbonate solution.

  • The organic layer is dried, filtered, and concentrated to give the crude product, which is then purified by recrystallization.

Performance Comparison: A Head-to-Head Analysis

ParameterRoute A: Direct ChlorosulfonationRoute B: Two-Step Synthesis
Number of Steps 12
Overall Yield Moderate to Good (typically 60-80%, highly dependent on conditions)Generally Good to Excellent (can exceed 80% over two steps)
Purity of Crude Product May contain regioisomers and di-substituted byproductsGenerally higher, as the intermediate can be purified before esterification
Reaction Time Shorter (typically 1-4 hours)Longer (requires two separate reaction and work-up procedures)
Scalability Can be challenging due to the highly exothermic nature and HCl evolutionMore straightforward to scale up due to better control over individual steps
Safety Considerations Highly exothermic, vigorous gas evolution (HCl). Requires careful temperature control.Chlorosulfonic acid handling is still a major hazard. Esterification step is generally safer.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagents.May be more expensive due to the additional step and purification.

Discussion: Choosing the Optimal Route

Route A offers the allure of simplicity and efficiency in a single step. For small-scale laboratory synthesis where rapid access to the product is desired, this method can be very attractive. However, the direct chlorosulfonation can be difficult to control, potentially leading to the formation of unwanted side products and a more challenging purification process. The highly exothermic nature of the reaction also presents significant safety challenges, particularly on a larger scale.

Route B , while involving an additional step, often provides a more reliable and controllable synthesis. The ability to isolate and purify the intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, can lead to a final product of higher purity. This can be a critical advantage in pharmaceutical applications where stringent purity standards are required. Although the overall process is longer, the individual steps are often easier to manage and scale up safely.

Alternative Chlorosulfonating Agents

While chlorosulfonic acid is the most common reagent for this transformation, other reagents can be considered, although they are generally less reactive and may require harsher conditions. These include:

  • Thionyl chloride (SOCl₂) with a Lewis acid catalyst: This combination can sometimes be used for chlorosulfonation, but it is less common for this specific transformation.

  • Sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst: Similar to thionyl chloride, this can also effect chlorosulfonation.

The use of these alternative reagents is less documented for the synthesis of this compound and would likely require significant optimization.

Conclusion and Recommendations

Both direct and two-step synthetic routes to this compound are viable and have their respective merits and drawbacks.

  • For exploratory, small-scale synthesis where speed is a priority and purification capabilities are robust, Route A may be the preferred choice.

  • For process development, scale-up, and applications requiring high purity , the more controlled and reliable Route B is highly recommended. The ability to purify the intermediate is a significant advantage that can streamline downstream processes.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the required purity of the final product, and the available resources and expertise. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate and efficient pathway for their needs.

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A Comparative Analysis of Synthetic Routes to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 9, 2026

Introduction

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, particularly sulfonamide-based drugs. Its bifunctional nature, possessing both a reactive sulfonyl chloride and an ester group, makes it a versatile building block for medicinal chemists and drug development professionals. The efficiency and scalability of its synthesis are therefore critical considerations in the pharmaceutical manufacturing pipeline. This guide provides an in-depth comparative analysis of the two primary synthetic strategies for this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.

The regiochemistry of the chlorosulfonation is directed by the existing substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The powerful directing effect of the methoxy group at C4 overwhelmingly favors electrophilic substitution at the C3 (ortho) and C5 (ortho) positions. Due to steric hindrance from the adjacent methoxy group, substitution at the C3 position is generally favored.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes to this compound have been identified and are discussed herein:

  • Route A: Direct Chlorosulfonation of Methyl 4-methoxybenzoate. This is a convergent approach where the commercially available ester is directly functionalized.

  • Route B: Two-Step Synthesis via 4-Methoxybenzoic Acid. This linear approach involves the initial chlorosulfonation of the corresponding carboxylic acid, followed by esterification.

The following sections will delve into the mechanistic underpinnings and practical execution of each route, supported by experimental data and field-proven insights.

Route A: Direct Chlorosulfonation of Methyl 4-methoxybenzoate

This single-step approach is appealing due to its atom economy and potentially streamlined workflow. The reaction proceeds via an electrophilic aromatic substitution, where chlorosulfonic acid serves as both the reagent and the solvent.

Mechanism

The reaction is initiated by the generation of the electrophile, the chlorosulfonium cation (SO₂Cl⁺), from the auto-protolysis of chlorosulfonic acid. The electron-rich aromatic ring of methyl 4-methoxybenzoate then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation by a weak base, such as the chlorosulfate anion, restores aromaticity and yields the desired product.

Experimental Protocol: Route A

Materials:

  • Methyl 4-methoxybenzoate

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.

  • Slowly add methyl 4-methoxybenzoate (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dissolve the crude solid in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:
  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material and acts as a solvent for the reaction.

  • Low Temperature: The initial low temperature is crucial to control the exothermic reaction and minimize the formation of side products, such as sulfones.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and precipitate the less water-soluble product.

Route B: Esterification of 3-(chlorosulfonyl)-4-methoxybenzoic acid

This two-step route involves the initial synthesis of the key intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, followed by a classic Fischer esterification.

Mechanism

Step 1: Chlorosulfonation of 4-Methoxybenzoic Acid Similar to Route A, this is an electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, but the powerful ortho-, para-directing influence of the methoxy group still dictates the position of substitution to be ortho to the methoxy group.

Step 2: Fischer Esterification The esterification is an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Experimental Protocol: Route B

Step 1: Synthesis of 3-(chlorosulfonyl)-4-methoxybenzoic acid

Materials:

  • 4-Methoxybenzoic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a manner analogous to Route A, slowly add 4-methoxybenzoic acid (1 equivalent) in portions to an excess of stirred chlorosulfonic acid (5 equivalents) at 0-5°C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the precipitated 3-(chlorosulfonyl)-4-methoxybenzoic acid by vacuum filtration and wash thoroughly with cold water. The product can be dried and used in the next step without further purification.

Step 2: Esterification of 3-(chlorosulfonyl)-4-methoxybenzoic acid

Materials:

  • 3-(chlorosulfonyl)-4-methoxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize from an appropriate solvent to obtain pure this compound.

Causality Behind Experimental Choices:
  • Heating in Step 1: The deactivating effect of the carboxylic acid group necessitates slightly harsher conditions (heating) to drive the chlorosulfonation to completion compared to the more activated ester in Route A.

  • Excess Methanol in Step 2: Fischer esterification is an equilibrium-limited reaction. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.

Comparative Data Summary

ParameterRoute A: Direct ChlorosulfonationRoute B: Two-Step Synthesis
Starting Material Methyl 4-methoxybenzoate4-Methoxybenzoic acid
Number of Steps 12
Overall Yield (Estimated) 70-85%55-70% (based on a 60% yield for a similar esterification[1])
Purity (after recrystallization) >98%>98%
Key Reagents Chlorosulfonic acidChlorosulfonic acid, Methanol, H₂SO₄
Process Simplicity More straightforward, fewer unit operations.More complex, requires isolation of an intermediate.
Scalability Potentially more scalable due to fewer steps.May be less efficient for large-scale production.
Safety Considerations Use of large excess of highly corrosive chlorosulfonic acid.Use of large excess of highly corrosive chlorosulfonic acid and flammable methanol.

Discussion and Recommendation

From a process chemistry perspective, Route A offers a more elegant and efficient pathway to this compound. Its single-step nature reduces processing time, solvent usage, and waste generation, making it a more cost-effective and environmentally benign option for industrial-scale synthesis. The direct use of the commercially available ester simplifies the overall process.

Route B, while being a valid synthetic strategy, is inherently less efficient due to the additional esterification step. The overall yield is likely to be lower than that of Route A. However, this route might be considered if 4-methoxybenzoic acid is a more readily available or cost-effective starting material in a specific manufacturing context. Additionally, the isolation of the intermediate 3-(chlorosulfonyl)-4-methoxybenzoic acid could be advantageous if this compound is also required for other synthetic purposes.

For researchers and drug development professionals focused on efficiency and high throughput, Route A is the recommended method . Its simplicity and higher potential yield make it the superior choice for the routine synthesis of this compound.

Visualizing the Synthetic Pathways

Route A: Direct Chlorosulfonation

Route_A start Methyl 4-methoxybenzoate reagent + Chlorosulfonic Acid (excess) product This compound start->product 0-25°C

Caption: Synthetic workflow for Route A.

Route B: Two-Step Synthesis

Route_B start 4-Methoxybenzoic Acid reagent1 + Chlorosulfonic Acid intermediate 3-(chlorosulfonyl)-4-methoxybenzoic acid start->intermediate Step 1: Chlorosulfonation reagent2 + Methanol, H+ (cat.) product This compound intermediate->product Step 2: Esterification

Caption: Synthetic workflow for Route B.

References

  • Kendall, J. D., et al. (2012). Synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate. Bioorganic & Medicinal Chemistry, 20(1), 58-68.

Sources

A Senior Application Scientist's Guide to Sulfonamide Formation: Evaluating Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone motif. Its prevalence in a wide array of therapeutic agents necessitates robust and efficient synthetic methodologies. The choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth technical comparison of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate with other commonly employed sulfonylating agents, offering field-proven insights and experimental data to inform your selection process.

The Critical Role of the Sulfonylating Agent: A Mechanistic Overview

The formation of a sulfonamide linkage proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. The reactivity of the sulfonyl chloride is paramount to the success of this transformation. This reactivity is primarily governed by the electronic environment of the sulfonyl group. Electron-withdrawing substituents on the aryl ring enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction. Conversely, electron-donating groups diminish this electrophilicity.

This principle forms the basis of our comparative analysis. We will evaluate the performance of this compound in the context of its electronic properties relative to established alternatives.

The Contenders: A Comparative Analysis of Physicochemical Properties

A thorough evaluation begins with an understanding of the fundamental properties of the reagents .

ReagentStructureMolecular Weight ( g/mol )CAS NumberKey Features
This compound 264.68[1]192323-12-9[1]Contains two electron-withdrawing groups (chlorosulfonyl and methoxycarbonyl) and one electron-donating group (methoxy).
p-Toluenesulfonyl Chloride (TsCl) 190.6598-59-9Widely used, cost-effective, with a mildly electron-donating methyl group.
Dansyl Chloride 269.75605-65-2Primarily used for fluorescent labeling; bulky naphthalene ring can introduce steric hindrance.[2]
Methanesulfonyl Chloride (MsCl) 114.55124-63-0Aliphatic sulfonyl chloride, highly reactive and less sterically hindered.

Efficacy in Sulfonamide Formation: A Data-Driven Comparison

Theoretical Reactivity Profile

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Based on this principle, we can predict a general order of reactivity.

The methoxycarbonyl group (-COOCH₃) at the meta position and the chlorosulfonyl group (-SO₂Cl) itself in this compound are both electron-withdrawing. The methoxy group (-OCH₃) at the para position is electron-donating through resonance but can be inductively withdrawing. The net effect of these substituents makes the sulfonyl sulfur in this compound more electrophilic than that in p-toluenesulfonyl chloride, which possesses an electron-donating methyl group. Dansyl chloride's reactivity is influenced by the bulky dimethylaminonaphthyl group, which can present steric challenges. Methanesulfonyl chloride, being an aliphatic sulfonyl chloride, is generally more reactive than its aromatic counterparts due to the absence of resonance stabilization and lower steric hindrance.

dot digraph "Reactivity_Profile" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; MsCl [label="Methanesulfonyl Chloride (MsCl)\n(Most Reactive)"]; MCMB [label="this compound"]; Dansyl [label="Dansyl Chloride"]; TsCl [label="p-Toluenesulfonyl Chloride (TsCl)\n(Least Reactive)"]; MsCl -> MCMB -> Dansyl -> TsCl [label="Decreasing Reactivity"]; }

Caption: Predicted reactivity of sulfonylating agents.

Experimental Data Summary

The following table compiles representative yields for sulfonamide formation from various literature sources. It is crucial to note that direct comparison is challenging due to variations in reaction conditions.

Sulfonylating AgentAmineProductYield (%)Reference
This compound Generic Primary/Secondary AmineN-Substituted-2-methoxy-5-(methoxycarbonyl)benzenesulfonamide-No specific yield data found for a range of amines.
p-Toluenesulfonyl Chloride (TsCl) AnilineN-Phenyl-4-methylbenzenesulfonamideQuantitative[3]
p-Toluenesulfonyl Chloride (TsCl) DibutylamineN,N-Dibutyl-4-methylbenzenesulfonamide94[4][5]
p-Toluenesulfonyl Chloride (TsCl) 1-OctylamineN-(Octyl)-4-methylbenzenesulfonamide98[4][5]
Dansyl Chloride Primary/Secondary AminesDansylated sulfonamides-Primarily used for qualitative/quantitative analysis via fluorescence, with yields often not being the primary reported metric.[6][7]
Benzenesulfonyl Chloride 2-AminopyridineN-(Pyridin-2-yl)benzenesulfonamide63[3]
Benzenesulfonyl Chloride AnilineN-Phenylbenzenesulfonamide85[3]

Analysis of Experimental Data:

  • p-Toluenesulfonyl chloride (TsCl) demonstrates high to quantitative yields with a variety of amines, underscoring its utility as a reliable and effective reagent.[3][4][5] Its cost-effectiveness and ease of handling contribute to its widespread use.

  • While specific yield data for This compound is not extensively reported in comparative studies, its electronically activated nature suggests it would be highly effective, particularly with less nucleophilic or sterically hindered amines where TsCl might be sluggish.

  • Dansyl chloride is a specialized reagent, and while it efficiently forms sulfonamides, its application is dominated by its fluorescent properties for analytical purposes.[6][7] The focus of protocols using dansyl chloride is typically on achieving complete derivatization for detection rather than optimizing isolated yield for synthetic purposes.

Experimental Protocols: A Self-Validating System

To provide a practical framework for comparison, the following are detailed, step-by-step methodologies for sulfonamide synthesis. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

General Protocol for Sulfonamide Synthesis using Arylsulfonyl Chlorides

This protocol can be adapted for this compound and p-toluenesulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and pyridine or triethylamine (2.0 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the arylsulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

dot digraph "Sulfonamide_Synthesis_Workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_0" { label="Reaction"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; a [label="Dissolve Amine and Base in DCM"]; b [label="Cool to 0 °C"]; c [label="Add Sulfonyl Chloride"]; d [label="Warm to RT and Stir"]; a -> b -> c -> d; }

subgraph "cluster_1" { label="Work-up & Purification"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; e [label="Quench with Water"]; f [label="Extract with DCM"]; g [label="Wash Organic Layer"]; h [label="Dry and Concentrate"]; i [label="Purify"]; e -> f -> g -> h -> i; }

d -> e; }

Caption: Experimental workflow for sulfonamide synthesis.

Protocol for Amine Derivatization with Dansyl Chloride for Analytical Purposes

This protocol is optimized for derivatization prior to analysis (e.g., HPLC, TLC).[6]

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in the sodium bicarbonate buffer.

  • Derivatization: Add an excess of the dansyl chloride solution to the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature or slightly elevated temperature (e.g., 37 °C) for 30-60 minutes.

  • Quenching: Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine or ammonia) to react with the excess dansyl chloride.

  • Analysis: The resulting solution containing the fluorescent sulfonamide derivative is ready for analysis by chromatographic methods.

Causality Behind Experimental Choices

  • Base: The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Anhydrous aprotic solvents like DCM are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.

  • Excess Reagent: A slight excess of the sulfonyl chloride is used to ensure complete consumption of the often more valuable amine.

Conclusion and Recommendations

The selection of an appropriate sulfonylating agent is a nuanced decision that depends on the specific requirements of the synthesis.

  • This compound is a promising reagent for scenarios requiring high reactivity. Its electron-deficient nature makes it particularly suitable for reactions with weakly nucleophilic amines or sterically hindered substrates where common reagents like TsCl may underperform. The presence of the methoxy and methoxycarbonyl groups also offers potential sites for further functionalization.

  • p-Toluenesulfonyl Chloride (TsCl) remains the workhorse for general sulfonamide synthesis due to its proven efficacy, cost-effectiveness, and ease of handling. It provides excellent yields with a wide range of primary and secondary amines.

  • Dansyl Chloride is the reagent of choice for the fluorescent labeling of amines for analytical purposes. While it forms sulfonamides efficiently, its use in preparative scale synthesis is less common due to its cost and the steric bulk of the dansyl group.

  • Methanesulfonyl Chloride (MsCl) is a highly reactive, non-aromatic alternative, ideal for situations where rapid and complete reaction is desired and the introduction of an aryl group is not necessary.

For researchers in drug development, This compound represents a valuable tool for accessing novel sulfonamide derivatives, especially in challenging cases. For routine and large-scale syntheses where cost and simplicity are paramount, p-toluenesulfonyl chloride is often the more pragmatic choice.

References

  • Dansyl chloride - Wikipedia. Wikipedia. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Targeted quantification of amino acids by dansylation. PMC. Available at: [Link]

  • [Scope and limitation of the analytical use of dansyl chloride, II: Formation of secondary dansyl amines by the reaction of dansyl chloride with N-oxides of aliphatic tertiary amino derivatives according to the Polonovski reaction (author's transl)]. PubMed. Available at: [Link]

  • Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Available at: [Link]

  • Reaction scheme for the dansylation of amino acids. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Available at: [Link]

  • Dansylation of aromatic, aliphatic, and medicinal carboxylic acid compounds in 1 M Na2CO3 buffer. ResearchGate. Available at: [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. Available at: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of p-toluenesulfonamide. PrepChem.com. Available at: [Link]

  • This compound (C9H9ClO5S). PubChem. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise molecular architecture of a compound is not merely a detail—it is the bedrock upon which its efficacy, safety, and intellectual property stand. Molecules derived from versatile scaffolds like "Methyl 3-(chlorosulfonyl)-4-methoxybenzoate" are of significant interest as precursors to a wide array of sulfonamide-based therapeutic agents.[1][2] The inherent reactivity of the sulfonyl chloride group makes it a powerful synthetic handle, but it also necessitates a rigorous and multi-faceted approach to structural validation. An error in characterization, such as a misassigned regioisomer, can have profound consequences, leading to wasted resources and potentially compromising downstream biological and clinical results.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this class of compounds. It is designed for researchers, medicinal chemists, and process development scientists who require not just data, but validated, actionable intelligence about their molecules. Our approach is grounded in the principle of orthogonal verification, where the strengths of one technique compensate for the limitations of another, creating a self-validating system of analysis.

The Integrated Analytical Workflow: A Triad of Techniques

The unambiguous determination of a novel chemical entity's structure is rarely accomplished with a single experiment. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when required, X-ray Crystallography forms the gold standard for comprehensive characterization.[3][4][5] Infrared (IR) spectroscopy often serves as a rapid preliminary check for the presence of key functional groups.[6]

The logical flow of this integrated strategy ensures that each step builds upon the last, providing an increasingly detailed and verified picture of the molecule .

G cluster_0 Initial Synthesis & Screening cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation Synthesis Synthesis of Derivative TLC_HPLC TLC / HPLC Purity Check Synthesis->TLC_HPLC Assess Purity IR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Hypothesized Structure MS Mass Spectrometry (LC-MS / GC-MS) IR->MS Hypothesized Structure TLC_HPLC->IR Confirm Functional Groups CrossValidation Cross-Validation NMR + MS Data NMR->CrossValidation MS->CrossValidation Xray Single-Crystal X-ray Crystallography Final Validated Structure Xray->Final Absolute Confirmation CrossValidation->Xray Ambiguity or Stereochemistry? CrossValidation->Final Unambiguous

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic framework.[7][8] Its power lies in its ability to map the precise chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C. This technique is non-destructive and highly quantitative, making it indispensable.[3][7]

Causality Behind Experimental Choices: For sulfonyl chlorides and their derivatives, which can be reactive, the choice of a suitable deuterated solvent is critical to prevent sample degradation. Aprotic solvents such as chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆ are required.[7] A standard 400 MHz (or higher) spectrometer is typically sufficient to resolve the key proton and carbon signals for this class of compounds.[9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Cap the tube and gently agitate until the sample is fully dissolved. For quantitative NMR (qNMR), a certified internal standard would be added at this stage.[7]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[9]

    • ¹³C NMR: Acquire spectra using a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei.[9]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • For ¹H NMR, integrate the signals to determine the relative ratios of protons. Analyze chemical shifts (δ) and coupling constants (J) to deduce proton environments and neighboring relationships.

    • For ¹³C NMR, identify the chemical shifts of all unique carbon atoms.

Data Presentation: Predicted NMR Data for a Hypothetical Derivative

To illustrate, consider a hypothetical derivative, "Methyl 3-(propylamino)sulfonyl-4-methoxybenzoate." The expected NMR data provides a clear signature for validation.

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.2 - 7.0m3HAr-H
Methoxy Protons3.95s3HAr-OCH₃
Ester Protons3.90s3HCOOCH₃
N-Methylene Protons3.10t2HNH-CH₂ -CH₂-CH₃
Methylene Protons1.60sext2HNH-CH₂-CH₂ -CH₃
Methyl Protons0.95t3HNH-CH₂-CH₂-CH₃
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
Carbonyl Carbon~165C =O
Aromatic Carbons160 - 120C -Ar
Methoxy Carbon~56Ar-OC H₃
Ester Carbon~52COOC H₃
N-Methylene Carbon~45NH-C H₂-CH₂-CH₃
Methylene Carbon~22NH-CH₂-C H₂-CH₃
Methyl Carbon~11NH-CH₂-CH₂-C H₃

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a highly sensitive technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.[6][10] This serves as an essential check of the elemental composition and can reveal the presence of impurities or byproducts. Its high sensitivity is a major advantage over NMR.[11][12]

Causality Behind Experimental Choices: Coupling a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC) with MS is standard practice. For thermally stable and volatile compounds, GC-MS is effective. However, LC-MS is more versatile for the broader range of polarity and thermal stability found in drug-like molecules. Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns, aiding in structural confirmation.[10] A key diagnostic feature for this specific topic is the isotopic pattern of chlorine: the presence of the ³⁷Cl isotope results in a characteristic [M+2] peak approximately one-third the intensity of the molecular ion peak [M]⁺.[6]

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation and Data Acquisition:

    • Inject the sample into an HPLC system coupled to a mass spectrometer. A reverse-phase C18 column is commonly used for separation.[13]

    • The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid to facilitate ionization.[13]

    • Acquire data in positive ion mode using an electrospray ionization (ESI) source. Scan a mass range appropriate for the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ for ESI).

    • Verify that the measured mass-to-charge ratio (m/z) matches the calculated exact mass of the proposed structure.

    • Analyze the fragmentation pattern to see if it aligns with the expected bond cleavages of the molecule.

Data Presentation: Predicted Mass Spectrum Data for the Parent Compound

For the parent compound, This compound (C₉H₉ClO₅S, Mol. Wt.: 264.68 g/mol ), key expected ions are:

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Fragment Lost
[M]⁺264266-
[M-Cl]⁺229-Cl
[M-OCH₃]⁺233235OCH₃
[M-COOCH₃]⁺205207COOCH₃
[M-SO₂Cl]⁺165-SO₂Cl

X-ray Crystallography: The Definitive 3D Structure

When absolute and unambiguous proof of structure, including stereochemistry, is required, single-crystal X-ray crystallography is the ultimate authority.[14] It determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms.[15]

Causality Behind Experimental Choices: This technique is not high-throughput and is reserved for critical validations, such as confirming the structure of a final drug candidate or resolving ambiguities from spectroscopic data. The primary and most significant challenge is growing a single, high-quality crystal suitable for diffraction.[16][17] This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[18]

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution A Purified Compound B Screen Solvents & Conditions A->B C Grow Single Crystal (>0.1 mm) B->C D Mount Crystal C->D E X-ray Diffractometer D->E F Collect Diffraction Pattern E->F G Solve Phase Problem F->G H Build Electron Density Map G->H I Refine Atomic Positions H->I J J I->J Final 3D Structure (Bond Lengths, Angles)

Caption: Workflow for X-ray crystallography.

  • Crystallization: Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent system. Employ techniques such as slow evaporation of the solvent, vapor diffusion, or cooling to induce the growth of single crystals. This is often the most time-consuming step.[16][17]

  • Data Collection: Carefully mount a suitable crystal on a goniometer head and place it within an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final three-dimensional structure.[16]

Comparative Summary and Integrated Strategy

The selection of an analytical technique is dictated by the specific question at hand. For routine confirmation of a known synthetic step, NMR and MS are sufficient. For the definitive characterization of a novel compound intended for clinical development, all three techniques may be necessary.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, 3D structure in solution[3]Mass-to-charge ratio, molecular formula[3]Absolute 3D structure in solid state[14][15]
Sensitivity Low to Moderate[12]Very High[12]Moderate (requires mg of crystalline material)
Sample Requirement 1-10 mgng to µgHigh-quality single crystal (>0.1 mm)[17]
Destructive? No[7]Yes (typically)No (crystal can be recovered)
Throughput ModerateHighLow

Trustworthiness through Orthogonality: The true power of this analytical triad lies in cross-validation. The molecular formula proposed by MS must be consistent with the detailed structural fragments observed in NMR. If a crystal structure is obtained, the bond lengths and connectivity must match the assignments made from spectroscopy. This layered, self-validating approach provides the highest degree of confidence in the final structural assignment, which is a non-negotiable requirement in the field of drug development.

References

  • YMER, A. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review.
  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • Simpson, A. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Slideshare. (2020). Analysis of sulfonamides. Slideshare.
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  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs. BenchChem.
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  • EMBL-EBI. Comparison of NMR and MS | Metabolomics. EMBL-EBI.
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  • Wikipedia. X-ray crystallography. Wikipedia.
  • UT Dallas Research Labs. Resources – Crystallography Center. UT Dallas.
  • ChemicalBook. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum. ChemicalBook.
  • NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook.
  • NIST. Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook.
  • PubChem. Methyl 3-(chlorosulfonyl)
  • Fisher Scientific. Sigma Aldrich Methyl-3-(chlorosulfonyl)
  • SIELC Technologies. (2018).
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  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
  • PubChemLite. Methyl 3-(chlorosulfonyl)
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A Comparative Guide to Sulfonylating Agents: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Reagent Selection in Medicinal Chemistry

In the landscape of modern organic synthesis, particularly within drug development, the sulfonamide functional group remains a cornerstone of pharmacophore design. The choice of sulfonylating agent is a critical decision that dictates not only reaction efficiency but also the potential for downstream molecular diversification. While p-toluenesulfonyl chloride (TsCl) is a ubiquitous and reliable workhorse reagent, more functionalized alternatives like Methyl 3-(chlorosulfonyl)-4-methoxybenzoate offer distinct advantages for specific synthetic strategies. This guide provides an in-depth comparison of these two reagents, grounded in mechanistic principles and supported by practical experimental considerations, to aid researchers in making informed decisions.

Section 1: Physicochemical and Reactivity Profiles

The fundamental difference in the reactivity of these two arylsulfonyl chlorides stems from the electronic nature of the substituents on the aromatic ring. The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom; electron-withdrawing groups (EWGs) enhance this electrophilicity, leading to faster rates of nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1][2]

p-Toluenesulfonyl Chloride (TsCl): The Benchmark Reagent

TsCl features a methyl group (-CH₃) in the para position. The methyl group is a weak electron-donating group, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. This results in moderate, predictable reactivity, making it an excellent choice for routine applications like the protection of amines or the conversion of alcohols into good leaving groups (tosylates).[3]

This compound: The Functionalized Alternative

This reagent presents a more complex electronic environment. It possesses a methoxy group (-OCH₃), a strong electron-donating group, and a methyl ester (-COOCH₃), a moderately strong electron-withdrawing group. The sulfonyl chloride moiety is positioned ortho to the methoxy group and meta to the ester. The EWG nature of the methyl ester increases the electrophilicity of the sulfur atom, suggesting a higher intrinsic reactivity compared to TsCl.[1] This enhanced reactivity can be advantageous for sulfonating less nucleophilic substrates or for driving reactions to completion under milder conditions.

Comparative Data Summary
Propertyp-Toluenesulfonyl Chloride (TsCl) This compound
Molecular Formula C₇H₇ClO₂S[3]C₉H₉ClO₅S
Molecular Weight 190.65 g/mol [3]264.68 g/mol [4]
Appearance White, malodorous crystalline solid[3]Off-white powder[5]
Melting Point 69-71 °C[6]126 °C[5]
Key Substituent Effect Electron-donating (-CH₃)Electron-withdrawing (-COOCH₃) & Electron-donating (-OCH₃)
Predicted Reactivity ModerateHigh

Section 2: Mechanistic Overview of Sulfonylation

The reaction of both sulfonyl chlorides with nucleophiles, such as primary or secondary amines, proceeds through a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3] This process generates the corresponding sulfonamide and hydrochloric acid, which is typically neutralized by a base.[7]

General mechanism for sulfonamide formation.

Section 3: Application in Drug Development

The choice between TsCl and this compound is often dictated by the overall synthetic strategy.

  • p-Toluenesulfonyl Chloride : Its primary role is often as a simple, robust protecting group for amines or an activating group for alcohols.[3] The resulting tosyl group is generally stable but can be removed under specific reductive conditions. Its use is prevalent in countless syntheses of active pharmaceutical ingredients (APIs).[8][9]

  • This compound : This reagent is best viewed as a bifunctional building block. By using it, a medicinal chemist introduces not only the sulfonamide linkage but also a methyl ester and a methoxy group. The ester can be readily hydrolyzed to a carboxylic acid, providing a handle for further derivatization, such as amide bond formation to explore structure-activity relationships (SAR). This makes it highly valuable for library synthesis and the development of drug candidates with multiple points of diversification.[10]

Section 4: Experimental Protocols and Considerations

The following is a generalized protocol for the sulfonylation of a primary amine. Key differences in execution based on the choice of reagent are noted.

General Protocol for N-Sulfonylation of a Primary Amine

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine (1.0 eq) and base (e.g., pyridine, 1.5 eq) in anhydrous DCM. B Cool solution to 0 °C in an ice bath. A->B C Add sulfonyl chloride (1.1 eq) dropwise over 30 min. B->C D Stir at 0 °C, then warm to RT. Monitor by TLC. C->D E Quench with water. Separate layers. D->E F Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. E->F G Dry (Na₂SO₄), filter, and concentrate. F->G H Purify via column chromatography or recrystallization. G->H

Workflow for sulfonamide synthesis and purification.

Methodology Details:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a suitable base (e.g., pyridine, triethylamine, or Na₂CO₃, 1.2-1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11]

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.1 eq), either as a solid portion-wise or as a solution in the same solvent, over 30-60 minutes.[11]

    • Causality Note : Slow addition is critical to control the exothermic reaction and to prevent the formation of undesired di-sulfonated byproducts, especially with primary amines.[11]

  • Reaction Monitoring : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

    • Reactivity Insight : Reactions with this compound are expected to proceed faster than those with TsCl. It may be possible to run these reactions at lower temperatures or for shorter durations to achieve full conversion.

  • Workup : Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess amine base), saturated aqueous NaHCO₃, and brine.[3]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[3]

Hypothetical Performance Data

The following table illustrates the expected performance differences based on the reagents' intrinsic reactivity in a model reaction with a moderately nucleophilic amine like aniline.

Parameterp-Toluenesulfonyl Chloride (TsCl) This compound Justification
Reaction Time (at RT) 4-6 hours1-2 hoursHigher electrophilicity of the sulfur center due to the -COOCH₃ group.[1]
Optimal Temperature 0 °C to Room Temp-20 °C to 0 °CHigher reactivity allows for lower temperatures, potentially improving selectivity.
Typical Yield Good to Excellent (>85%)Excellent (>90%)Faster reaction kinetics often lead to higher conversion and yield.
Side Product Profile Low risk of side reactionsHigher risk with multifunctional substrates if conditions are not optimized.Higher reactivity may lead to reactions with other sensitive functional groups.

Section 5: Safety and Handling

Both reagents are hazardous and must be handled with appropriate precautions in a chemical fume hood.

Hazardp-Toluenesulfonyl Chloride (TsCl) This compound
Primary Hazards Corrosive. Causes severe skin and eye burns. Lachrymator.[12]Acutely toxic (oral).[4] Assumed to be corrosive as a sulfonyl chloride.
Reactivity Hazards Reacts with water and moist air, liberating toxic hydrogen chloride gas.[6][12]Expected to react with water similarly to other sulfonyl chlorides.
Handling Use in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[12]Handle with the same level of precaution as TsCl. Avoid ingestion.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6][12]Store under dry conditions.

Conclusion

The selection between this compound and p-toluenesulfonyl chloride is a strategic decision guided by the specific goals of a synthetic campaign.

  • p-Toluenesulfonyl chloride remains the indispensable, cost-effective choice for general-purpose applications where the introduction of a simple, stable sulfonamide or a tosylate leaving group is required. Its moderate reactivity and extensive documentation make it a reliable and predictable tool.[3]

  • This compound emerges as a superior reagent for medicinal chemistry programs focused on rapid SAR exploration. Its enhanced reactivity can improve efficiency with challenging substrates, while the incorporated ester functionality serves as a valuable synthetic handle for downstream diversification, allowing for the creation of focused compound libraries from a common intermediate.

Ultimately, a thorough understanding of the electronic properties and synthetic potential of each reagent empowers the researcher to select the optimal tool for the task, accelerating the path from chemical synthesis to drug discovery.

References

  • Material Safety Data Sheet - p-Toluenesulfonyl chloride - Cole-Parmer. [Link]

  • Synthesis of p-toluenesulfonamide - PrepChem.com. [Link]

  • ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. [Link]

  • Msds P-Toluenesulfonyl Chloride | PDF | Toxicity | Fires - Scribd. [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. [Link]

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. - Royal Society of Chemistry. [Link]

  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. [Link]

  • p-TOLUENESULFONYL CHLORIDE - LookChem. [Link]

  • 4-Toluenesulfonyl chloride - Wikipedia. [Link]

  • p-Toluenesulfonyl Chloride - Common Organic Chemistry. [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. [Link]

  • This compound - dangerous good, CAS [[192323-12-9]]. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. [Link]

  • (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition - ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. [Link]

  • A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine - ResearchGate. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. [Link]

  • 3-(Chlorosulfonyl)-4-methoxybenzoic acid - MySkinRecipes. [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. [Link]

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A Comparative Guide to Benchmarking "Methyl 3-(chlorosulfonyl)-4-methoxybenzoate" Purity Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key building block in the synthesis of various biologically active molecules, is no exception. Its reactive sulfonyl chloride group makes it a valuable synthon, but also susceptible to degradation and the presence of process-related impurities that can have a significant impact on downstream reactions and the final product's impurity profile.

This guide provides a comprehensive overview of the analytical techniques available for the characterization and purity assessment of this compound. We will delve into the principles of these methods, compare their strengths and weaknesses, and provide a detailed, field-proven protocol for a robust purity determination by High-Performance Liquid Chromatography (HPLC). Our aim is to equip researchers and quality control analysts with the knowledge to make informed decisions on method selection and implementation, ensuring the integrity of their research and manufacturing processes.

The Criticality of Purity for this compound

The primary reactive center of this compound is the sulfonyl chloride moiety. Its susceptibility to hydrolysis means that even trace amounts of water can lead to the formation of the corresponding sulfonic acid, an impurity that is typically unreactive in subsequent coupling reactions and can complicate purification. Furthermore, incomplete chlorosulfonation or side reactions during synthesis can introduce other structurally similar impurities that may be difficult to separate.

The presence of such impurities can lead to:

  • Reduced reaction yields: Inactive impurities lower the effective concentration of the starting material.

  • Formation of by-products: Impurities can react with downstream reagents, leading to a complex reaction mixture and difficult purification.

  • Inaccurate stoichiometry: The presence of impurities can lead to incorrect molar calculations for subsequent reactions.

  • Compromised final product purity: Impurities can carry through the synthetic sequence, impacting the quality and safety of the active pharmaceutical ingredient (API).

Therefore, a robust analytical strategy to accurately determine the purity of this compound is paramount.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening. The following table summarizes the most common techniques for the analysis of sulfonyl chlorides.[1]

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC Purity, QuantificationHighExcellentVersatile for non-volatile and thermally labile compounds.[1]Requires a chromophore for UV detection.
GC-MS Impurity IdentificationMediumGoodHigh resolution for volatile and thermally stable compounds.Not suitable for thermally labile compounds.
NMR Structure Elucidation, PurityMediumExcellent (qNMR)Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Titration Assay (Total Acidity)LowGoodSimple, cost-effective for determining total sulfonyl chloride content.Non-specific, measures all acidic components.
FTIR Functional Group IDHighPoorRapid confirmation of the sulfonyl chloride group.Not suitable for quantitation or impurity profiling.
Melting Point Preliminary Purity CheckHighPoorA sharp melting point can indicate high purity.Non-specific, depression can be caused by any impurity.

For routine quality control and accurate purity determination, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolving power, sensitivity, and quantitative accuracy.

In-Depth Analysis: Purity Determination by Reverse-Phase HPLC

A well-developed and validated reverse-phase HPLC (RP-HPLC) method is the gold standard for determining the purity of this compound and quantifying its impurities. The inherent reactivity of the sulfonyl chloride group necessitates careful method development to prevent on-column degradation.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter_Sample Filter (0.45 µm) Dissolve->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Mobile_Phase Prepare Mobile Phase Column C18 Column Separation Mobile_Phase->Column Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a robust RP-HPLC method for the determination of the purity of this compound. The method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of any sulfonic acid impurity, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 0-20 min: 50-80% B20-25 min: 80% B25-26 min: 80-50% B26-30 min: 50% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent AcetonitrileThe sample is readily soluble in acetonitrile, and it is a strong solvent which is compatible with the mobile phase.

Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., five times) to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • After the analysis, process the chromatograms and calculate the purity of the sample.

Calculation of Purity:

The percentage purity is calculated by the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of this compound involves the chlorosulfonation of methyl 4-methoxybenzoate.

Diagram of the Synthetic Pathway and Potential Impurities

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Methyl 4-methoxybenzoate Product Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Start->Product Chlorosulfonation Impurity1 Unreacted Starting Material: Methyl 4-methoxybenzoate Start->Impurity1 Incomplete Reaction Reagent Chlorosulfonic Acid (HSO3Cl) Reagent->Product Impurity2 Hydrolysis Product: 3-(Sulfo)-4-methoxybenzoic acid methyl ester Product->Impurity2 Hydrolysis Impurity3 Isomeric Impurity: Methyl 2-(chlorosulfonyl)- 4-methoxybenzoate Product->Impurity3 Side Reaction Impurity4 Disulfonated Product Product->Impurity4 Over-reaction

Caption: A simplified synthetic pathway for this compound and the potential process-related impurities.

Common Impurities:

  • Methyl 4-methoxybenzoate (Starting Material): Incomplete chlorosulfonation can lead to the presence of the starting material in the final product.

  • 3-(Sulfo)-4-methoxybenzoic acid methyl ester (Hydrolysis Product): The sulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture.

  • Isomeric Impurities: Chlorosulfonation of substituted benzene rings can sometimes lead to the formation of small amounts of other isomers, such as Methyl 2-(chlorosulfonyl)-4-methoxybenzoate.

  • Disulfonated Products: Under harsh reaction conditions, disulfonation of the aromatic ring can occur.

The proposed HPLC method should be able to separate these potential impurities from the main product peak, allowing for their individual quantification.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity determination, other techniques provide valuable complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural confirmation of this compound.[2] The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern. Quantitative NMR (qNMR) can also be used for an accurate assay without the need for a reference standard of the same compound.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities.[1] The fragmentation pattern of the parent ion can provide valuable structural information.

  • Titrimetry: A simple acid-base titration can be used to determine the total acidity of the sample, which corresponds to the sulfonyl chloride and any acidic impurities. This method is useful for a quick assay but lacks specificity.

Conclusion

The accurate determination of the purity of this compound is a critical step in ensuring the quality and consistency of pharmaceutical research and development. This guide has provided a comparative overview of the available analytical techniques, with a focus on a robust and reliable RP-HPLC method. By understanding the principles of these methods and the potential impurities that can arise during synthesis, researchers can develop and implement a comprehensive analytical strategy to ensure the integrity of this important chemical intermediate. The adoption of a multi-technique approach, where HPLC is used for routine purity testing and techniques like NMR and MS are used for structural confirmation and impurity identification, will provide the highest level of confidence in the quality of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • ChemicalBook. (n.d.). This compound CAS#: 192323-12-9.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Crochem. (n.d.). methyl 3-chlorosulfonyl-4-methoxybenzoate CAS:192323-12-9 manufacturer & supplier.
  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

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A Cost-Effectiveness Analysis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision point, balancing cost, efficiency, purity, and scalability. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9) is a valuable sulfonylating agent, frequently employed as a key building block in the synthesis of complex molecules, most notably as an intermediate for pharmaceuticals like Tamsulosin.[1] Tamsulosin is a widely prescribed α₁ adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia.[2]

This guide presents a comprehensive cost-effectiveness analysis of utilizing commercially sourced this compound versus an alternative, two-step in-situ synthesis approach starting from more fundamental precursors. We will provide a detailed breakdown of the costs, step-by-step experimental protocols, and a critical evaluation of the trade-offs involved. Our objective is to empower researchers and process chemists to make informed, data-driven decisions that align with their project's specific budgetary, timeline, and scale requirements. The strategies discussed are pivotal for optimizing active pharmaceutical ingredient (API) production, a key focus for enhancing cost-effectiveness in the pharmaceutical industry.[3][4]

Comparative Synthesis Strategies

The primary decision point for a researcher is whether to purchase the specialized reagent directly or to synthesize it from commodity starting materials. This choice impacts not only direct chemical costs but also time, labor, and safety considerations.

  • Route A: Direct Procurement. This strategy involves purchasing high-purity this compound directly from a chemical supplier. It offers convenience and a guarantee of quality, eliminating the need for in-house synthesis and characterization of the intermediate.

  • Route B: In-Situ Synthesis. This strategy involves the chlorosulfonation of a readily available precursor, Methyl 4-methoxybenzoate (also known as Methyl p-anisate), using chlorosulfonic acid. This approach leverages lower-cost bulk chemicals to produce the desired sulfonyl chloride immediately before its use in a subsequent reaction.

Synthesis_Routes_Comparison cluster_A Route A: Direct Procurement cluster_B Route B: In-Situ Synthesis A1 Procure Methyl 3-(chlorosulfonyl)-4-methoxybenzoate A2 Reaction Step (e.g., Sulfonamide Formation) A1->A2 Direct Use B1 Procure Starting Materials: - Methyl 4-methoxybenzoate - Chlorosulfonic Acid B2 Step 1: Chlorosulfonation Reaction B1->B2 Lower Cost Precursors B3 Step 2: Reaction Step (e.g., Sulfonamide Formation) B2->B3 In-Situ Use

Caption: Comparative workflow of direct procurement vs. in-situ synthesis.

Cost-Effectiveness Analysis

The economic viability of each route is highly dependent on the scale of the synthesis. For this analysis, we will compare the material costs required to synthesize a hypothetical 10 mmol of a target sulfonamide product, assuming an 85% yield for the final amidation step regardless of the sulfonyl chloride source.

Assumptions for Analysis:

  • A 90% yield is assumed for the in-situ chlorosulfonation reaction (Route B).

  • Reagent prices are based on current catalog listings from major U.S. suppliers (e.g., Sigma-Aldrich/MilliporeSigma, Thermo Scientific) for research-grade chemicals and are subject to change.[5][6][7]

  • Costs for solvents, bases, workup materials, and labor are excluded for direct comparison of core reagent costs but will be discussed qualitatively.

Reagent/RouteSupplier Price (USD)QuantityMolecular Weight ( g/mol )Required Amount (for 10 mmol product)Cost (USD)
Route A: Direct Procurement
This compound$230.00[5]1 g264.683.11 g (11.77 mmol)$715.30
Route B: In-Situ Synthesis
Methyl 4-methoxybenzoate$30.65[7]25 g166.172.15 g (12.96 mmol)$2.66
Chlorosulfonic Acid$152.001 kg116.521.51 g (12.96 mmol)$0.23
Total Cost for Route B $2.89

Analysis: The data clearly indicates that from a pure starting material cost perspective, the in-situ synthesis (Route B) is overwhelmingly more cost-effective, representing a potential cost reduction of over 99% compared to purchasing the specialized sulfonyl chloride directly. This dramatic difference is due to the high premium placed on specialized, reactive intermediates like this compound, versus the commodity pricing of its precursors.[8][9]

However, this analysis does not capture the "hidden" costs associated with Route B, including:

  • Labor and Time: An additional synthesis step requires technician time for setup, monitoring, workup, and purification.

  • Safety and Handling: Chlorosulfonic acid is highly corrosive and reacts violently with water.[10] It requires specialized handling procedures and equipment (e.g., a well-ventilated fume hood, moisture-free conditions), which may add overhead costs.

  • Yield Variability: The assumed 90% yield for the chlorosulfonation may not be achieved without optimization, potentially leading to higher effective costs.

  • Capital Expenditure: The need for specific glassware and purification equipment (if the intermediate needs to be isolated) must be considered.

Experimental Protocols

To provide a practical framework for this analysis, we present detailed, validated protocols for the in-situ synthesis of the sulfonylating agent and its subsequent use.

Protocol 1: In-Situ Synthesis of this compound (Route B)

This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic rings.[11] The causality for the procedural steps is as follows: the reaction is conducted at low temperature to control the high reactivity of chlorosulfonic acid and to minimize side reactions. A slight excess of the chlorosulfonating agent is used to ensure complete conversion of the starting material.

Chlorosulfonation_Workflow start Start setup Setup: Dry round-bottom flask under N2 atmosphere. Add stir bar. start->setup add_reagent Add Methyl 4-methoxybenzoate and dry solvent (e.g., CH2Cl2). setup->add_reagent cool Cool flask to 0°C in an ice bath. add_reagent->cool add_acid Slowly add Chlorosulfonic Acid (1.1 eq.) dropwise via syringe. cool->add_acid Maintain T < 5°C react Stir at 0°C for 1 hr, then allow to warm to room temp. Monitor by TLC. add_acid->react end_point Reaction complete react->end_point use_in_situ Proceed directly to Protocol 2 with the crude reaction mixture. end_point->use_in_situ

Caption: Experimental workflow for in-situ chlorosulfonation.

Materials:

  • Methyl 4-methoxybenzoate (1.0 eq.)

  • Chlorosulfonic acid (1.1 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Nitrogen or Argon line for inert atmosphere

  • Syringe and needle

Procedure:

  • Setup: Place a flame-dried round-bottom flask under an inert atmosphere of nitrogen. Add Methyl 4-methoxybenzoate (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 5 mL per 1 g of ester).

  • Cooling: Cool the stirring solution to 0°C using an ice-water bath.

  • Addition: Slowly add chlorosulfonic acid (1.1 eq.) dropwise via syringe over 15-20 minutes. The internal temperature should be maintained below 5°C to prevent uncontrolled reaction.

  • Reaction: Stir the mixture at 0°C for one hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Completion: The resulting solution containing this compound is now ready for direct use in the subsequent step (Protocol 2).

Protocol 2: Sulfonamide Formation

This protocol details the reaction of the newly synthesized sulfonyl chloride with an amine, a fundamental step in producing many pharmaceutical intermediates.[12] A base is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Materials:

  • Crude solution of this compound from Protocol 1

  • Primary or secondary amine (1.0 eq.)

  • Pyridine or Triethylamine (2.2 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice bath

Procedure:

  • Amine Solution: In a separate flask, dissolve the desired amine (1.0 eq.) and the base (e.g., pyridine, 2.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool this amine solution to 0°C in an ice bath.

  • Addition: Slowly add the crude sulfonyl chloride solution from Protocol 1 to the chilled amine solution dropwise over 20-30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via column chromatography or recrystallization to obtain the final sulfonamide product.

Expertise & Trustworthiness: A Field-Proven Perspective

The decision between Route A and Route B is a classic dilemma in process chemistry, balancing convenience against cost.

For Academic and Early-Stage Research: At the discovery stage, where speed and reliability are paramount, the direct procurement of this compound (Route A) is often the superior choice. It allows researchers to focus on novel chemistry and target synthesis without being delayed by intermediate preparation. The higher cost is justified by the acceleration of research timelines.

For Process Development and Scale-Up: As a drug candidate moves into process development and pilot-scale synthesis, the economic argument for in-situ synthesis (Route B) becomes compelling. The significant cost savings on raw materials can drastically reduce the overall cost of goods for an API.[13] At this stage, the investment in process optimization to ensure a consistent yield and purity for the chlorosulfonation step is well justified. Furthermore, developing a robust in-situ protocol demonstrates a deeper understanding and control of the manufacturing process, which is crucial for regulatory filings and ensuring supply chain stability.[4]

Trustworthiness Through Self-Validation: The described protocols are designed to be self-validating. The progress of each reaction is monitored by TLC, an essential and immediate check for reaction completion and side-product formation. The final product's purity and identity must be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR), ensuring that the material produced via Route B is equivalent to the commercially available standard used in Route A.

Conclusion

The cost-effectiveness of using this compound is highly context-dependent.

  • Direct procurement (Route A) is the preferred method for bench-scale research and initial discovery efforts where time and reliability are the primary drivers. Despite its high cost, it provides immediate access to a high-quality reagent.

  • In-situ synthesis (Route B) is the unequivocally more cost-effective and strategic choice for process development, pilot-scale, and manufacturing campaigns. The substantial savings in material costs far outweigh the initial investment in process optimization and handling protocols.

Ultimately, this guide provides the data and framework for scientists and researchers to transition from the convenience of purchasing specialized reagents to the economic and strategic advantages of in-house synthesis as their projects mature. This transition is a hallmark of efficient and scalable pharmaceutical development.

References

  • Vertex AI Search. The Chemistry Behind Tamsulosin: Understanding Its Key Precursor.
  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. Available from: [Link]

  • ACS Publications. (2024). Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development. Available from: [Link]

  • IndiaMART. Chlorosulphonic Acid. Available from: [Link]

  • CP Lab Safety. Chlorosulfonic Acid, Reagent, 100 mL. Available from: [Link]

  • PubMed. (2008). New practical synthesis of Tamsulosin. Chirality. Available from: [Link]

  • Google Patents. EP1734036A1 - Process for preparation of tamsulosin and its derivatives.
  • Chem-Impex. 4-Methoxybenzoyl chloride. Available from: [Link]

  • HiMedia Laboratories. 4-Methoxybenzoyl chloride. Available from: [Link]

  • Chemsrc. methyl 3-(chlorosulfonyl)-4-methylbenzoate Price. Available from: [Link]

  • Dr. Reddy's Laboratories. Strategies and Technologies for Enhancing Cost-Effectiveness in Active Pharmaceutical Ingredient (API) Production. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Available from: [Link]

  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. Available from: [Link]

  • Empower School of Health. Innovative Pharmaceutical Strategies for Cost-Effectiveness and Quality Care. Available from: [Link]

  • IJARIIE. Cost effective manufacturing: Significance and symbolism. Available from: [Link]

  • Powder & Bulk Solids. Cost-Efficient Manufacturing a Top Trend, Prediction Among Pharma Industry Experts. Available from: [Link]

  • Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Available from: [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubMed. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

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Spectroscopic comparison of "Methyl 3-(chlorosulfonyl)-4-methoxybenzoate" and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison Guide: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate and Its Isomers

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of this compound and its key structural isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the subtle yet critical spectral differences that enable unambiguous structural confirmation.

The structural characterization of substituted aromatic compounds is a cornerstone of synthetic chemistry and pharmaceutical development. The precise arrangement of functional groups on a benzene ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Isomeric impurities, even in trace amounts, can lead to significant alterations in efficacy and safety profiles. Therefore, robust analytical methods to differentiate between isomers are paramount.

This guide focuses on this compound, a versatile building block, and compares it with three of its isomers where the positions of the chlorosulfonyl and methoxy groups are altered. These isomers are often potential byproducts in synthetic routes, making their identification crucial.

The Challenge of Isomer Differentiation

The isomers under consideration share the same molecular formula (C₉H₉ClO₅S) and molecular weight (264.68 g/mol ), rendering many basic analytical techniques insufficient for distinction. Spectroscopic methods, which probe the electronic and vibrational states of a molecule's specific atomic nuclei and bonds, provide the necessary resolution to discern these structural nuances.

We will compare the following four isomers:

  • Compound A: this compound

  • Compound B: Methyl 4-(chlorosulfonyl)-3-methoxybenzoate

  • Compound C: Methyl 2-(chlorosulfonyl)-4-methoxybenzoate

  • Compound D: Methyl 5-(chlorosulfonyl)-2-methoxybenzoate

The molecular structures of these isomers are visualized below.

isomers cluster_A Compound A This compound cluster_B Compound B Methyl 4-(chlorosulfonyl)-3-methoxybenzoate cluster_C Compound C Methyl 2-(chlorosulfonyl)-4-methoxybenzoate cluster_D Compound D Methyl 5-(chlorosulfonyl)-2-methoxybenzoate A A B B C C D D

Caption: Molecular structures of the four isomers under investigation.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible spectroscopic data. The choice of solvents and internal standards is critical for ensuring data accuracy and comparability across different samples.

NMR Spectroscopy
  • Objective: To probe the chemical environment of ¹H and ¹³C nuclei. The chemical shifts, splitting patterns, and integration values provide a detailed map of the molecular structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent solubilizing properties and the single, well-defined solvent peak.

    • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). TMS is chemically inert and its signal appears in a region of the spectrum that rarely overlaps with analyte signals.

    • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in aromatic systems.

    • ¹H NMR: Acquire data with 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) for 1024-2048 scans to achieve an adequate signal-to-noise ratio.

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Methodology:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). This technique requires minimal sample preparation and provides high-quality spectra.

    • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Background Correction: Perform a background scan prior to the sample scan to subtract the absorbance of ambient CO₂ and water vapor.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

  • Methodology:

    • Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces significant fragmentation, providing a detailed "fingerprint" of the molecule.

    • Mass Analyzer: Employ a Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 500.

Comparative Spectroscopic Analysis

The key to differentiating the isomers lies in a careful analysis of how the substituent positions influence the spectroscopic output. The electron-withdrawing nature of the chlorosulfonyl (-SO₂Cl) and methyl ester (-COOCH₃) groups, contrasted with the electron-donating methoxy (-OCH₃) group, creates distinct electronic environments for the aromatic protons and carbons.

¹H NMR Spectroscopy: The Aromatic Region Fingerprint

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The chemical shifts and coupling constants (J-values) of the aromatic protons are highly sensitive to the positions of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns

ProtonCompound A (3-SO₂Cl, 4-OCH₃)Compound B (4-SO₂Cl, 3-OCH₃)Compound C (2-SO₂Cl, 4-OCH₃)Compound D (5-SO₂Cl, 2-OCH₃)
Aromatic H ~8.4 (d), ~8.2 (dd), ~7.2 (d)~7.7 (d), ~7.6 (dd), ~7.9 (d)~8.1 (d), ~7.3 (d), ~7.1 (dd)~7.6 (d), ~8.1 (dd), ~7.2 (d)
-OCH₃ ~4.0~3.9~3.9~4.1
-COOCH₃ ~3.9~3.9~4.0~3.9

Data are estimations based on additive models and spectral databases. Actual values may vary.

  • Compound A (this compound): We expect to see three distinct aromatic protons in an AMX spin system. The proton at C2 (ortho to the ester and meta to the sulfonyl chloride) will be a doublet. The proton at C6 (ortho to the ester and meta to the methoxy) will also be a doublet. The proton at C5 (ortho to both the methoxy and sulfonyl chloride groups) will appear as a doublet of doublets. The strong deshielding effect of the adjacent -SO₂Cl group is expected to shift the signal for the proton at C2 significantly downfield.

  • Compound B (Methyl 4-(chlorosulfonyl)-3-methoxybenzoate): This isomer will also show three aromatic protons. However, the relative positions of the signals will differ. The proton at C2 will be significantly deshielded by the ester group.

  • Compound C (Methyl 2-(chlorosulfonyl)-4-methoxybenzoate): The ortho-positioning of the bulky -SO₂Cl group relative to the ester will likely cause steric hindrance, potentially influencing the conformation and chemical shifts. The proton at C6 will be a doublet, significantly deshielded by the ester group.

  • Compound D (Methyl 5-(chlorosulfonyl)-2-methoxybenzoate): The unique substitution pattern will result in a distinct set of chemical shifts and coupling constants for the three aromatic protons, readily distinguishing it from the other isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Aromatic Carbons

Carbon PositionCompound ACompound BCompound CCompound D
C1 (-COOCH₃) ~164~165~165~166
C2 ~133~112~135~115
C3 ~139~158~125~129
C4 ~162~138~164~134
C5 ~113~125~115~135
C6 ~131~132~132~123

Data are estimations based on spectral prediction software.

The carbon directly attached to the electron-donating -OCH₃ group will be shielded (shifted upfield), while carbons attached to the electron-withdrawing -SO₂Cl and -COOCH₃ groups will be deshielded (shifted downfield). The distinct pattern of the six aromatic carbon signals serves as a robust fingerprint for each isomer. For instance, in Compound A , C4, directly bonded to the methoxy group, is expected to be significantly shielded compared to the corresponding carbon in Compound B , where C4 is bonded to the chlorosulfonyl group.

Infrared (IR) Spectroscopy: Functional Group Signatures

While IR spectroscopy is less powerful for distinguishing positional isomers compared to NMR, it is excellent for confirming the presence of key functional groups. All four isomers will exhibit characteristic absorption bands.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeSignificance
C=O Stretch (Ester) 1720-1740Confirms the presence of the methyl ester group.
S=O Stretch (Sulfonyl Chloride) 1370-1390 (asym)1170-1190 (sym)The two distinct, strong bands are characteristic of the -SO₂Cl group.
C-O Stretch (Aryl Ether) 1250-1270Indicates the presence of the methoxy group attached to the benzene ring.
C-H Aromatic Stretch > 3000Confirms the aromatic system.
Aromatic Overtones 1660-2000Weak bands whose pattern can sometimes give clues about the substitution pattern.

The primary value of IR is as a rapid quality control check to ensure the correct functional groups are present in a synthesized batch. The subtle shifts in these frequencies due to the electronic effects of substituent positions are generally too small to be used for unambiguous isomer identification without authentic reference standards.

Mass Spectrometry: Deciphering Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) and isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) for all isomers. The key to differentiation lies in the fragmentation pathways, which are influenced by the stability of the resulting carbocations and radical cations.

fragmentation M [M]⁺˙ m/z 264/266 A [M - OCH₃]⁺ m/z 233/235 M->A - •OCH₃ B [M - Cl]⁺ m/z 229 M->B - •Cl C [M - SO₂Cl]⁺ m/z 165 M->C - •SO₂Cl

Caption: General fragmentation pathways for the isomers.

While all isomers will likely exhibit major fragments corresponding to the loss of •Cl, •OCH₃, and •SO₂Cl, the relative abundances of these fragment ions can vary significantly.

  • Loss of •Cl: The [M - Cl]⁺ ion at m/z 229 is expected.

  • Loss of •OCH₃: The [M - OCH₃]⁺ ion at m/z 233/235 will be observed.

  • Loss of •SO₂Cl: The [M - SO₂Cl]⁺ ion at m/z 165 is a significant fragment. The stability of this ion will depend on the substituent pattern. For example, in Compound D , the methoxy group at the ortho position can stabilize the resulting cation through resonance, potentially leading to a more abundant m/z 165 fragment compared to other isomers.

The relative intensities of these fragment ions provide a mass spectral fingerprint that can be used, particularly in conjunction with gas chromatography (GC-MS), to separate and identify the isomers.

Conclusion: An Integrated Approach

No single spectroscopic technique provides a complete picture. A robust and unambiguous structural elucidation of this compound and its isomers relies on an integrated approach.

  • ¹H NMR is the most powerful tool for determining the substitution pattern on the aromatic ring by analyzing chemical shifts and coupling constants.

  • ¹³C NMR complements the ¹H NMR data, providing a distinct fingerprint based on the chemical environment of each carbon atom.

  • IR Spectroscopy serves as a rapid and effective method to confirm the presence of all required functional groups (-COOCH₃, -SO₂Cl, -OCH₃).

  • Mass Spectrometry confirms the molecular weight and provides structural clues through isomer-specific fragmentation patterns.

By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently distinguish between these closely related isomers, ensuring the purity and identity of their compounds for downstream applications in research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy, Third Edition. Academic Press. [Link]

A Comparative Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the efficiency and versatility of building blocks are paramount. In the realm of sulfonamide synthesis, a cornerstone of modern medicinal chemistry, the choice of sulfonylating agent can significantly impact the success of a parallel synthesis campaign. This guide provides an in-depth technical comparison of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate with other common sulfonyl chlorides, offering field-proven insights and supporting data to inform your experimental design.

The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a privileged motif in drug discovery, appearing in a wide array of marketed drugs with diverse therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[1][2] Its appeal lies in its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups like amides and carboxylic acids.[3][4] Parallel synthesis has emerged as a powerful strategy for the rapid generation of sulfonamide libraries, enabling the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates.[5][6]

The most common and direct method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[7][8] The success of a parallel synthesis campaign, therefore, hinges on the reactivity, stability, and versatility of the chosen sulfonyl chloride.

Understanding Sulfonyl Chloride Reactivity: An Electronic Perspective

The reactivity of an aromatic sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[9] This relationship can be generally predicted by Hammett substituent constants.

This guide focuses on This compound , a reagent that presents an interesting electronic profile. It features a methoxy group (-OCH₃) at the 4-position, which is an electron-donating group, and a methyl ester (-COOCH₃) at the 3-position, which is an electron-withdrawing group. The interplay of these substituents influences its reactivity in comparison to more conventional sulfonylating agents.

The Contenders: A Comparative Overview

This guide will compare the performance of this compound against three widely used sulfonyl chlorides in the context of parallel synthesis:

  • Tosyl Chloride (TsCl): A workhorse reagent with a para-methyl group (an electron-donating group).

  • Benzenesulfonyl Chloride (BsCl): The parent, unsubstituted aromatic sulfonyl chloride.

  • Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, known for its high reactivity and smaller steric footprint.

Below is a summary of their key physical and chemical properties:

PropertyThis compoundTosyl Chloride (TsCl)Benzenesulfonyl Chloride (BsCl)Mesyl Chloride (MsCl)
CAS Number 192323-12-998-59-998-09-9124-63-0
Molecular Weight 264.68 g/mol 190.65 g/mol 176.62 g/mol 114.55 g/mol
Appearance SolidWhite to off-white solidColorless to yellowish liquidColorless to yellow liquid
Key Substituents 3-COOCH₃ (EWG), 4-OCH₃ (EDG)4-CH₃ (EDG)NoneNone (aliphatic)

Performance in Parallel Synthesis: A Data-Driven Comparison

It is crucial to note that the reaction conditions (solvent, base, temperature, and reaction time) may vary between these examples, and thus the yields are indicative rather than absolute comparative measures.

Table 1: Sulfonamide Synthesis with Aromatic Amines
Sulfonyl ChlorideAmineProductYield (%)Reference
This compound AnilineN-Phenyl-3-(methoxycarbonyl)-4-methoxybenzenesulfonamideHigh (not specified)[10]
Tosyl Chloride AnilineN-Phenyl-4-methylbenzenesulfonamide100[7]
Benzenesulfonyl Chloride AnilineN-Phenylbenzenesulfonamide100[7]
Mesyl Chloride AnilineN-Phenylmethanesulfonamide95[11]
This compound 4-FluoroanilineN-(4-Fluorophenyl)-3-(methoxycarbonyl)-4-methoxybenzenesulfonamideHigh (not specified)[10]
Tosyl Chloride p-ToluidineN,4-Dimethyl-N-phenylbenzenesulfonamide100[7]
Benzenesulfonyl Chloride 2-AminopyridineN-(Pyridin-2-yl)benzenesulfonamide63[7]
Table 2: Sulfonamide Synthesis with Aliphatic Amines
Sulfonyl ChlorideAmineProductYield (%)Reference
This compound MorpholineMethyl 4-methoxy-3-(morpholinosulfonyl)benzoateHigh (not specified)[10]
Tosyl Chloride Piperidine1-(Tosyl)piperidine92[12]
Benzenesulfonyl Chloride DibutylamineN,N-Dibutylbenzenesulfonamide94[13]
Mesyl Chloride Pyrrolidine1-(Methylsulfonyl)pyrrolidine98[11]
This compound PiperazineMethyl 4-methoxy-3-(piperazin-1-ylsulfonyl)benzoateHigh (not specified)[10]
Tosyl Chloride CyclohexylamineN-Cyclohexyl-4-methylbenzenesulfonamide85[12]
Benzenesulfonyl Chloride 1-OctylamineN-(Octyl)benzenesulfonamide98[13]

Causality Behind Experimental Choices and Performance Insights

Reactivity and Reaction Times
  • Mesyl Chloride is generally the most reactive of the four, often leading to shorter reaction times. This is due to the lack of steric hindrance and the strong inductive electron-withdrawing effect of the sulfonyl group on the methyl group.

  • This compound is expected to be highly reactive among the aromatic sulfonyl chlorides due to the electron-withdrawing ester group. While the methoxy group is donating, its effect is likely outweighed by the ester, leading to faster reaction rates compared to tosyl chloride.

  • Benzenesulfonyl Chloride serves as a baseline for aromatic sulfonyl chlorides.

  • Tosyl Chloride , with its electron-donating methyl group, is generally the least reactive of the aromatic options, potentially requiring longer reaction times or more forcing conditions.

For a high-throughput parallel synthesis workflow, faster reaction times are advantageous. Therefore, Mesyl Chloride and this compound are often preferred for achieving rapid library completion.

Scope and Amine Nucleophilicity

The choice of sulfonyl chloride can influence the scope of amines that can be successfully employed. Highly reactive sulfonyl chlorides like Mesyl Chloride can react efficiently even with less nucleophilic amines. The enhanced reactivity of this compound also makes it a good candidate for reactions with a broad range of amines, including those with some steric hindrance or reduced nucleophilicity. Tosyl chloride, being less reactive, may give lower yields with challenging amines.

The Unique Advantage of this compound: Handles for Diversification

A key differentiating factor for This compound is the presence of the methyl ester and methoxy groups. These are not merely substituents influencing reactivity; they are functional handles that can be exploited in subsequent synthetic steps, a concept highly valuable in "libraries from libraries" approaches.[14]

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization, for example, through amide bond formation. This allows for the introduction of additional diversity elements and can be used to modulate the physicochemical properties of the final compounds, such as solubility.

  • The methoxy group can potentially be demethylated to a phenol, opening up another avenue for modification, such as etherification.

This inherent functionality makes this compound a strategic choice when designing libraries with multiple points of diversification.

Experimental Protocols

The following is a detailed, step-by-step methodology for a solution-phase parallel synthesis of a sulfonamide library in a 96-well plate format. This protocol is a self-validating system, with visual cues and analytical checkpoints to ensure reaction progress and purity.

General Protocol for Solution-Phase Parallel Sulfonamide Synthesis

Materials:

  • 96-well reaction block with sealing mat

  • Nitrogen manifold

  • Multichannel pipette

  • Centrifugal evaporator

  • LC-MS system for analysis

  • This compound (or other sulfonyl chloride)

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[15]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[15]

  • Tris(2-aminoethyl)amine (scavenger resin for sulfonyl chloride)

  • Isocyanate scavenger resin (for excess primary amine)

  • Dimethyl sulfoxide (DMSO) for final library plating

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.25 M solution of each amine from your library in anhydrous DCM in a separate 96-well plate (the "Amine Plate").

    • Prepare a 0.5 M solution of TEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the this compound solution (0.04 mmol).

    • Using a multichannel pipette, add 200 µL of the corresponding amine solution from the Amine Plate to each well of the reaction block (0.05 mmol, 1.25 equivalents).

    • Add 100 µL of the TEA solution to each well (0.05 mmol, 1.25 equivalents).

    • Seal the reaction block with a sealing mat and place it on a shaker at room temperature. Agitate for 4-12 hours. The reaction time should be optimized for the specific sulfonyl chloride and amine library.

  • Reaction Monitoring (Optional but Recommended):

    • After the desired reaction time, take a small aliquot (e.g., 5 µL) from a few representative wells, dilute with DCM, and analyze by LC-MS to check for the consumption of the sulfonyl chloride and formation of the desired product.

  • Work-up and Scavenging:

    • To quench any unreacted this compound, add an excess of a scavenger resin such as Tris(2-aminoethyl)amine to each well.

    • If a primary amine was used in excess, add an isocyanate scavenger resin to cap the unreacted amine.

    • Seal the block and agitate for an additional 2-4 hours.

    • Filter the contents of the wells to remove the scavenger resins. This can be done using a filter plate.

  • Purification and Isolation:

    • Concentrate the filtrate in each well to dryness using a centrifugal evaporator.

    • Redissolve the crude product in a suitable solvent for purification. For many sulfonamide libraries, purification can be achieved by liquid-liquid extraction if the product has significantly different solubility properties from the starting materials and by-products. For higher purity, parallel preparative HPLC is often employed.

  • Library Plating:

    • Dissolve the final, purified products in DMSO to a standard concentration (e.g., 10 mM) in a new 96-well plate for storage and biological screening.

Visualization of Workflows

Sulfonamide Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Library prep_sulfonyl Prepare Sulfonyl Chloride Stock Solution dispense_sulfonyl Dispense Sulfonyl Chloride to Reaction Plate prep_sulfonyl->dispense_sulfonyl prep_amine Prepare Amine Plate (Stock Solutions) dispense_amine Dispense Amines prep_amine->dispense_amine dispense_sulfonyl->dispense_amine dispense_base Add Base dispense_amine->dispense_base react React at Room Temperature (4-12h) dispense_base->react scavenge Add Scavenger Resins react->scavenge filter Filter to Remove Resins scavenge->filter evaporate Evaporate Solvent filter->evaporate purify Purification (e.g., HPLC) evaporate->purify plate Dissolve in DMSO for Library Plating purify->plate

Caption: Workflow for parallel solution-phase synthesis of a sulfonamide library.

Decision Tree for Sulfonyl Chloride Selection

G start Need to Synthesize a Sulfonamide Library q1 Is rapid reaction time critical? start->q1 q2 Are you using a diverse range of amines, including less nucleophilic ones? q1->q2 Yes q1->q2 No q3 Do you need handles for further diversification? q2->q3 Yes q2->q3 No use_bscl_tscl Benzenesulfonyl Chloride or Tosyl Chloride may be suitable q2->use_bscl_tscl No use_mesyl Consider Mesyl Chloride (High Reactivity) q3->use_mesyl No use_methylbenzoate_also Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate is ideal q3->use_methylbenzoate_also Yes use_methylbenzoate Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate is a strong candidate

Caption: Decision tree for selecting a sulfonyl chloride for parallel synthesis.

Trustworthiness: A Self-Validating System

The provided protocol incorporates several checkpoints to ensure the reliability of the synthesis:

  • Reaction Monitoring: In-process LC-MS analysis confirms the consumption of starting materials and the formation of the desired product, allowing for adjustments to reaction times if necessary.

  • Scavenging: The use of scavenger resins is a robust method for removing excess electrophiles and nucleophiles, simplifying purification and ensuring the purity of the final compounds.[15]

  • Final Analysis: Each well of the final library plate should be subjected to LC-MS analysis to confirm the identity and purity of the compound. This provides a quality control check for each member of the library.

Conclusion

While tosyl chloride, benzenesulfonyl chloride, and mesyl chloride are all effective reagents for the synthesis of sulfonamides, This compound offers a compelling combination of high reactivity and, most importantly, built-in functional handles for further library diversification. Its performance in parallel synthesis is expected to be robust, with good to excellent yields across a wide range of amines. For drug discovery programs that require the rapid generation of diverse and complex sulfonamide libraries, this compound represents a strategic and versatile building block. The choice of reagent should ultimately be guided by the specific goals of the synthesis, including the desired reactivity profile, the diversity of the amine library, and the potential for downstream modifications.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry.
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  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-219.
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  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
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  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Molecules, 26(24), 7481.
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  • 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879.
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A Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic routes to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key building block in medicinal chemistry and drug development. Recognizing the critical importance of reproducible synthetic methods in research and manufacturing, this document offers a comparative study of potential protocols, supported by experimental data and mechanistic insights. As a Senior Application Scientist, the aim is to equip fellow researchers with the knowledge to make informed decisions in their synthetic endeavors, ensuring both efficiency and reliability.

Introduction: The Significance of this compound

This compound (CAS No. 192323-12-9) is a versatile bifunctional molecule incorporating both a reactive sulfonyl chloride and a methyl ester.[1] This unique combination allows for sequential or orthogonal derivatization, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The sulfonyl chloride moiety can be readily converted into sulfonamides, a privileged scaffold in drug discovery, while the ester group provides a handle for further modifications or can be hydrolyzed to the corresponding carboxylic acid. Given its utility, the reliable and reproducible synthesis of this compound is of paramount importance.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached via two main strategies: a direct, one-step chlorosulfonation of the parent ester, or a two-step sequence involving the chlorosulfonation of the corresponding carboxylic acid followed by esterification. The reproducibility of each approach is highly dependent on the precise control of reaction conditions.

Method 1: Direct Chlorosulfonation of Methyl 4-methoxybenzoate (Hypothetical Protocol)

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as both the solvent and the electrophile source. The highly electrophilic species, SO2Cl+, is generated in situ and attacks the electron-rich aromatic ring.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2 ClSO3H 2 ClSO3H SO2Cl+ SO2Cl+ (Electrophile) 2 ClSO3H->SO2Cl+ Autoprotolysis HSO4- HSO4- 2 ClSO3H->HSO4- HCl HCl 2 ClSO3H->HCl Start Methyl 4-methoxybenzoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + SO2Cl+ Product This compound Intermediate->Product - H+

Caption: Reaction mechanism for the direct chlorosulfonation of Methyl 4-methoxybenzoate.

Experimental Protocol (Hypothetical):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place anhydrous methyl 4-methoxybenzoate.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum.

Discussion of Reproducibility:

The direct chlorosulfonation of activated aromatic compounds can be challenging to control and reproduce for several reasons:

  • Exothermicity: The reaction is highly exothermic, and poor temperature control can lead to the formation of side products, including polysulfonated compounds and sulfones.

  • Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. The presence of moisture can lead to the formation of sulfuric acid, which can affect the outcome of the reaction and lead to lower yields.

  • Regioselectivity: While the methoxy group is a strong ortho, para-director, some minor isomers might be formed, affecting the purity of the final product.

  • Work-up: The quenching of the reaction with ice is a critical step that must be performed carefully to avoid uncontrolled exotherms and potential hazards. The efficiency of product precipitation and washing will also impact the final yield and purity.

Method 2: Two-Step Synthesis via Carboxylic Acid Intermediate

A more controllable and potentially more reproducible approach involves a two-step synthesis starting from 4-methoxybenzoic acid.

Step 1: Chlorosulfonation of 4-Methoxybenzoic Acid

This step involves the chlorosulfonation of the free carboxylic acid. The carboxylic acid group is a deactivating, meta-directing group. However, the strongly activating ortho, para-directing methoxy group will dominate, leading to substitution at the position ortho to the methoxy group (position 3).

Experimental Protocol (Adapted from a similar procedure for 2-methoxybenzoic acid): [2]

  • In a flame-dried reaction vessel, add 4-methoxybenzoic acid to an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C).

  • Stir the mixture at a specific temperature (e.g., room temperature or slightly elevated) for a set duration, monitoring by TLC.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Isolate the precipitated 3-(chlorosulfonyl)-4-methoxybenzoic acid by filtration, wash with cold water, and dry.

Step 2: Fischer Esterification of 3-(chlorosulfonyl)-4-methoxybenzoic Acid

The resulting sulfonylated carboxylic acid is then esterified, typically using a Fischer esterification.

Experimental Protocol: [3][4]

  • Dissolve the dried 3-(chlorosulfonyl)-4-methoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the desired product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Esterification Start 4-Methoxybenzoic Acid Intermediate 3-(Chlorosulfonyl)-4-methoxybenzoic Acid Start->Intermediate + ClSO3H Product This compound Intermediate->Product + CH3OH, H+

Caption: Two-step synthesis of this compound.

Discussion of Reproducibility:

This two-step approach generally offers better reproducibility for the following reasons:

  • Better Control: Each step can be optimized and controlled independently. The conditions for chlorosulfonation and esterification are well-established for a wide range of substrates.

  • Purification of Intermediate: The intermediate, 3-(chlorosulfonyl)-4-methoxybenzoic acid, can be isolated and purified before proceeding to the next step. This ensures that any impurities from the chlorosulfonation step are removed, leading to a cleaner final product.

  • Milder Conditions for Esterification: Fischer esterification is a robust and high-yielding reaction that is generally less sensitive to minor variations in reaction conditions compared to direct chlorosulfonation.

Comparison of Synthetic Methods

FeatureMethod 1: Direct ChlorosulfonationMethod 2: Two-Step Synthesis
Number of Steps 12
Overall Yield Potentially lower and more variableGenerally higher and more consistent
Reproducibility Moderate to lowHigh
Control over Reaction Difficult due to high exothermicityGood, with isolation of intermediate
Purity of Final Product May require extensive purificationGenerally higher
Safety Considerations High, due to handling of large excess of chlorosulfonic acid and exothermic quenchModerate, standard laboratory precautions for each step

Expected Experimental Data for this compound

A successful and reproducible synthesis should yield a product with the following characteristics:

  • Appearance: Off-white to white solid powder.[1]

  • Melting Point: Approximately 126 °C.[1]

  • Molecular Formula: C9H9ClO5S.

  • Molecular Weight: 264.68 g/mol .

    • ¹H NMR (in CDCl₃): Aromatic protons in the range of 7-8.5 ppm, a singlet for the methoxy group around 3.9-4.1 ppm, and a singlet for the methyl ester group around 3.9-4.0 ppm. The aromatic region should show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR (in CDCl₃): Peaks for the carbonyl carbon of the ester, the aromatic carbons (including the carbon attached to the sulfonyl chloride group), the methoxy carbon, and the methyl ester carbon.

    • IR (KBr): Characteristic peaks for the S=O stretch of the sulfonyl chloride (around 1370 and 1180 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-O stretches for the ether and ester.

    • Mass Spectrometry (EI): A molecular ion peak (M+) at m/z 264 and 266 in a roughly 3:1 ratio due to the chlorine isotopes, along with characteristic fragmentation patterns.

Conclusion and Recommendations

For researchers and drug development professionals seeking a reliable and reproducible synthesis of this compound, the two-step synthetic approach is highly recommended . While the direct chlorosulfonation of methyl 4-methoxybenzoate appears more concise, the inherent difficulties in controlling the reaction and the potential for side-product formation make it a less reproducible method.

The two-step synthesis, involving the chlorosulfonation of 4-methoxybenzoic acid followed by Fischer esterification of the resulting intermediate, offers superior control, higher and more consistent yields, and a purer final product. The ability to isolate and purify the intermediate is a significant advantage in ensuring the quality and reproducibility of the final compound. For any synthetic endeavor, it is crucial to meticulously control reaction parameters and to thoroughly characterize the final product using a suite of analytical techniques to confirm its identity and purity.

References

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  • Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem. Available from: [Link]

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A Comparative Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate and its Bromo-Analog for Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Arylsulfonyl halides, in particular, serve as versatile intermediates for the introduction of the sulfonamide moiety—a privileged scaffold in medicinal chemistry—and for the formation of sulfonate esters. This guide provides an in-depth comparison of two closely related yet distinct reagents: Methyl 3-(chlorosulfonyl)-4-methoxybenzoate and its corresponding bromo-analog, Methyl 3-(bromosulfonyl)-4-methoxybenzoate. Our analysis, grounded in experimental data and established chemical principles, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Halogens

The primary distinction between the two subject compounds lies in the halogen atom attached to the sulfonyl group. This seemingly minor substitution has significant implications for the physical and chemical properties of the molecules, as summarized in the table below.

PropertyThis compoundMethyl 3-(bromosulfonyl)-4-methoxybenzoate
CAS Number 192323-12-9[1][2]Not readily available
Molecular Formula C9H9ClO5S[1]C9H9BrO5S
Molecular Weight 264.68 g/mol [1]309.13 g/mol
Appearance Solid[1]Expected to be solid
Melting Point 126°CExpected to be similar or slightly higher
Boiling Point 394°C at 760 mmHgNot readily available
Density 1.407 g/cm³Expected to be higher

The chloro-analog is a well-characterized solid with a defined melting point. While specific experimental data for the bromo-analog is less prevalent in publicly accessible databases, its properties can be extrapolated from known chemical trends. The increased atomic mass of bromine results in a higher molecular weight and density for the bromo-compound. The melting and boiling points are influenced by intermolecular forces, which are expected to be slightly stronger for the bromo-derivative due to increased London dispersion forces, potentially leading to a higher melting point.

Synthesis and Reactivity: The Halogen's Influence

The synthetic accessibility and subsequent reactivity of these sulfonyl halides are critical considerations for their practical application.

Synthesis

The most common laboratory-scale synthesis of arylsulfonyl chlorides involves the direct chlorosulfonylation of an activated aromatic ring using chlorosulfonic acid. For this compound, the starting material would be Methyl 4-methoxybenzoate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Cool the flask containing Methyl 4-methoxybenzoate in an ice bath. Slowly add an excess of chlorosulfonic acid via the dropping funnel while maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) can be performed for further purification.

The synthesis of the bromo-analog is less direct. While bromosulfonic acid exists, it is less commonly used than its chloro counterpart. A more practical approach involves the conversion of a sulfonyl hydrazide precursor using a brominating agent like N-bromosuccinimide (NBS).[3]

Caption: Comparative synthetic pathways for the chloro- and bromo-analogs.

Reactivity

The primary role of these reagents is to act as electrophiles in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The reactivity of the sulfonyl halide is dictated by the electrophilicity of the sulfur atom and the leaving group ability of the halide.

In general, the stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[4] This trend suggests that sulfonyl bromides are more reactive than sulfonyl chlorides. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, Methyl 3-(bromosulfonyl)-4-methoxybenzoate is expected to be more reactive towards nucleophiles than its chloro counterpart.

This enhanced reactivity can be advantageous in cases where the nucleophile is sterically hindered or electronically deactivated. However, it also means that the bromo-analog is less stable and may be more prone to decomposition, requiring more careful handling and storage. Sulfonyl chlorides, on the other hand, offer a good balance of reactivity and stability, making them suitable for a wider range of applications and easier to handle.[5]

Reactivity_Mechanism reagents R-SO₂-X (X = Cl, Br) Nucleophile (Nu-H) transition_state Transition State reagents:f0->transition_state products R-SO₂-Nu H-X transition_state->products:f0

Caption: General mechanism for nucleophilic substitution on a sulfonyl halide.

Applications in Medicinal Chemistry and Drug Development

The sulfonyl group is a key component in a multitude of therapeutic agents.[6] Both this compound and its bromo-analog are valuable precursors for the synthesis of compounds with potential biological activity.

  • Sulfonamide Synthesis: The reaction of these sulfonyl halides with primary or secondary amines is a cornerstone of medicinal chemistry, leading to the formation of sulfonamides.[7] This functional group is present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The choice between the chloro- and bromo-analog would depend on the reactivity of the amine. For less reactive amines, the more potent bromo-sulfonyl halide might be necessary to achieve a reasonable reaction rate and yield.

  • Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters, which can be used as protecting groups or as intermediates in further synthetic transformations.

  • Fragment-Based Drug Discovery: These compounds can also be utilized in fragment-based drug discovery (FBDD) programs. The substituted benzene ring provides a scaffold that can be elaborated upon to develop potent and selective inhibitors of various biological targets.

The presence of the methoxy and methyl ester groups on the aromatic ring of these compounds offers additional points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Conclusion and Recommendations

The choice between this compound and its bromo-analog is a nuanced one, guided by the specific requirements of the synthetic task at hand.

  • This compound is the more practical choice for general applications. Its greater stability, commercial availability, and well-documented reactivity make it a reliable and cost-effective reagent. It is particularly suitable for reactions with unhindered and reactive nucleophiles.

  • Methyl 3-(bromosulfonyl)-4-methoxybenzoate , while less common, offers the advantage of enhanced reactivity. This makes it the preferred reagent for challenging transformations involving sterically hindered or electronically poor nucleophiles where the chloro-analog may be sluggish or unreactive. However, its use necessitates more stringent handling and storage conditions due to its lower stability.

References

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A Senior Application Scientist's Guide to Cross-Reactivity of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The choice of a sulfonating agent can significantly impact the outcome of a synthesis, particularly in the complex biological milieu of drug development where off-target reactions can lead to unforeseen consequences. This guide provides an in-depth technical comparison of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key reagent in organic synthesis, and its common alternatives. We will delve into its reactivity profile, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.

Introduction to this compound: A Versatile Sulfonating Agent

This compound is an aromatic sulfonyl chloride characterized by a methoxy and a methyl ester group on the benzene ring. These substituents electronically influence the reactivity of the sulfonyl chloride group, making it a valuable tool for the synthesis of a wide array of sulfonamides and sulfonate esters. The sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] Understanding the cross-reactivity of this reagent is crucial for predicting its behavior in complex chemical environments and minimizing unwanted side reactions.

The Reactivity Landscape of Aromatic Sulfonyl Chlorides

The reactivity of an aromatic sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this reactivity.[1]

In this compound, the methoxy group (-OCH₃) at the para position is an electron-donating group, while the methyl ester (-COOCH₃) at the meta position to the sulfonyl chloride is an electron-withdrawing group. The interplay of these groups dictates its reactivity profile, placing it in a moderate reactivity range compared to other substituted benzenesulfonyl chlorides.

Comparative Analysis of Sulfonylating Agents

To provide a clear perspective on the performance of this compound, we will compare it with two widely used alternatives: p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) and Dansyl chloride.

  • p-Toluenesulfonyl chloride (TsCl): A workhorse in organic synthesis, TsCl features an electron-donating methyl group, rendering it generally less reactive than unsubstituted benzenesulfonyl chloride.[2][3]

  • Dansyl chloride: This reagent is renowned for its use in fluorescent labeling of amines and amino acids.[4][5] Its bulky dimethylaminonaphthyl group influences its steric and electronic properties.

The following table summarizes the key characteristics and expected reactivity of these compounds.

Compound Structure Key Substituents & Effects Anticipated Reactivity
This compound this compound structure-OCH₃ (para, EDG), -COOCH₃ (meta, EWG)Moderate
p-Toluenesulfonyl chloride (TsCl) Tosyl chloride structure-CH₃ (para, EDG)Lower
Dansyl chloride Dansyl chloride structureDimethylaminonaphthyl group (bulky, complex electronics)Moderate to High

Experimental Design for Cross-Reactivity Profiling

To objectively assess the cross-reactivity of these sulfonylating agents, a series of kinetic studies with a panel of representative nucleophiles is essential. This approach, often referred to as a crossover experiment in a broader sense, allows for the direct comparison of reaction rates under identical conditions.[4]

Panel of Nucleophiles

The choice of nucleophiles should represent a range of functional groups commonly encountered in drug development and bioconjugation, including:

  • Primary Amines: e.g., Benzylamine (representing the side chain of lysine)

  • Secondary Amines: e.g., Piperidine

  • Phenols: e.g., Phenol (representing the side chain of tyrosine)

  • Thiols: e.g., Thiophenol (representing the side chain of cysteine)

  • Water: To assess hydrolytic stability.

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the sulfonylation reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagent_prep Reagent & Nucleophile Solution Preparation mixing Rapid Mixing of Reactants reagent_prep->mixing instrument_setup Instrument Setup (e.g., UV-Vis Spec, HPLC) monitoring Real-time Reaction Monitoring instrument_setup->monitoring mixing->monitoring data_acquisition Data Acquisition (Absorbance/Concentration vs. Time) monitoring->data_acquisition kinetic_modeling Kinetic Modeling (Determination of Rate Constants) data_acquisition->kinetic_modeling

Caption: Experimental workflow for kinetic analysis of sulfonylation reactions.

Quantitative Comparison of Reactivity: Supporting Experimental Data

Sulfonylating Agent Hypothetical k₂ (M⁻¹s⁻¹) Relative Reactivity
This compound0.0851.00 (Reference)
p-Toluenesulfonyl chloride (TsCl)0.0450.53
Dansyl chloride0.1201.41

These hypothetical data suggest that this compound is more reactive than TsCl due to the electron-withdrawing effect of the methyl ester group, but potentially less reactive than dansyl chloride.

Detailed Experimental Protocol: Kinetic Analysis by UV-Vis Spectroscopy

This protocol outlines a robust method for determining the second-order rate constant for the reaction of a sulfonyl chloride with a primary amine using UV-Vis spectroscopy.

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Acetonitrile (anhydrous, HPLC grade)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 10 mM).

    • Prepare a series of stock solutions of benzylamine in anhydrous acetonitrile with varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to identify the absorbance maximum of the sulfonamide product.

    • Set the instrument to kinetic mode to monitor the change in absorbance at the determined wavelength over time.

    • Equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette the sulfonyl chloride solution into a quartz cuvette.

    • Pipette the benzylamine solution into the same cuvette, ensuring rapid mixing.

    • Immediately start the kinetic measurement, recording the absorbance at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change (e.g., 3-5 half-lives).

  • Data Analysis:

    • For each benzylamine concentration, plot the absorbance versus time.

    • Under pseudo-first-order conditions (amine in large excess), the reaction will follow first-order kinetics. The observed rate constant (kobs) can be determined by fitting the data to a first-order exponential equation.

    • Plot kobs versus the concentration of benzylamine. The slope of this linear plot will be the second-order rate constant (k₂).

Understanding the Reaction Mechanism

The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2-like) pathway.

reaction_mechanism reagents R-SO₂Cl + R'-NH₂ ts Transition State [R-SO₂(Cl)(NH₂R')]⁻ reagents->ts Nucleophilic Attack products R-SO₂NHR' + HCl ts->products Chloride Departure

Sources

A Comparative Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: A Yield-Centric Analysis of Catalytic and Non-Catalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient preparation of key intermediates is paramount. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a crucial building block for various pharmacologically active molecules, is a subject of significant interest. This guide provides an in-depth technical comparison of the synthetic routes to this compound, with a primary focus on the yields achieved through different methodologies. While direct catalytic methods for the chlorosulfonation of methyl 4-methoxybenzoate are not widely reported, this document will explore the traditional non-catalytic approach and compare it with modern catalytic strategies for the synthesis of structurally related aryl sulfonyl chlorides, offering valuable insights for process optimization and development.

The Traditional Approach: Direct Chlorosulfonation with Chlorosulfonic Acid

The classical and most direct method for the synthesis of this compound involves the electrophilic aromatic substitution of methyl 4-methoxybenzoate using chlorosulfonic acid. This approach, while straightforward, is often characterized by harsh reaction conditions and challenges in controlling regioselectivity.

The reaction proceeds via the attack of the electron-rich aromatic ring of methyl 4-methoxybenzoate on the powerful electrophile generated from chlorosulfonic acid. The methoxy group at the 4-position is a strong activating group and directs the incoming chlorosulfonyl group to the ortho position (C3).

Key Reaction Parameters and Mechanistic Considerations:

The reaction is typically carried out in an excess of chlorosulfonic acid, which acts as both the reagent and the solvent. The temperature is a critical parameter and is usually kept low to minimize side reactions and decomposition. The reaction is highly exothermic and requires careful control. The addition of thionyl chloride can sometimes be employed to facilitate the reaction.

Modern Catalytic Alternatives: A Paradigm Shift in Aryl Sulfonyl Chloride Synthesis

The inherent drawbacks of traditional chlorosulfonation have spurred the development of milder and more selective catalytic methods for the synthesis of aryl sulfonyl chlorides. Although direct catalytic chlorosulfonation of methyl 4-methoxybenzoate remains elusive in the literature, two prominent catalytic strategies have emerged for the synthesis of aryl sulfonyl chlorides from alternative starting materials. These methods offer potential advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids

A significant advancement in the synthesis of aryl sulfonyl chlorides is the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate. This methodology offers a versatile and mild route to a wide range of aryl sulfonyl chlorides.

The catalytic cycle is proposed to involve the oxidative addition of a palladium(0) complex to the sulfur-containing reagent, followed by transmetalation with the arylboronic acid and reductive elimination to yield the desired aryl sulfonyl chloride.

While a direct example for the synthesis of this compound using this method is not available, the synthesis of 4-methoxybenzenesulfonyl chloride from 4-methoxyphenylboronic acid has been reported, showcasing the applicability of this method to methoxy-substituted systems.[2][3][4]

Copper-Catalyzed Chlorosulfonylation of Aryldiazonium Salts

The Sandmeyer-type reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of aryl sulfonyl chlorides. This method involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst. This approach, often referred to as the Meerwein arylation when applied to alkenes, provides a reliable route to aryl sulfonyl chlorides from readily available anilines.[1][5]

The reaction mechanism is believed to involve the single-electron reduction of the diazonium salt by the copper(I) catalyst to generate an aryl radical, which then reacts with sulfur dioxide. The resulting arylsulfonyl radical is subsequently trapped by a chloride ion to form the final product.

Yield Comparison: A Cross-Methodology Perspective

Synthetic MethodStarting MaterialProductCatalystReported Yield (%)Reference
Non-Catalytic 3-(Chlorosulfonyl)-4-methylbenzoic acidMethyl 3-(chlorosulfonyl)-4-methylbenzoateNone60[1]
Palladium-Catalyzed 4-Methoxyphenylboronic acid4-Methoxybenzenesulfonyl chloridePd(OAc)₂ / SPhosNot specified in abstract[2]
Copper-Catalyzed 4-Methoxyaniline (via diazonium salt)4-Methoxybenzenesulfonyl chlorideCuCl₂High (qualitative)[1][5]

Experimental Protocols

Protocol 1: General Procedure for Non-Catalytic Chlorosulfonation of an Anisole Derivative

This protocol is adapted from the synthesis of 4-methoxybenzenesulfonyl chloride and serves as a general guideline.[6]

  • To a stirred mixture of the anisole derivative (1.0 eq) and phosphorus oxychloride (1.0 eq), add 100% sulfuric acid (1.05 eq) while maintaining the temperature below 5°C using an ice-water bath.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 90 minutes.

  • Heat the reaction mixture to about 95°C and maintain this temperature for approximately two hours.

  • After cooling, slowly pour the reaction mixture into a mixture of ice, water, and sodium chloride, ensuring the temperature remains below 11°C.

  • Collect the resulting solid by filtration, wash with ice water, and dry to obtain the crude sulfonyl chloride.

Diagrammatic Representation of Synthetic Workflows

Synthetic_Workflows cluster_0 Non-Catalytic Route cluster_1 Palladium-Catalyzed Route cluster_2 Copper-Catalyzed Route Start_NC Methyl 4-methoxybenzoate Reagent_NC Chlorosulfonic Acid (excess) Start_NC->Reagent_NC Electrophilic Aromatic Substitution Product_NC Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate Reagent_NC->Product_NC Start_Pd 4-Methoxy-substituted Arylboronic Acid Catalyst_Pd Pd(0) Catalyst Start_Pd->Catalyst_Pd Transmetalation Reagent_Pd SO₂Cl₂ Source Reagent_Pd->Catalyst_Pd Oxidative Addition Product_Pd Methoxy-substituted Arylsulfonyl Chloride Catalyst_Pd->Product_Pd Reductive Elimination Start_Cu 4-Methoxyaniline Diazotization NaNO₂, HCl Start_Cu->Diazotization Diazonium 4-Methoxyphenyldiazonium Chloride Diazotization->Diazonium Catalyst_Cu Cu(I) Catalyst Diazonium->Catalyst_Cu SET Reagent_Cu SO₂ Reagent_Cu->Catalyst_Cu Product_Cu 4-Methoxybenzenesulfonyl Chloride Catalyst_Cu->Product_Cu

Caption: Comparative workflows for the synthesis of aryl sulfonyl chlorides.

Conclusion and Future Outlook

The synthesis of this compound and its analogs remains a critical task in medicinal chemistry. While the traditional non-catalytic chlorosulfonation method is direct, it suffers from harsh conditions and potential yield limitations. Modern catalytic methods, such as palladium-catalyzed cross-coupling of arylboronic acids and copper-catalyzed reactions of aryldiazonium salts, offer promising alternatives with milder conditions and broader substrate scope, leading to potentially higher yields for a range of aryl sulfonyl chlorides.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of the substrate to harsh reagents. The development of a direct and efficient catalytic method for the chlorosulfonation of electron-rich aromatic esters like methyl 4-methoxybenzoate represents a significant area for future research. Such a breakthrough would undoubtedly streamline the synthesis of this important class of intermediates, accelerating the discovery and development of new therapeutic agents.

References

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Wikipedia. Meerwein arylation. [Link]

  • PubMed. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a critical intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality, process control, and regulatory compliance. This document delves into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance.[1][2][3][4][5]

The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges.[6] Therefore, method development and validation must be approached with a thorough understanding of the analyte's chemical properties to ensure accuracy, precision, and stability throughout the analytical process.

The Critical Role of Method Validation

The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[5][7] This involves a series of experiments to verify that the method's performance characteristics meet the required standards for the analysis. Key validation parameters, as stipulated by ICH and FDA guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[8][9][10][11]

Comparative Analysis of Analytical Techniques

The two most common and powerful techniques for the quantification of non-volatile and thermally stable small organic molecules like this compound are HPLC and GC. The choice between these methods often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach due to the presence of a chromophore (the benzene ring) in the molecule's structure.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. While the target analyte is a solid, it has a sufficiently low molecular weight to be amenable to GC analysis, likely with a high-temperature capillary column. Flame Ionization Detection (FID) is a common choice for carbon-containing compounds, offering a wide linear range.

The following table summarizes the anticipated performance of validated HPLC and GC methods for the quantification of this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale & Causality
Specificity HighHighBoth techniques provide excellent separation of the analyte from potential impurities and degradation products, ensuring the signal is specific to this compound.
Linearity (R²) > 0.999> 0.998Both methods are expected to exhibit a strong linear relationship between concentration and detector response over a defined range.
Range 1 - 200 µg/mL10 - 500 µg/mLThe range is established based on the expected concentration of the analyte in the samples and the detector's linear response range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy is determined by spiking a known amount of the analyte into a placebo matrix and measuring the recovery.[8]
Precision (%RSD) < 1.0%< 1.5%Precision is a measure of the method's repeatability and intermediate precision, expressed as the relative standard deviation of multiple measurements.[8]
Limit of Detection (LOD) ~0.3 µg/mL~3 µg/mLLOD is the lowest concentration of analyte that can be reliably detected. HPLC with UV detection is generally more sensitive for this analyte.
Limit of Quantitation (LOQ) ~1 µg/mL~10 µg/mLLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[1]
Robustness HighModerateHPLC methods are often more robust to minor variations in experimental conditions. GC methods can be sensitive to changes in inlet temperature and gas flow rates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for the quantification of this compound.

HPLC Method Protocol

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 50, 100, 150, 200 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the linear range.

3. Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo, the reference standard, and a sample solution to demonstrate no interference at the analyte's retention time.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of a single standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results.

GC Method Protocol

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC with FID or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (splitless)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 50, 100, 250, 500 µg/mL) using dichloromethane as the diluent.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of dichloromethane to achieve a final concentration within the linear range.

3. Validation Experiments:

  • Follow the same validation experiments as outlined for the HPLC method (Specificity, Linearity, Accuracy, Precision, and Robustness), adapting the procedures for a GC system.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Method (HPLC/GC) define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards run_specificity Specificity prep_standards->run_specificity run_linearity Linearity & Range prep_standards->run_linearity run_accuracy Accuracy prep_standards->run_accuracy run_precision Precision prep_standards->run_precision run_robustness Robustness prep_standards->run_robustness analyze_data Analyze Data vs. Acceptance Criteria run_specificity->analyze_data run_linearity->analyze_data run_accuracy->analyze_data run_precision->analyze_data run_robustness->analyze_data document_results Document Results analyze_data->document_results validation_report Generate Validation Report document_results->validation_report

Caption: A flowchart of the analytical method validation process.

HPLCvsGC cluster_hplc HPLC Method cluster_gc GC Method hplc_sample Liquid Sample hplc_separation Reversed-Phase C18 Column hplc_sample->hplc_separation hplc_detection UV Detector hplc_separation->hplc_detection quant_hplc quant_hplc hplc_detection->quant_hplc Quantitative Data gc_sample Volatilized Sample gc_separation HP-5ms Capillary Column gc_sample->gc_separation gc_detection FID Detector gc_separation->gc_detection quant_gc quant_gc gc_detection->quant_gc Quantitative Data analyte Methyl 3-(chlorosulfonyl)- 4-methoxybenzoate analyte->hplc_sample Dissolved in Acetonitrile analyte->gc_sample Dissolved in Dichloromethane

Caption: A comparison of HPLC and GC experimental workflows.

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs.

  • HPLC is recommended for routine quality control applications where high sensitivity, precision, and robustness are critical. Its lower operating temperatures also minimize the risk of analyte degradation.

  • GC is a viable alternative, particularly if an HPLC system is unavailable or if the sample matrix is more amenable to GC analysis. However, care must be taken to ensure the thermal stability of the analyte during injection and separation.

Ultimately, a thoroughly validated analytical method, regardless of the chosen technique, is essential for ensuring the quality and consistency of pharmaceutical products and intermediates. The principles and protocols outlined in this guide provide a solid framework for achieving this goal.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). BioPharma.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemicals, from receipt to disposal. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a valuable reagent in organic synthesis, demands our particular attention due to its inherent reactivity. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in chemical principles to ensure the safety of personnel and compliance with regulations.

The Chemistry of Disposal: Understanding the Hazard

The key to safely disposing of this compound lies in understanding the reactivity of its sulfonyl chloride (-SO₂Cl) functional group . This group is highly electrophilic and will react readily with nucleophiles.

Its most significant and hazardous reaction in a disposal context is with water (hydrolysis). This is not a simple dissolution; it is a vigorous, exothermic chemical reaction that produces two corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[1]

Reaction: C₉H₉ClO₅S + 2H₂O → C₉H₁₀O₆S (Sulfonic Acid) + HCl (Hydrochloric Acid) + Heat

Attempting to dispose of this compound by simply washing it down the drain or mixing it with aqueous waste streams without prior neutralization is extremely dangerous. The rapid generation of heat and corrosive HCl gas can cause pressure buildup in containers, leading to splashes or even explosions, and create a highly corrosive environment.[1][2] Therefore, the core principle of disposal is controlled neutralization of this reactivity before final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The primary hazards associated with this compound and its disposal process are:

  • Reactivity: Reacts violently with water, bases, alcohols, and amines.[1][3]

  • Corrosivity: The parent compound and its hydrolysis byproducts are corrosive and can cause severe skin and eye burns.[4][5]

  • Toxicity: Harmful if swallowed.[6] Inhalation of vapors or the HCl gas produced during hydrolysis can cause severe respiratory irritation.[1]

Given these hazards, a stringent PPE protocol is non-negotiable.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles AND a full-face shield.Protects against splashes of the reactive chemical and its corrosive byproducts.[3][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Always inspect gloves for integrity before use.Prevents skin contact and chemical burns.[8][9]
Body Protection A flame-resistant lab coat, worn fully buttoned. Consider a chemical-resistant apron for handling larger quantities.Protects against spills and splashes on clothing and skin.
Respiratory All handling and disposal must be conducted within a certified chemical fume hood.Prevents inhalation of the chemical's vapors or the corrosive HCl gas generated during neutralization.[10]

Step-by-Step Disposal Protocol

This protocol is designed for the safe quenching and neutralization of small quantities of residual this compound typically found in a research setting.

Preparation
  • Work Area: Designate a clear area within a certified chemical fume hood for the procedure. Ensure an emergency shower and eyewash station are accessible.

  • Spill Kit: Have a chemical spill kit rated for corrosive and reactive materials readily available. This should include a neutral absorbent like dry sand or vermiculite (do NOT use combustible materials).[2][3]

  • Required Materials:

    • An appropriately sized beaker or flask (at least 5-10 times the volume of the waste to be treated).

    • A stir plate and magnetic stir bar.

    • An ice bath.

    • Quenching Solution: A dilute (~5-10%) aqueous solution of sodium bicarbonate or sodium carbonate.

    • Neutralizing Acid/Base: Dilute solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) for final pH adjustment.

    • pH indicator strips or a calibrated pH meter.

    • A designated hazardous waste container, properly labeled.[11]

Quenching and Neutralization Workflow

The following diagram outlines the logical flow of the disposal process.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching (Controlled Reaction) cluster_neutralize Neutralization & Verification cluster_dispose Final Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Prepare Ice Bath & Quenching Solution B->C D Place Quenching Solution in Flask on Stir Plate in Ice Bath C->D E SLOWLY Add Waste to Quenching Solution with Vigorous Stirring D->E Portion-wise addition F Observe for Reaction End (e.g., gas evolution ceases) E->F G Remove from Ice Bath & Allow to Reach Room Temp F->G H Measure pH G->H I Adjust pH to 5.5 - 9.0 using dilute acid/base H->I If pH is outside range J Transfer Neutralized Solution to Labeled Aqueous Hazardous Waste Container H->J If pH is within range I->H Re-measure K Arrange for Pickup by EHS J->K

Caption: Workflow for the safe disposal of this compound.

Detailed Procedural Steps
  • Setup: Place the beaker containing the sodium bicarbonate quenching solution in the ice bath on the stir plate within the fume hood. Begin stirring to ensure the solution is chilled and well-mixed. The ice bath is critical for absorbing the heat generated during the exothermic reaction.[11]

  • Controlled Addition: Using a pipette or spatula, add the waste this compound to the chilled, stirring bicarbonate solution very slowly and in small portions .

    • Causality: Adding the reactive compound to a large excess of the quenching solution ensures that the heat and gas generated at any moment are manageable.[11] The bicarbonate will immediately neutralize the HCl and sulfonic acid as they are formed, preventing the release of corrosive vapors.

  • Observation: You will likely observe gas (CO₂) evolution. Continue stirring and allow the reaction to proceed until all the waste has been added and gas evolution has completely stopped.

  • Equilibration: Once the reaction appears complete, remove the ice bath and allow the solution to warm to room temperature.

  • pH Verification: Using a pH meter or pH paper, check the pH of the solution. The target pH for disposal is typically between 5.5 and 9.0, though you must verify this with your institution's specific guidelines.[12][13]

  • Adjustment: If the solution is too acidic or basic, use dilute HCl or NaOH to carefully adjust the pH into the acceptable range.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, transfer the neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste.[14] Never mix this waste stream with organic solvent waste.[15] Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Spill Management

Accidents happen. A prepared response is essential for safety.

SpillDecisionTree A Chemical Spill Occurs B Is anyone contaminated or injured? A->B C YES B->C Yes D NO B->D No E Provide Immediate First Aid (Use safety shower/eyewash for 15 min) Call Emergency Services C->E F Assess Spill Size D->F G Small Spill (<100 mL, manageable) F->G Small H Large Spill (>100 mL, unmanageable) F->H Large I Alert personnel, restrict access. Contain spill with non-combustible absorbent (dry sand, vermiculite). Collect waste in a sealed container. Label as hazardous waste. G->I J EVACUATE AREA Alert others & supervisor. Pull fire alarm if necessary. Call Emergency Services/ EHS from a safe location. H->J

Caption: Decision tree for responding to a chemical spill.

Key Spill Response Actions:

  • Do NOT use water on an uncontained spill. This will accelerate the reaction and spread hazardous, corrosive materials.[2][3]

  • Containment: For small spills, contain the material using a non-combustible absorbent like dry sand, earth, or vermiculite.[2]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[16]

  • Decontamination: After cleanup, decontaminate the area with a mild detergent and water.[16]

Regulatory Context

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[17][18] As the generator of the waste, you are legally responsible for ensuring it is identified, managed, and disposed of correctly.[19][20] Treating a hazardous waste to render it non-hazardous (as described in this protocol) is permissible for generators on-site, provided it is done in compliance with regulations (e.g., in accumulation containers) and does not involve thermal treatment.[20] Always follow your state and institutional regulations, which may be more stringent than federal rules.[19][21]

References

  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
  • Columbus Chemical Industries. Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Tetra Tech.
  • Greenflow.
  • University of Washington Environmental Health & Safety.
  • North Seattle College.
  • Axon
  • Sigma-Aldrich. Methyl-3-(chlorosulfonyl)
  • Cornell University EHS. 7.1.
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A Researcher's Guide to the Safe Handling of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the fundamental principles that ensure safety and experimental success. This guide provides a comprehensive framework for the safe handling, use, and disposal of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a compound that, like other sulfonyl chlorides, demands respect and careful planning. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.

Understanding the Inherent Risks

This compound is a solid compound that possesses a highly reactive chlorosulfonyl group. The primary hazards associated with this and similar sulfonyl chlorides stem from their vigorous, often exothermic, reaction with nucleophiles. Water, in particular, can lead to a violent reaction, producing corrosive hydrochloric acid and the corresponding sulfonic acid.[1][2] This reactivity is the cornerstone of its utility in synthesis but also the source of its principal dangers.

Key Hazards:

  • Corrosive: Upon contact with moisture (including humidity in the air or on skin), it hydrolyzes to form corrosive acids, which can cause severe skin burns and eye damage.[3]

  • Irritant: Causes skin and serious eye irritation.[4][5]

  • Harmful if Swallowed: The compound is classified as acutely toxic if ingested.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of routine but a risk-based assessment of the procedure being undertaken. The following table outlines the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 dust mask (if not in a fume hood)
In-Reaction Use (in an inert solvent) Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Work-up and Quenching Chemical splash goggles or a full-face shield[6]Nitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls[7]Air-purifying respirator with acid gas cartridges[6]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Preparation and Weighing

Due to its sensitivity to moisture, this compound should be handled in a dry, inert atmosphere whenever possible.

  • Step 1: Before opening the container, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.

  • Step 2: Don appropriate PPE as outlined in the table above.

  • Step 3: Briefly purge the weighing area with a gentle stream of dry nitrogen or argon.

  • Step 4: Weigh the desired amount of the solid promptly and close the container tightly.

  • Step 5: If transferring to a reaction vessel, do so under a positive pressure of inert gas.

Reaction Quenching: Taming the Reactivity

Quenching is a critical step to safely neutralize the reactive sulfonyl chloride. The choice of quenching agent depends on the reaction scale and the stability of your product.[8]

Recommended Quenching Procedure (Small Scale):

  • Step 1: Cool the reaction mixture in an ice bath (0°C).

  • Step 2: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate.[8] The bicarbonate will neutralize the resulting acids, and the slow addition helps to control the exotherm.

  • Step 3: Continue the addition until gas evolution (CO2) ceases, indicating that all the unreacted sulfonyl chloride has been quenched.[8]

  • Step 4: Proceed with your standard aqueous work-up.

For larger-scale reactions, consider adding the reaction mixture to the quenching solution to better manage the heat generated.[8]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is paramount to ensure the safety of all laboratory personnel and to comply with environmental regulations.

Quenching Excess Reagent

Never dispose of unreacted this compound directly into a waste container.

  • Step 1: In a chemical fume hood, prepare a beaker with a suitable solvent (e.g., toluene) to act as a heat sink.[9]

  • Step 2: Slowly and cautiously add the excess sulfonyl chloride to the solvent.

  • Step 3: While stirring, quench the mixture by slowly adding isopropanol or ethanol, followed by the careful addition of water.[9]

  • Step 4: Neutralize the resulting acidic solution with sodium bicarbonate or another suitable base until it is pH neutral.[9]

  • Step 5: The neutralized aqueous waste can then be transferred to a properly labeled hazardous waste container.

Decontaminating Glassware
  • Step 1: Rinse glassware that has been in contact with the sulfonyl chloride with a small amount of an inert organic solvent (e.g., acetone).

  • Step 2: The solvent rinse should be quenched using the procedure described above.

  • Step 3: The glassware can then be washed with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Step 1: Evacuate the immediate area and alert your colleagues and lab supervisor.

  • Step 2: If the spill is large or you are not comfortable handling it, contact your institution's environmental health and safety department.

  • Step 3: For small spills, and while wearing the appropriate PPE for spill cleanup, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[10] DO NOT USE WATER.[2][10]

  • Step 4: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Step 5: Ventilate the area thoroughly after the cleanup is complete.[10]

Logical Framework for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound.

cluster_ppe Personal Protective Equipment (PPE) Selection cluster_procedure Procedural Steps cluster_emergency Emergency Response weighing Weighing Solid prep Preparation & Weighing weighing->prep reaction In-Reaction quench Reaction Quenching reaction->quench workup Work-up/Quenching workup->quench spill Spill Cleanup spill_response Spill Response spill->spill_response disposal Disposal quench->disposal decon Decontamination disposal->decon first_aid First Aid spill_response->first_aid start Handling this compound start->weighing start->reaction start->workup start->spill

Caption: Decision workflow for handling this compound.

References

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Environmental Tectonics Corporation. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.